Product packaging for Ethyl cyclopentylideneacetate(Cat. No.:CAS No. 1903-22-6)

Ethyl cyclopentylideneacetate

Cat. No.: B162082
CAS No.: 1903-22-6
M. Wt: 154.21 g/mol
InChI Key: TXXWSOKUXUMWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl cyclopentylideneacetate is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its structure makes it a valuable synthetic intermediate for the construction of more complex, biologically active molecules. Recent investigations into plant-derived anticancer agents have identified this compound as a constituent in the phytochemical profile of Vitex doniana leaf extracts . These extracts have demonstrated promising in vitro efficacy against cervical cancer (HeLa) cell lines, showing significant, concentration-dependent cytotoxic and antiproliferative effects . The presence of this compound in such active fractions suggests its potential role or contribution to the observed anticancer activity, positioning it as a candidate for further investigation into the development of novel chemotherapeutic leads. Beyond its relevance in natural product chemistry, this compound serves as a versatile building block in organic synthesis . It is employed in the preparation of tricyclic compounds and other complex molecular architectures explored for their pharmacological properties . Researchers value this reagent for its utility in developing new synthetic methodologies and creating diverse compound libraries for biological screening. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B162082 Ethyl cyclopentylideneacetate CAS No. 1903-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyclopentylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXWSOKUXUMWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172513
Record name Ethyl cyclopentylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-22-6
Record name Acetic acid, 2-cyclopentylidene-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1903-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclopentylideneacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001903226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyclopentylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclopentylideneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CYCLOPENTYLIDENEACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I473K68T2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methoxypropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested physicochemical data for CAS number 1903-22-6 corresponds to ethyl 2-cyclopentylideneacetate. The compound of interest as per the topic, 1-(2-methoxypropan-2-yl)cyclohexan-1-ol, does not have a readily available CAS number or extensive experimental data in the public domain. This guide therefore provides data on closely related and structurally similar compounds to serve as a valuable resource for researchers, scientists, and drug development professionals.

This technical guide furnishes a detailed overview of the physicochemical properties, synthesis protocols, and relevant workflows for compounds structurally related to 1-(2-methoxypropan-2-yl)cyclohexan-1-ol. The information is presented to facilitate research and development in related chemical spaces.

Physicochemical Data of Related Compounds

The following tables summarize the computed physicochemical properties for structurally similar compounds to 1-(2-methoxypropan-2-yl)cyclohexan-1-ol, providing a comparative overview of their key characteristics.

Table 1: Computed Physicochemical Properties of (1R,2S)-2-methoxy-2-methylcyclohexan-1-ol [1]

PropertyValue
Molecular Weight144.21 g/mol
XLogP30.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass144.115029749 Da
Monoisotopic Mass144.115029749 Da
Topological Polar Surface Area29.5 Ų
Heavy Atom Count10

Table 2: Computed Physicochemical Properties of (1-Methoxy-2-methylpropan-2-yl)cyclohexane [2]

PropertyValue
Molecular Weight170.29 g/mol
XLogP33.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3
Exact Mass170.167065321 Da
Monoisotopic Mass170.167065321 Da
Topological Polar Surface Area9.2 Ų
Heavy Atom Count12

Experimental Protocols: Synthesis of a Related Chiral Amine

Objective: To synthesize (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline via nucleophilic substitution.

Materials:

  • (R)-1-methoxy-2-propanol

  • Triethylamine (or another suitable base)

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane (or another suitable solvent)

  • 2-ethyl-6-methylaniline

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Cold 1M HCl

Procedure:

  • Preparation of (R)-1-methoxypropan-2-yl methanesulfonate:

    • Dissolve (R)-1-methoxy-2-propanol and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

    • Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-1-methoxypropan-2-yl methanesulfonate. This intermediate can often be used in the next step without further purification.

  • Nucleophilic Substitution:

    • In a separate reaction vessel, dissolve 2-ethyl-6-methylaniline in a suitable solvent.

    • Add the crude (R)-1-methoxypropan-2-yl methanesulfonate to the solution.

    • The reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the chiral center.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • If any solid precipitate forms, filter the mixture.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.[3]

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.

SynthesisWorkflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Nucleophilic Substitution start (R)-1-methoxy-2-propanol reagents1 Triethylamine, Methanesulfonyl Chloride in Dichloromethane reaction1 Reaction at 0°C to RT start->reaction1 reagents1->reaction1 workup1 Aqueous Workup (HCl, NaHCO3, Brine) reaction1->workup1 intermediate (R)-1-methoxypropan-2-yl methanesulfonate workup1->intermediate reaction2 SN2 Reaction intermediate->reaction2 aniline 2-ethyl-6-methylaniline aniline->reaction2 workup2 Aqueous Workup & Purification reaction2->workup2 product (S)-N-(1-methoxypropan-2-yl) -2-ethyl-6-methylaniline workup2->product

Synthetic workflow for a chiral amine.

References

Ethyl cyclopentylideneacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Physicochemical Properties of Ethyl Cyclopentylideneacetate

This document provides a concise technical summary of the core physicochemical properties of this compound, a compound relevant in various chemical synthesis and research applications. The data herein is compiled from verified chemical databases.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1][2][3]
Molecular Weight 154.21 g/mol [1][3]
IUPAC Name ethyl 2-cyclopentylideneacetate[1]
CAS Number 1903-22-6[1][2][3]
Monoisotopic Mass 154.099379685 Da[1]

Methodology & Protocols

The data presented in this guide are derived from both computational and established experimental protocols.

2.1 Molecular Formula and Weight Calculation The molecular formula (C₉H₁₄O₂) is determined through elemental analysis and confirmed by mass spectrometry. The molecular weight is a calculated value based on the molecular formula and the standard atomic weights of its constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), and Oxygen (≈15.999 u).

  • Calculation: (9 * 12.011) + (14 * 1.008) + (2 * 15.999) = 154.207 g/mol . The commonly cited value is rounded to 154.21 g/mol [1][3].

2.2 Experimental Verification Protocol: Mass Spectrometry High-resolution mass spectrometry (HRMS) is the standard experimental method to confirm both the molecular formula and the precise molecular weight (monoisotopic mass).

  • Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a high-resolution analyzer (e.g., TOF, Orbitrap).

  • Data Interpretation: The resulting spectrum provides the monoisotopic mass of the molecule with high precision, which is used to confirm the elemental composition and validate the molecular formula. For this compound, this value is approximately 154.099 Da[1].

Visualization of Molecular Composition

The following diagram illustrates the relationship between the compound and its elemental formula, providing a clear visual breakdown of its atomic constituents.

G cluster_main This compound Composition cluster_elements Constituent Elements Compound This compound Formula Molecular Formula C₉H₁₄O₂ Compound->Formula has formula C C Formula->C x 9 H H Formula->H x 14 O O Formula->O x 2

Figure 1: Elemental composition of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl Cyclopentylideneacetate. Due to the limited availability of fully assigned and publicly accessible raw spectral data, this guide presents predicted chemical shifts based on the analysis of structurally analogous compounds. The experimental protocols outlined below are representative of standard methods for the acquisition of NMR data for similar organic molecules.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~5.8Singlet1H-=CH
~4.1Quartet2H7.1-OCH₂-
~2.5Multiplet4H-Allylic CH₂
~1.7Multiplet4H-CH₂
~1.2Triplet3H7.1-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~160=C (quaternary)
~115=CH
~60-OCH₂-
~35Allylic CH₂
~26CH₂
~14-CH₃

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of a compound such as this compound.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference signal at 0 ppm.

2.2 NMR Instrument Parameters

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

  • Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

  • Solvent: Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

2.3 ¹H NMR Acquisition

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

2.4 ¹³C NMR Acquisition

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: A spectral width of approximately 200-220 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

2.5 Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks are determined.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments relevant to its NMR spectra.

Caption: Structure of this compound with predicted ¹H NMR assignments.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl cyclopentylideneacetate. It covers the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this compound.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound (CAS No: 1903-22-6), a compound with the molecular formula C₉H₁₄O₂, IR spectroscopy can unequivocally identify its key structural features. The molecule is an α,β-unsaturated ester, containing a carbonyl group (C=O), a carbon-carbon double bond (C=C), and carbon-oxygen single bonds (C-O), in addition to the alkyl C-H bonds of the cyclopentyl and ethyl groups.

Predicted Infrared Absorption Data

The following table summarizes the expected major infrared absorption bands for this compound. These predictions are based on established correlation tables and the analysis of similar α,β-unsaturated esters.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode AssignmentFunctional Group
~2960-2850StrongC-H Stretching (asymmetric and symmetric)Aliphatic (Cyclopentyl and Ethyl groups)
~1715-1730StrongC=O Stretchingα,β-unsaturated Ester
~1650MediumC=C StretchingAlkene
~1450MediumC-H Bending (Scissoring)CH₂
~1370MediumC-H Bending (Rocking)CH₃
~1250-1300StrongC-O Stretching (asymmetric)Ester
~1030-1050StrongC-O Stretching (symmetric)Ester

Note: The conjugation of the C=C double bond with the C=O group in an α,β-unsaturated ester typically lowers the wavenumber of the C=O stretching vibration compared to a saturated ester (which appears around 1735-1750 cm⁻¹)[1][2]. The C=C stretching absorption is also influenced by its position and substitution. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

Experimental Protocol for Infrared Spectroscopy

The acquisition of an IR spectrum for a liquid sample like this compound is typically performed using the "neat" or "capillary film" method. This technique is straightforward and avoids the use of solvents that could interfere with the spectrum. An FTIR (Fourier Transform Infrared) spectrometer is the standard instrument for this analysis.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr))

  • Pipette or dropper

  • Kimwipes or other lint-free tissue

  • Solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Desiccator for storing salt plates

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: A background spectrum of the ambient air in the sample compartment must be collected. This allows the instrument to subtract signals from atmospheric water and carbon dioxide, which absorb in the infrared region.

  • Sample Preparation:

    • Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers onto the polished surfaces.

    • Using a pipette, place one to two drops of neat this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. The liquid will be held in place by capillary action.

  • Spectral Acquisition:

    • Place the "sandwich" of salt plates containing the sample into the sample holder in the FTIR spectrometer.

    • Initiate the sample scan according to the instrument's software instructions. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) by a Fourier transform.

  • Cleaning:

    • After the analysis, carefully separate the salt plates.

    • Clean the plates by rinsing them with a volatile, anhydrous solvent like acetone or isopropanol and gently wiping them with a Kimwipe.

    • Return the clean, dry plates to the desiccator for storage.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare Neat Liquid Sample background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_data Process Data (Fourier Transform) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum peak_table Generate Peak Table analyze_spectrum->peak_table end End peak_table->end

Caption: Workflow for IR spectroscopic analysis of a liquid sample.

This guide provides a foundational understanding of the infrared spectroscopic analysis of this compound. For definitive structural confirmation, it is always recommended to use a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in conjunction with IR spectroscopy.

References

In-Depth Mass Spectrometry Analysis of Ethyl Cyclopentylideneacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl cyclopentylideneacetate (C₉H₁₄O₂), a molecule of interest in various chemical and pharmaceutical research domains. This document details the expected fragmentation patterns, presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

This compound is an α,β-unsaturated ester. Its mass spectrum is characterized by the formation of a molecular ion (M⁺•) upon electron ionization, followed by a series of fragmentation events that yield characteristic product ions. Understanding these fragmentation pathways is crucial for the structural elucidation and quantification of this analyte.

The initial ionization of this compound produces a molecular ion peak, which is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.21 g/mol ).[1] The subsequent fragmentation is dictated by the relative stabilities of the resulting carbocations and radical species. Key fragmentation processes for esters include α-cleavage and McLafferty rearrangements.[2][3] For α,β-unsaturated esters, cleavage of the bonds adjacent to the carbonyl group and the double bond are particularly significant.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The following table summarizes the prominent ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/zProposed Fragment IonFormula
154[M]⁺• (Molecular Ion)[C₉H₁₄O₂]⁺•
125[M - C₂H₅]⁺[C₇H₉O₂]⁺
109[M - OC₂H₅]⁺[C₇H₉O]⁺
81[C₆H₉]⁺[C₆H₉]⁺
67[C₅H₇]⁺[C₅H₇]⁺
55[C₄H₇]⁺[C₄H₇]⁺
29[C₂H₅]⁺[C₂H₅]⁺

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization can be visualized through a series of logical steps. The following diagram illustrates the major fragmentation pathways leading to the observed ions.

fragmentation_pathway M This compound (M) m/z = 154 M_ion [M]⁺• m/z = 154 M->M_ion Electron Ionization frag_125 [M - C₂H₅]⁺ m/z = 125 M_ion->frag_125 - •C₂H₅ frag_109 [M - OC₂H₅]⁺ m/z = 109 M_ion->frag_109 - •OC₂H₅ frag_29 [C₂H₅]⁺ m/z = 29 M_ion->frag_29 α-cleavage frag_81 [C₆H₉]⁺ m/z = 81 frag_109->frag_81 - CO frag_67 [C₅H₇]⁺ m/z = 67 frag_81->frag_67 - CH₂ frag_55 [C₄H₇]⁺ m/z = 55 frag_81->frag_55 - C₂H₂

Caption: Major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.

  • Sample Matrix: For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Conditions

The following table details typical instrumental parameters for the GC-MS analysis of this compound.

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1 split ratio) or Splitless
Injection Volume1 µL
Oven Temperature ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-400
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Data Acquisition and Processing
  • Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum for qualitative analysis and library matching. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions of this compound (e.g., m/z 154, 125, 109).

  • Data Analysis: Process the acquired data using the instrument's software. Identify the peak corresponding to this compound based on its retention time and mass spectrum. For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound, from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Prepare Standard Solutions Extraction Sample Extraction (if necessary) Injection Inject Sample into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum, Retention Time) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical framework for its analysis. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific analytical needs and instrumentation.

References

In-Depth Technical Guide to Ethyl Cyclopentylideneacetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl cyclopentylideneacetate, a valuable reagent in organic synthesis. This document details its commercially available suppliers, physicochemical properties, and established synthesis protocols. Furthermore, it explores its applications as a versatile building block in the synthesis of more complex molecules.

Commercial Availability and Supplier Specifications

This compound (CAS No: 1903-22-6) is readily available from several chemical suppliers. The purity of the commercially available compound typically ranges from 95% to 99%. While specific Certificates of Analysis (CoA) and Technical Data Sheets (TDS) should be obtained directly from the suppliers for lot-specific data, the following table summarizes information gathered from various sources.

Supplier/Source Reported Purity Notes
Mopai Biotechnology99%States it is an important raw material.
Aceschem≥ 97%Provides NMR, MSDS, HPLC, and CoA upon request.[1]
CymitQuimica95.0%Also lists other suppliers with varying purities.[2]
ChemSrc94.0% - 98.0%Lists multiple suppliers with different purity levels.[3]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below, based on data from publicly available databases.

Property Value Source
Molecular Formula C9H14O2PubChem[4]
Molecular Weight 154.21 g/mol PubChem[4]
Appearance White to Light BrownMopai Biotechnology[5]
Boiling Point 214.1 °C at 760 mmHgChemSrc[3]
Density 1.082 g/cm³ChemSrc[3]
Flash Point 100.5 °CChemSrc[3]
Refractive Index 1.544ChemSrc[3]
LogP 2.04990ChemSrc[3]
InChIKey TXXWSOKUXUMWRZ-UHFFFAOYSA-NPubChem[4]
SMILES CCOC(=O)C=C1CCCC1PubChem[4]

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation (Warning)[4]

  • H319: Causes serious eye irritation (Warning)[4]

  • H335: May cause respiratory irritation (Warning)[4]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved via olefination reactions, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being the most prominent methods. These reactions involve the coupling of a phosphorus-stabilized carbanion with cyclopentanone.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used and efficient method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters like this compound.[6][7] It offers advantages over the classical Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct.[8]

Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_products Products Cyclopentanone Cyclopentanone ECPA This compound Cyclopentanone->ECPA Olefin formation Phosphate Phosphate byproduct Cyclopentanone->Phosphate Triethylphosphonoacetate Triethyl phosphonoacetate Triethylphosphonoacetate->Cyclopentanone Nucleophilic attack Base Base (e.g., NaH) Base->Triethylphosphonoacetate Deprotonation

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses Procedure for Ethyl cyclohexylideneacetate): [9]

  • Materials:

    • Cyclopentanone

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH) as a 60% dispersion in mineral oil

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.

    • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

    • Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

    • The reaction mixture is cooled back to 0 °C, and a solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Wittig Reaction

The Wittig reaction is another fundamental method for the synthesis of alkenes from aldehydes or ketones.[10][11][12] It involves the reaction of a phosphorus ylide, prepared from a phosphonium salt and a strong base, with a carbonyl compound.

Reaction Scheme:

Wittig_Reaction cluster_reagents Reagents cluster_products Products PhosphoniumSalt (Carbethoxymethyl)triphenylphosphonium bromide Base Strong Base (e.g., n-BuLi) PhosphoniumSalt->Base Ylide formation Cyclopentanone Cyclopentanone Base->Cyclopentanone Reaction ECPA This compound Cyclopentanone->ECPA Olefin formation TPO Triphenylphosphine oxide Cyclopentanone->TPO

Caption: Wittig reaction for the synthesis of this compound.

Detailed Experimental Protocol (General Procedure): [13]

  • Materials:

    • (Carbethoxymethyl)triphenylphosphonium bromide

    • A strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂)

    • Anhydrous solvent (e.g., THF or diethyl ether)

    • Cyclopentanone

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Organic solvent for extraction

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, (carbethoxymethyl)triphenylphosphonium bromide (1.0 eq) is suspended in anhydrous THF.

    • The suspension is cooled to -78 °C (dry ice/acetone bath), and n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of a colored ylide solution.

    • The mixture is stirred at -78 °C for 1 hour.

    • A solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched with saturated aqueous NH₄Cl solution.

    • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified, typically by column chromatography, to separate the this compound from the triphenylphosphine oxide byproduct.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the cyclopentylidene moiety into larger molecules. Its α,β-unsaturated ester functionality allows for a variety of subsequent transformations.

Michael Addition Reactions

The electron-withdrawing nature of the ester group activates the double bond for conjugate addition (Michael addition) of nucleophiles. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the ester.

Logical Workflow for Michael Addition:

Michael_Addition ECPA This compound Enolate Enolate Intermediate ECPA->Enolate Nucleophilic attack Nucleophile Nucleophile (Nu⁻) Nucleophile->ECPA Product Michael Adduct Enolate->Product Protonation

Caption: General workflow of a Michael addition reaction with this compound.

Use in Medicinal Chemistry and Fragrance Synthesis

While specific examples in high-impact signaling pathways are not extensively documented in publicly available literature, the cyclopentane ring is a common motif in bioactive molecules and natural products. Therefore, this compound serves as a key starting material for the synthesis of potential therapeutic agents. For instance, the related compound, ethyl 2-oxocyclopentylacetate, is an important intermediate in the preparation of the DP receptor antagonist Laropiprant.[14]

In the fragrance industry, related cyclopentylidene derivatives are valued for their floral and fruity notes. For example, mthis compound is known for its sweet, white floral scent reminiscent of tuberose. The structural similarity suggests that this compound could also be a precursor or component in the synthesis of novel fragrance ingredients.[15][16][17]

Conclusion

This compound is a commercially accessible and synthetically versatile building block. Its preparation is well-established through olefination reactions like the Horner-Wadsworth-Emmons and Wittig reactions, for which detailed experimental protocols are available. The reactivity of its α,β-unsaturated ester moiety makes it a valuable precursor for the synthesis of more complex molecules, with potential applications in medicinal chemistry and the development of new fragrance compounds. This guide provides a foundational resource for researchers and professionals looking to utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl cyclopentylideneacetate. The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide integrates data from authoritative chemical databases, safety protocols for similar substances, and standardized experimental guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding the substance's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄O₂PubChem[1]
Molecular Weight 154.21 g/mol PubChem[1]
CAS Number 1903-22-6PubChem[1]
Appearance White to Light BrownVendor Information
Boiling Point 214.1 °C at 760 mmHgChemSrc
Flash Point 100.5 °CChemSrc
Density 1.082 g/cm³ChemSrc
Vapor Pressure 0.159 mmHg at 25°CChemSrc
Solubility No data available
LogP 2.04990ChemSrc

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeSource
Skin Corrosion/IrritationCauses skin irritationH315PubChem[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319PubChem[1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335PubChem[1]

Hazard Pictogram:

alt text

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) Engineering_Controls Engineering Controls (e.g., Fume Hood) Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile rubber) Body_Protection Body Protection (Lab coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in well-ventilated area. Respirator may be needed for large quantities or poor ventilation.) Handler Researcher Handler->Engineering_Controls Primary barrier Handler->Eye_Protection Handler->Hand_Protection Handler->Body_Protection Handler->Respiratory_Protection If needed

Figure 1. Recommended Personal Protective Equipment for handling this compound.

3.2. Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Use non-sparking tools and avoid sources of ignition.

  • Ground and bond containers when transferring material.

  • Wash hands thoroughly after handling.

3.3. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and be prepared for spill response.

4.1. First-Aid Measures

First_Aid cluster_exposure In Case of Exposure Inhalation Inhalation - Move to fresh air. - If not breathing, give artificial respiration. - Seek medical attention. Skin_Contact Skin Contact - Immediately remove contaminated clothing. - Wash skin with soap and plenty of water. - Seek medical attention if irritation persists. Eye_Contact Eye Contact - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. - Seek immediate medical attention. Ingestion Ingestion - Do NOT induce vomiting. - Never give anything by mouth to an unconscious person. - Rinse mouth with water and seek medical attention. Exposure Exposure Event Exposure->Inhalation Exposure->Skin_Contact Exposure->Eye_Contact Exposure->Ingestion

Figure 2. First-aid procedures for exposure to this compound.

4.2. Spill and Leak Procedures

  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material with a non-combustible absorbent and dispose of it as hazardous waste.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Experimental Protocols for Hazard Assessment

6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test method evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.[2][3][4][5][6]

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissue models are equilibrated in culture medium.

  • Chemical Application: A small volume of the test chemical (or a suitable dilution) is applied topically to the surface of the tissue.

  • Exposure: The tissues are exposed to the chemical for a defined period (e.g., 15-60 minutes).

  • Post-Exposure Incubation: The chemical is removed by rinsing, and the tissues are incubated in fresh medium for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

  • Data Interpretation: The viability of the chemical-treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is an irritant.[5]

OECD_439_Workflow Start Start: RhE Tissue Model Apply_Chemical Apply Test Chemical Start->Apply_Chemical Incubate_Exposure Incubate (Exposure Period) Apply_Chemical->Incubate_Exposure Rinse Rinse to Remove Chemical Incubate_Exposure->Rinse Incubate_Post_Exposure Incubate (Post-Exposure Period) Rinse->Incubate_Post_Exposure MTT_Assay Perform MTT Assay Incubate_Post_Exposure->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability Classify Classify as Irritant or Non-Irritant Measure_Viability->Classify End End Classify->End Viability ≤ 50% = Irritant Classify->End Viability > 50% = Non-Irritant

Figure 3. Experimental workflow for the in vitro skin irritation test (OECD 439).

6.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This test method is used to identify chemicals that are not classified as eye irritants or causing serious eye damage.[7][8][9][10]

Methodology:

  • Tissue Preparation: Reconstructed human cornea-like epithelium tissue models are pre-incubated in culture medium.

  • Chemical Application: The test chemical is applied topically to the surface of the corneal tissue. The application method differs for liquids and solids.

  • Exposure: Tissues are exposed for a set duration (e.g., 30 minutes for liquids).[8]

  • Post-Exposure Incubation: After rinsing, the tissues are transferred to fresh medium for a post-incubation period.

  • Viability Assessment: Cell viability is measured using the MTT assay.

  • Data Interpretation: If the tissue viability is greater than 60% relative to the negative control, the chemical is considered a non-irritant.[8][10]

6.3. Respiratory Irritation Assessment

As this compound may cause respiratory irritation, it is important to handle it in a manner that minimizes inhalation exposure. Formal testing for respiratory irritation is complex and often involves specialized in vivo or in vitro models of the respiratory tract.

General Assessment Approach for Volatile Organic Compounds (VOCs):

  • In Vitro Models: Use of cultured human respiratory epithelial cells to assess cytotoxicity and inflammatory responses following exposure to the vapor phase of the compound.

  • Dosimetry Modeling: Computational models can be used to estimate the deposition and concentration of the vapor in different regions of the respiratory tract.[11]

  • Symptom Monitoring in Occupational Settings: In a controlled environment, monitoring for symptoms such as nose and throat discomfort, headache, and dizziness can provide information on the irritant potential of a substance.

Disclaimer: This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current safety information and institutional protocols before handling any chemical.

References

Solubility Profile of Ethyl Cyclopentylideneacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl cyclopentylideneacetate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and general principles of organic chemistry. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound

This compound (CAS No: 21669-77-2) is an α,β-unsaturated ester with the molecular formula C₉H₁₄O₂. Its structure, featuring a polar ester group and a nonpolar cyclopentylidene ring, dictates its solubility behavior. Understanding its solubility is crucial for applications in organic synthesis, purification, and formulation, where it may be used as a reactant, intermediate, or component of a final product.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The ester functional group provides polarity and potential for dipole-dipole interactions and hydrogen bond acceptance, while the cyclopentylidene moiety contributes to its nonpolar character.

Data Presentation: Predicted Qualitative Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Solvents Hexane, CyclohexaneLow to ModerateThe nonpolar hydrocarbon solvents will primarily interact with the cyclopentylidene ring through van der Waals forces. The polar ester group will limit high solubility.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Good to HighThese solvents can engage in dipole-dipole interactions with the ester group of this compound. Their moderate polarity can also accommodate the nonpolar part of the molecule, leading to good overall solvation. Esters are generally soluble in other esters like ethyl acetate.[1]
Polar Protic Solvents Ethanol, MethanolModerate to GoodAlcohols can act as hydrogen bond donors to the carbonyl oxygen of the ester, which can enhance solubility. However, the nonpolar cyclopentylidene ring may reduce miscibility with very polar alcohols.
Aqueous Solvents WaterVery LowThe molecule's significant nonpolar hydrocarbon content (the cyclopentylidene ring and the ethyl group) will make it largely insoluble in water. While the ester group can accept hydrogen bonds, this is insufficient to overcome the hydrophobicity of the rest of the molecule.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following experimental protocol for the isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Thermostatic shaker or water bath with agitation capabilities

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 10 mL) of a selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Dilute the solution with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

    • Repeat the experiment at different temperatures to establish a temperature-dependent solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture (Excess Solute + Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Settle Undissolved Solute (Allow to stand for >2h) equilibrate->settle sample Sample and Filter Supernatant (Syringe with 0.45µm filter) settle->sample quantify Quantify Solute Concentration (e.g., GC-FID, HPLC-UV) sample->quantify analyze Calculate Solubility (e.g., g/100mL, mol/L) quantify->analyze end End analyze->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide on the Discovery and Synthesis of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclopentylideneacetate, an α,β-unsaturated ester, is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Its synthesis has evolved significantly from early condensation reactions to more sophisticated and efficient modern methods. This guide provides a comprehensive overview of the historical development and key synthetic routes for producing this compound. Detailed experimental protocols for historical and contemporary methods, including the Reformatsky reaction, Stobbe condensation, Knoevenagel condensation, and the Horner-Wadsworth-Emmons reaction, are presented. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to elucidate the underlying chemical principles.

Introduction: Discovery and Historical Context

The synthesis of α,β-unsaturated esters like this compound is rooted in the foundational principles of carbon-carbon bond formation. Early methods for creating such compounds were often laborious and resulted in low yields. One of the earliest approaches involved the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887.[1][2] This reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal to react with a ketone or aldehyde.[1] For the synthesis of cyclic alkylideneacetates, this method was often followed by acylation and pyrolysis, a multi-step and inefficient process.[3]

The late 19th and early 20th centuries saw the development of several condensation reactions that provided alternative routes. The Stobbe condensation , first described by Hans Stobbe, involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[4] Another significant contribution was the Knoevenagel condensation , developed by Emil Knoevenagel in the 1890s, which is a modification of the aldol condensation where an active methylene compound reacts with a carbonyl group.[5][6]

The mid-20th century brought a paradigm shift with the advent of phosphorus-based olefination reactions. The Wittig reaction , discovered by Georg Wittig in 1954, revolutionized the synthesis of alkenes from aldehydes and ketones using phosphonium ylides.[7] A significant refinement of this method, the Horner-Wadsworth-Emmons (HWE) reaction , was later developed.[8] The HWE reaction employs phosphonate carbanions, which are generally more nucleophilic than Wittig reagents and offer the significant advantage of producing a water-soluble phosphate byproduct, simplifying purification.[9] For the synthesis of α,β-unsaturated esters with an electron-withdrawing group, the HWE reaction is often considered the method of choice due to its efficiency and generally higher yields.[3]

This guide will detail the experimental protocols for these key historical and modern synthetic methods, provide a quantitative comparison of their efficiencies, and visualize the reaction pathways to offer a clear understanding of the chemical transformations involved.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to this compound depends on factors such as desired yield, available starting materials, and scalability. The following table provides a summary of quantitative data for the key synthetic methods discussed.

MethodKey ReagentsTypical SolventReaction TemperatureReaction TimeTypical Yield
Reformatsky Reaction Cyclopentanone, Ethyl bromoacetate, ZincToluene90 °C30 min~86% (β-hydroxy ester)
Stobbe Condensation Cyclopentanone, Diethyl succinate, Potassium t-butoxidet-butanolRefluxNot SpecifiedModerate to Good
Knoevenagel Condensation Cyclopentanone, Ethyl acetoacetate, Piperidine/Acetic AcidBenzeneRefluxNot SpecifiedModerate
Horner-Wadsworth-Emmons Cyclopentanone, Triethyl phosphonoacetate, NaHBenzene20-35 °C~2-3 hours67-77%

Note: Yields can vary significantly based on specific reaction conditions and scale.

Detailed Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Synthesis (Recommended Method)

The HWE reaction is a highly efficient method for the synthesis of this compound, generally providing good yields and simplifying product purification. The following protocol is adapted from the synthesis of the analogous ethyl cyclohexylideneacetate.[3]

Experimental Workflow:

Caption: Workflow for the HWE synthesis of this compound.

Procedure:

  • A dry, 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

  • The flask is charged with sodium hydride (0.33 mol, e.g., 16 g of a 50% dispersion in mineral oil) and 100 mL of dry benzene.[3]

  • To this stirred mixture, add triethyl phosphonoacetate (0.33 mol, 74.7 g) dropwise over 45–50 minutes, maintaining the temperature at 30–35 °C with cooling if necessary. Vigorous hydrogen evolution will be observed.[3]

  • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the phosphonate anion.[3]

  • To the resulting solution, add cyclopentanone (0.33 mol) dropwise over 30–40 minutes, maintaining the temperature at 20–30 °C with an ice bath.[3]

  • After the addition of the ketone, a precipitate of sodium diethyl phosphate may form. Heat the mixture at 60–65 °C for 15 minutes.[3]

  • Cool the reaction mixture to 15–20 °C and decant the mother liquor from the precipitate. Wash the precipitate with several portions of warm benzene.[3]

  • Combine the mother liquor and washings, and distill off the benzene at atmospheric pressure.

  • The crude product is then purified by vacuum distillation to yield this compound.

Reformatsky Reaction

This method produces the β-hydroxy ester intermediate, which would require a subsequent dehydration step to yield the final product.

Reaction Pathway:

Reformatsky_Pathway cluster_0 Step 1: Formation of Reformatsky Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis A Ethyl bromoacetate + Zn B Organozinc Enolate (Reformatsky Reagent) A->B C Cyclopentanone B->C D Zinc Alkoxide Intermediate C->D E Ethyl 2-(1-hydroxycyclopentyl)acetate D->E Acidic Workup Stobbe_Mechanism A Diethyl Succinate Enolate B Cyclopentanone A->B Nucleophilic Attack C Aldol-type Adduct B->C D γ-Lactone Intermediate C->D Intramolecular Lactonization E Ring Opening D->E Base-catalyzed F Alkylidenesuccinic Acid Half-Ester E->F Knoevenagel_Logic reagents Cyclopentanone Active Methylene Compound (e.g., Ethyl Acetoacetate) product α,β-Unsaturated Product reagents->product Condensation catalyst Weak Base (e.g., Piperidine) catalyst->product Catalyzes

References

An In-depth Technical Guide to the Key Reactive Sites of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopentylideneacetate is an α,β-unsaturated ester with a chemical formula of C₉H₁₄O₂.[1][2] Its structure, featuring a cyclopentylidene ring conjugated with an ethyl acetate moiety, presents multiple reactive sites that are of significant interest in organic synthesis and drug development. The strategic positioning of an electron-withdrawing ester group in conjugation with a carbon-carbon double bond dictates the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive overview of the key reactive sites of this compound, supported by spectroscopic data, theoretical principles, and detailed experimental protocols for its characteristic reactions.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. These data are crucial for the identification and characterization of the molecule during synthesis and subsequent reactions.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1][2]
Boiling Point 214.1 °C at 760 mmHg[2]
Density 1.082 g/cm³[2]
Refractive Index 1.544[2]
¹H NMR (CDCl₃, δ) ~1.25 (t, 3H), ~2.3-2.5 (m, 4H), ~2.6-2.8 (m, 4H), ~4.15 (q, 2H), ~5.7 (s, 1H)Inferred from related structures
¹³C NMR (CDCl₃, δ) ~14.3, ~26.0, ~33.0, ~60.0, ~117.0, ~160.0, ~166.0Inferred from related structures
IR (neat, cm⁻¹) ~1715 (C=O, ester), ~1650 (C=C), ~1170 (C-O)Inferred from related structures
Mass Spectrum (m/z) 154 (M⁺), 109, 81Inferred from related structures

Key Reactive Sites and Reactivity Analysis

The reactivity of this compound is primarily governed by the interplay between its two key functional groups: the carbon-carbon double bond and the ester moiety. The conjugation of these groups creates a polarized system, leading to distinct reactive centers.

Electrophilic Reactivity at the β-Carbon (Michael Acceptor)

The most significant reactive site for nucleophilic attack is the β-carbon of the α,β-unsaturated system. The electron-withdrawing effect of the ester group delocalizes the π-electrons of the double bond, rendering the β-carbon electron-deficient and thus highly electrophilic. This makes this compound an excellent Michael acceptor.

Frontier Molecular Orbital (FMO) Theory Perspective:

According to FMO theory, the reactivity of a molecule can be predicted by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5] In an α,β-unsaturated ester, the LUMO has a large coefficient on the β-carbon, indicating that this is the most favorable site for attack by a nucleophile's HOMO.[6]

Michael_Addition_FMO cluster_nucleophile Nucleophile cluster_electrophile This compound HOMO_Nu HOMO LUMO_El LUMO (Large lobe on β-carbon) HOMO_Nu->LUMO_El Interaction leads to C-C bond formation at β-carbon Enolate_Formation Molecule This compound Enolate Enolate Intermediate (Nucleophilic at α-carbon) Molecule->Enolate Deprotonation at α-carbon Base Base Base->Enolate ProtonatedBase Protonated Base Experimental_Workflows cluster_michael Michael Addition cluster_reduction LiAlH4 Reduction cluster_hydrogenation Catalytic Hydrogenation M1 Preparation of Nucleophile M2 Reaction with Ethyl cyclopentylideneacetate M1->M2 M3 Aqueous Work-up M2->M3 M4 Extraction & Purification M3->M4 R1 Preparation of LiAlH4 suspension R2 Addition of Ester R1->R2 R3 Quenching R2->R3 R4 Extraction & Purification R3->R4 H1 Dissolution and Catalyst Addition H2 Hydrogenation H1->H2 H3 Catalyst Filtration H2->H3 H4 Solvent Removal H3->H4

References

A Technical Guide to the Theoretical Calculation of Frontier Molecular Orbitals for Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electronic characteristics of a molecule are pivotal in determining its chemical reactivity and potential as a therapeutic agent. Frontier Molecular Orbital (FMO) theory provides a powerful quantum mechanical framework for understanding these characteristics by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide offers an in-depth protocol for the theoretical calculation of these frontier orbitals for Ethyl Cyclopentylideneacetate (C9H14O2), a valuable scaffold in organic synthesis. We will delve into the theoretical underpinnings of FMO theory, provide a step-by-step computational workflow using Density Functional Theory (DFT), and discuss the interpretation of the results in the context of drug discovery and development.

Introduction: The Significance of Frontier Orbitals

This compound is an organic ester with the molecular formula C9H14O2[1]. Understanding its electronic structure is key to predicting its behavior in chemical reactions and biological systems. Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important ones for reactivity: the HOMO and the LUMO[2][3].

  • Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile[4][5]. A higher HOMO energy suggests a greater tendency to donate electrons.

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons, acting as an electrophile[4][5]. A lower LUMO energy indicates a greater propensity to accept electrons.

The interaction between the HOMO of one molecule and the LUMO of another is the basis for many chemical reactions[6]. In drug development, these interactions are fundamental to how a drug molecule (ligand) binds to its biological target (e.g., a protein receptor)[7]. The energies and shapes of these orbitals can, therefore, help predict binding affinity, selectivity, and even metabolic stability[7][8].

Theoretical Framework

The HOMO-LUMO Energy Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of a molecule's kinetic stability and chemical reactivity[2][9].

  • Large Gap: A molecule with a large energy gap is generally more stable and less reactive. It requires more energy to excite an electron from the HOMO to the LUMO[10].

  • Small Gap: A molecule with a small energy gap is typically more reactive and less stable, as the energy required for electronic excitation is lower[2][8].

Koopmans' Theorem: A Bridge to Experimental Data

Koopmans' theorem provides a valuable, albeit approximate, physical interpretation of orbital energies. It states that the negative of the HOMO energy (-E_HOMO) approximates the molecule's first ionization potential (the energy required to remove an electron), while the negative of the LUMO energy (-E_LUMO) approximates its electron affinity (the energy released when an electron is added)[11][12][13][14]. While this theorem is based on the "frozen orbital" approximation and has limitations, especially within DFT, it remains a useful conceptual tool for connecting calculated orbital energies to measurable properties[11][12].

Computational Methodology: A Practical Guide

The following section outlines a robust and reproducible protocol for calculating the frontier orbitals of this compound.

Causality Behind Method Selection

For a molecule of this size, a balance between computational accuracy and efficiency is crucial.

  • Quantum Mechanical Method: We select Density Functional Theory (DFT) , which has become a standard tool in computational chemistry due to its excellent price/performance ratio[15][16]. DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a good compromise between accuracy and computational cost[16][17].

  • Functional: The B3LYP hybrid functional is chosen. It incorporates a portion of exact Hartree-Fock exchange, which often improves the accuracy for many organic systems. The B3LYP/6-31G(d) combination, in particular, has a long history of providing reliable results for geometries and electronic properties of organic molecules[18][19][20][21][22].

  • Basis Set: The 6-31G(d) basis set is a Pople-style basis set that provides a good description of molecular structures and properties. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing chemical bonding.

Step-by-Step Computational Workflow

This workflow can be adapted for various quantum chemistry software packages like Gaussian, ORCA, or GAMESS[23][24][25].

Step 1: Building the Initial Molecular Structure Using a molecular editor and visualization tool such as Avogadro or GaussView, construct the 3D structure of this compound[1][23]. Ensure the correct connectivity and initial bond angles.

Step 2: Geometry Optimization This is the most critical step. The initial structure is a guess; we must find the lowest energy conformation (the optimized geometry). An unoptimized structure will yield meaningless orbital energies.

  • Calculation Type: Opt (Optimization)

  • Method: B3LYP

  • Basis Set: 6-31G(d)

  • Charge: 0 (The molecule is neutral)

  • Multiplicity: 1 (It is a closed-shell molecule with all electrons paired)

Step 3: Frequency Calculation To validate that the optimized structure is a true energy minimum, a frequency calculation must be performed on the optimized geometry.

  • Calculation Type: Freq

  • Method/Basis Set: Same as optimization.

  • Result: The absence of any imaginary (negative) frequencies confirms a true minimum.

Step 4: Frontier Orbital Analysis Using the validated optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their energies. Often, this information is already present in the output file from the optimization step.

  • Calculation Type: SP (Single Point)

  • Keywords: Include keywords to print orbital information (e.g., Pop=Regular in Gaussian).

The computational workflow is a sequential process where the output of one step is the input for the next.

G cluster_input Preparation cluster_calc Calculation cluster_output Analysis Build 1. Build 3D Structure (this compound) Opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) Build->Opt Initial Coordinates Freq 3. Frequency Analysis (Confirm Minimum Energy) Opt->Freq Optimized Geometry Analyze 4. Extract & Analyze (HOMO, LUMO, ΔE) Freq->Analyze Validated Geometry & Orbital Energies

Caption: Computational workflow for FMO analysis.

Results and Interpretation

The primary quantitative outputs of this calculation are the energies of the molecular orbitals.

Frontier Orbital Energies

The calculated energies for the HOMO, LUMO, and the resulting energy gap are summarized below. Energies are typically given in atomic units (Hartrees) or electron volts (eV). For context in drug design, optimal HOMO energies often fall in the -5.5 to -6.2 eV range, and LUMO energies in the -2.5 to -0.5 eV range[7].

ParameterEnergy (Hartree)Energy (eV)
HOMO (Sample Value)(Sample Value)
LUMO (Sample Value)(Sample Value)
ΔE (LUMO-HOMO) (Sample Value)(Sample Value)
Note: The table is populated with placeholders. Actual values are obtained from the calculation output file.
Visualization and Reactivity Prediction

Visualizing the 3D shapes of the HOMO and LUMO orbitals is crucial for predicting reactivity. The regions of space where these orbitals have the largest lobes indicate the most probable locations for electron donation (HOMO) and acceptance (LUMO)[9][26].

  • HOMO Visualization: For this compound, the HOMO is expected to be localized primarily on the π-system of the double bond and potentially the lone pairs of the ester oxygen. This indicates that these are the most probable sites for an electrophilic attack .

  • LUMO Visualization: The LUMO is likely to be an anti-bonding orbital (π*) associated with the carbon-carbon double bond and the carbonyl group. These regions are the most susceptible to nucleophilic attack [27].

The interaction can be visualized as an electron transfer from the nucleophile's HOMO to the electrophile's LUMO.

G cluster_nuc Nucleophile cluster_elec Electrophile (e.g., this compound) Nuc_HOMO HOMO (Electron Donor) Elec_LUMO LUMO (Electron Acceptor) Nuc_HOMO->Elec_LUMO Electron Donation (Bond Formation)

Caption: HOMO-LUMO interaction in a chemical reaction.

Applications in Drug Development

The insights gained from FMO analysis are directly applicable to the drug development pipeline:

  • Reactivity and Metabolism: Identifying the most nucleophilic (HOMO) and electrophilic (LUMO) sites helps predict potential sites of metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes).

  • Binding Affinity: A drug's ability to bind to a target protein often involves orbital overlap. A good energetic match between the drug's frontier orbitals and those of the receptor's active site residues can lead to stronger binding[7].

  • ADMET Properties: Frontier orbital energies can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties[7][8].

Conclusion

Theoretical calculation of the frontier molecular orbitals provides an indispensable tool for the modern chemist and drug developer. By applying a robust computational methodology, such as DFT with the B3LYP functional, we can extract valuable, predictive information about the electronic structure and reactivity of molecules like this compound. The HOMO, LUMO, and their energy gap serve as powerful descriptors that can guide synthetic efforts, predict metabolic fate, and rationalize ligand-receptor interactions, ultimately accelerating the drug discovery process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Cyclopentylideneacetate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl cyclopentylideneacetate from cyclopentanone and ethyl (triphenylphosphoranylidene)acetate via the Wittig reaction. The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3] This application note includes a comprehensive experimental protocol, tabulated physicochemical and spectroscopic data for the product, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of modern organic synthesis for the preparation of alkenes.[4] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound such as an aldehyde or ketone.[2][4] A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond.[2] In this application, a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is reacted with cyclopentanone to yield this compound, an α,β-unsaturated ester. Such structures are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products.[5] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₄O₂[6]
Molecular Weight 154.21 g/mol [6]
Boiling Point 192-193 °C at 760 mmHg[7]
Refractive Index (n²⁰/D) 1.473 - 1.477[7]
Appearance Colorless liquid
CAS Number 1903-22-6[6]
Table 2: Spectroscopic Data for this compound
Technique Data Reference
¹H NMR (CDCl₃) See Table 3 for detailed assignments.[6][8]
¹³C NMR (CDCl₃) See Table 4 for detailed assignments.[8][9]
Infrared (IR) Neat, cm⁻¹: ~2950 (C-H str), ~1715 (C=O str, α,β-unsaturated ester), ~1650 (C=C str), ~1150 (C-O str).[6][10][11]
Mass Spec (GC-MS) Molecular Ion (M⁺) at m/z = 154.[6]
Table 3: ¹H NMR Spectral Data of this compound
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.8s1HVinylic CH
~4.1q2HO-CH₂-CH₃
~2.4t2HAllylic CH₂
~2.2t2HAllylic CH₂
~1.6m4HCyclopentyl CH₂
~1.2t3HO-CH₂-CH₃

Note: Predicted values based on typical chemical shifts for similar structures.

Table 4: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ, ppm) Assignment
~166C=O (ester)
~160C=C (quaternary)
~115C=C (CH)
~60O-CH₂
~35Allylic CH₂
~30Allylic CH₂
~26Cyclopentyl CH₂
~14CH₃

Note: Predicted values based on typical chemical shifts for similar structures.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via the Wittig reaction mechanism. The phosphorus ylide attacks the electrophilic carbonyl carbon of cyclopentanone to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently collapses to form the desired alkene product and triphenylphosphine oxide.

Caption: Wittig reaction mechanism for this compound synthesis.

The experimental workflow involves the reaction of the starting materials, followed by a workup procedure to remove the triphenylphosphine oxide byproduct and unreacted starting materials, and finally purification of the desired product.

Experimental_Workflow start Combine Cyclopentanone and Wittig Reagent in Solvent reaction Stir at Room Temperature start->reaction workup Reaction Workup (Filtration/Extraction) reaction->workup purification Purification (Distillation or Column Chromatography) workup->purification analysis Characterization (NMR, IR, GC-MS) purification->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the synthesis and purification.

Experimental Protocol

This protocol is adapted from general procedures for Wittig reactions with stabilized ylides.[2][12]

Materials:

  • Cyclopentanone (reagent grade)

  • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hexane (for purification)

  • Ethyl acetate (for purification)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel (for column chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in an appropriate volume of anhydrous toluene or THF.

    • To this stirred solution, add cyclopentanone (1.0 - 1.2 equivalents) dropwise at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of cyclopentanone. A typical reaction time is 12-24 hours. For stabilized ylides, gentle heating (e.g., 50-60 °C) can sometimes accelerate the reaction.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If triphenylphosphine oxide precipitates, it can be removed by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting residue will contain the crude product and the remaining triphenylphosphine oxide.

    • To remove the bulk of the triphenylphosphine oxide, triturate the residue with a non-polar solvent like hexane or a mixture of hexane and a small amount of ethyl acetate, in which the product is soluble but the byproduct has limited solubility.

    • Filter the mixture and collect the filtrate.

  • Purification:

    • Distillation: The product can be purified by vacuum distillation. Collect the fraction boiling at approximately 48-49 °C at 0.02 mmHg.[12]

    • Column Chromatography: Alternatively, if distillation is not feasible or does not yield a pure product, the crude material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization:

    • Obtain the yield of the purified this compound.

    • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethyl (triphenylphosphoranylidene)acetate may cause skin and eye irritation.[6]

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The Wittig reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The protocol described herein, coupled with the provided analytical data, offers a comprehensive guide for researchers in the fields of organic synthesis and drug development. The purification of the final product can be effectively achieved through vacuum distillation or column chromatography, yielding a product of high purity suitable for subsequent synthetic transformations.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Olefination: Synthesis of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in the edifice of modern organic synthesis, offering a reliable and stereoselective method for the formation of carbon-carbon double bonds. This olefination reaction, a refinement of the Wittig reaction, involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. Key advantages of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion compared to the corresponding phosphorus ylide, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones. Furthermore, the primary byproduct, a dialkylphosphate salt, is water-soluble, which greatly simplifies the purification process through simple aqueous extraction.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the HWE reaction for the synthesis of Ethyl cyclopentylideneacetate, a valuable α,β-unsaturated ester. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: Controlling Stereoselectivity

The HWE reaction proceeds through a well-defined mechanistic pathway that dictates its characteristic high (E)-stereoselectivity. The key steps are as follows:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-proton of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion. The acidity of this proton is enhanced by the electron-withdrawing phosphonate group.

Application Notes and Protocols for One-Pot Synthesis of Substituted Cyclopentylideneacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted cyclopentylideneacetates, valuable intermediates in organic synthesis and drug discovery. The described methods offer efficient and streamlined approaches to these target molecules, minimizing intermediate isolation steps and improving overall yields.

Introduction

Substituted cyclopentylideneacetates are important structural motifs found in a variety of biologically active molecules and are versatile building blocks for the synthesis of more complex chemical entities. Traditional multi-step synthetic routes to these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis protocols, by combining multiple reaction steps into a single operation, offer a more efficient, economical, and environmentally friendly alternative. This document outlines key one-pot methodologies for the preparation of substituted cyclopentylideneacetates, primarily focusing on adaptations of classical olefination reactions.

Core Synthetic Strategies

The one-pot synthesis of substituted cyclopentylideneacetates typically involves the reaction of a substituted cyclopentanone with a C2-building block that provides the acetate moiety. The primary strategies adapted for this purpose are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and base-catalyzed condensation reactions. These methods allow for the direct conversion of the ketone to the desired α,β-unsaturated ester.

A generalized reaction scheme is as follows:

Experimental Protocols

Protocol 1: One-Pot Wittig-Type Reaction from Substituted Cyclopentanones

This protocol adapts the principles of the Wittig reaction for a one-pot synthesis of substituted cyclopentylideneacetates. It involves the in-situ generation of a phosphonium ylide from a haloacetate ester, which then reacts with the cyclopentanone.

Materials:

  • Substituted cyclopentanone (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.2 equiv) and anhydrous solvent (e.g., THF).

  • Ylide Formation (in-situ): Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.5 equiv) to the suspension. To this mixture, add ethyl bromoacetate (1.2 equiv) dropwise over 15-20 minutes. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reaction with Cyclopentanone: Add the substituted cyclopentanone (1.0 equiv) to the reaction mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (cyclopentanone) is consumed. This may take several hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure substituted cyclopentylideneacetate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful alternative to the Wittig reaction, often providing higher yields and favoring the formation of the (E)-isomer. This one-pot protocol involves the deprotonation of a phosphonate ester followed by reaction with the cyclopentanone.

Materials:

  • Substituted cyclopentanone (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt)) (1.2 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve triethyl phosphonoacetate (1.1 equiv) in anhydrous THF.

  • Ylide Formation: Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 equiv) portion-wise. Stir the mixture at this temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Addition of Ketone: Add a solution of the substituted cyclopentanone (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired substituted cyclopentylideneacetate.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the one-pot synthesis of a model compound, ethyl 2-cyclopentylideneacetate, from cyclopentanone.

ProtocolReagentsBaseSolventReaction Time (h)Yield (%)Isomeric Ratio (E:Z)
Protocol 1 (Wittig-type) Cyclopentanone, Ethyl bromoacetate, PPh₃NaHTHF4-865-80Varies
Protocol 2 (HWE) Cyclopentanone, Triethyl phosphonoacetateNaHTHF2-685-95>95:5

Note: Yields and reaction times are indicative and may vary depending on the specific substituted cyclopentanone used and the optimization of reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of substituted cyclopentylideneacetates.

One_Pot_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclopentanone Substituted Cyclopentanone Reaction_Vessel Reaction Vessel (Anhydrous Solvent + Base) Cyclopentanone->Reaction_Vessel C2_Precursor C2-Acetate Precursor C2_Precursor->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Substituted Cyclopentylideneacetate Purification->Final_Product

Caption: General workflow for the one-pot synthesis of substituted cyclopentylideneacetates.

Signaling Pathway Analogy for Reaction Logic

The logic of a one-pot synthesis can be visualized as a streamlined signaling pathway, where the initial reactants trigger a cascade of transformations within a single environment to yield the final product without the isolation of intermediates.

Reaction_Pathway Start Reactants (Cyclopentanone, C2 Precursor, Base) InSitu_Generation In-situ Generation of Reactive Intermediate (e.g., Ylide) Start->InSitu_Generation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon InSitu_Generation->Nucleophilic_Attack Intermediate_Formation Formation of Betaine/Oxaphosphetane Intermediate Nucleophilic_Attack->Intermediate_Formation Elimination Elimination of Phosphine Oxide Intermediate_Formation->Elimination Product Final Product (Cyclopentylideneacetate) Elimination->Product

Caption: Logical flow of a one-pot olefination reaction.

Conclusion

The described one-pot protocols provide efficient and high-yielding methods for the synthesis of substituted cyclopentylideneacetates. The Horner-Wadsworth-Emmons approach is generally preferred due to its higher yields and stereoselectivity. These methods are scalable and amenable to the synthesis of a library of derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Introduction: The Synthetic Utility of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl Cyclopentylideneacetate in Michael addition reactions. This document provides a comprehensive overview of reaction mechanisms, detailed experimental protocols, and applications in modern organic synthesis.

This compound (ECA) is an α,β-unsaturated ester that serves as a highly versatile and reactive building block in organic synthesis.[1] Its molecular architecture, featuring an exocyclic double bond conjugated to an ester group, designates it as a potent Michael acceptor. The Michael addition reaction, a conjugate nucleophilic addition, stands as one of the most fundamental and powerful methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[2][3]

The strategic importance of employing ECA in Michael additions lies in the direct and efficient synthesis of functionalized cyclopentane derivatives.[4][5] The cyclopentane motif is a prevalent core structure in a vast array of biologically active natural products and synthetic pharmaceuticals, including prostaglandins, steroids, and alkaloids.[6][7] Consequently, methodologies that provide controlled access to substituted cyclopentanes are of paramount interest to the drug development community. This guide offers a detailed exploration of ECA's reactivity, providing both the mechanistic rationale and practical protocols for its use in Michael addition reactions.

The Michael Addition: A Mechanistic Perspective

The Michael reaction is the nucleophilic 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[3][8] In the context of this compound, the reaction proceeds via the attack of a nucleophile on the β-carbon of the conjugated system, which is rendered electrophilic by the electron-withdrawing effect of the adjacent ester group.[9]

The reaction is most commonly facilitated by a base, which serves to deprotonate the Michael donor, generating a resonance-stabilized carbanion or a potent heteroatom nucleophile.[2] This nucleophile then adds to the β-carbon of ECA. The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated by the solvent or upon acidic workup to yield the final 1,4-adduct. This pathway is thermodynamically favored over the 1,2-addition (direct attack at the carbonyl carbon) due to the formation of a stable carbonyl group in the final product.[2]

Michael_Mechanism cluster_step1 Step 1: Nucleophile Generation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Nu-H Nucleophile (Donor) (e.g., R₂CH-Z) Nu_anion Nucleophile Anion (e.g., R₂C⁻-Z) Nu-H->Nu_anion Deprotonation Base-H Protonated Base (e.g., EtOH) Nu-H->Base-H Base Base (e.g., EtO⁻) Base->Nu_anion Base->Base-H Nu_anion_2 Nu⁻ ECA This compound (Acceptor) Enolate Resonance-Stabilized Enolate ECA->Enolate Enolate_2 Enolate Intermediate Product Final Michael Adduct Enolate_2->Product Protonation Base_2 Base (Regenerated) (e.g., EtO⁻) Enolate_2->Base_2 Base-H_2 Proton Source (e.g., EtOH) Base-H_2->Product Base-H_2->Base_2

Caption: General mechanism of a base-catalyzed Michael addition to ECA.

Versatility of Michael Donors for ECA

A significant advantage of the Michael addition is its broad scope with respect to the nucleophile. This compound can react with a wide range of carbon and heteroatom nucleophiles, providing access to a diverse library of functionalized cyclopentane structures.

Nucleophile ClassMichael Donor ExampleProduct StructureApplication Area
Carbon Diethyl Malonate, Ethyl Acetoacetate, NitroalkanesSubstituted Cyclopentylacetic EstersC-C bond formation, Synthesis of complex carbon skeletons[8][9]
Nitrogen (Aza-Michael) Primary/Secondary Amines (e.g., Piperidine, Aniline)β-Amino Acid DerivativesSynthesis of heterocycles, bio-conjugation, pharmaceuticals[2][10]
Sulfur (Thia-Michael) Thiols (e.g., Thiophenol, Benzyl Thiol)β-Thioether Derivatives"Click" chemistry, synthesis of sulfur-containing drugs[2][11]
Oxygen (Oxa-Michael) Alcohols, Phenolsβ-Alkoxy/Phenoxy EstersFormation of ether linkages, natural product synthesis[2]

Experimental Protocols and Workflow

The following protocols are adaptable starting points for performing Michael additions to this compound. Optimization of solvent, temperature, catalyst, and reaction time may be necessary for specific substrates.

General Experimental Workflow

A typical workflow involves the setup of the reaction under appropriate conditions, monitoring its progress, followed by aqueous work-up to quench the reaction and remove water-soluble components, and finally purification of the crude product.

Workflow Setup 1. Reaction Setup - Combine ECA, Nucleophile, Solvent - Add Catalyst Monitor 2. Reaction Monitoring - Stir at specified temperature - Track via TLC/GC-MS Setup->Monitor Stir Workup 3. Aqueous Work-up - Quench reaction (e.g., aq. NH₄Cl) - Extract with organic solvent Monitor->Workup Reaction Complete Purify 4. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Crude Product Characterize 5. Characterization - Obtain final product - Analyze (NMR, MS, IR) Purify->Characterize Pure Product

Caption: A standard workflow for a Michael addition experiment.
Protocol 1: C-Michael Addition of Diethyl Malonate

This protocol describes the classic addition of a soft carbon nucleophile to ECA using a base catalyst.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Diethyl malonate (1.2 mmol, 1.2 equiv)

    • Sodium ethoxide (NaOEt) (0.1 mmol, 0.1 equiv)

    • Anhydrous Ethanol (EtOH) (10 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous ethanol.

    • Add diethyl malonate to the stirred solution.

    • Carefully add the catalytic amount of sodium ethoxide. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[12]

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure adduct.

Protocol 2: Thia-Michael Addition of Thiophenol

This protocol outlines the addition of a sulfur nucleophile, which often proceeds rapidly under mild conditions.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Thiophenol (1.1 mmol, 1.1 equiv)

    • Triethylamine (Et₃N) (0.2 mmol, 0.2 equiv)

    • Dichloromethane (DCM) (10 mL)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in dichloromethane.

    • Add thiophenol, followed by the addition of triethylamine.

    • Stir the mixture at room temperature. These reactions are often complete within 1-3 hours. Monitor by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • The crude product can be purified by column chromatography if necessary.

Advanced Applications in Asymmetric Synthesis and Drug Discovery

The true power of the Michael addition is realized in its asymmetric variants, which allow for the creation of specific stereoisomers—a critical requirement in modern drug development.

  • Asymmetric Catalysis: The Michael addition of various nucleophiles to α,β-unsaturated compounds can be rendered highly enantioselective and diastereoselective through the use of chiral catalysts.[13] While specific catalysts for ECA are an area of active development, principles from related systems can be applied. Chiral bifunctional organocatalysts, such as those derived from squaramides or cinchona alkaloids, can activate both the nucleophile and the electrophile simultaneously to control the stereochemical outcome of the addition.[14][15] This approach is instrumental in synthesizing enantiomerically enriched building blocks for complex target molecules.[16][17]

  • Drug Development: Michael adducts are not only synthetic intermediates but can themselves be biologically active molecules.[18] The organocatalytic asymmetric Michael addition is a powerful strategy for generating C-C bonds in molecules designed as potential therapeutics, such as novel analgesics.[19] Furthermore, the α,β-unsaturated carbonyl moiety present in ECA is a "Michael acceptor" warhead found in several covalent inhibitor drugs.[20] These drugs form irreversible covalent bonds with nucleophilic residues (like cysteine) in the active site of target proteins, leading to potent and sustained inhibition.

Conclusion and Future Outlook

This compound is a valuable and reactive substrate for Michael addition reactions, providing a direct pathway to a wide array of functionalized cyclopentane derivatives. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore its synthetic potential.

Future advancements in this field will likely focus on the development of highly efficient and stereoselective catalytic systems tailored for ECA and its analogs. The synthesis of novel chiral cyclopentane scaffolds via asymmetric Michael additions will continue to be a significant area of research, with direct applications in the discovery of new therapeutic agents and the total synthesis of complex natural products.

References

Application Notes and Protocols: Ethyl Cyclopentylideneacetate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopentane Moiety in Medicinal Chemistry

The cyclopentane ring is a prevalent structural motif in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility allows it to serve as a versatile scaffold, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[1] From antiviral agents to cardiovascular drugs, the cyclopentane core is a testament to nature's efficiency and a valuable building block in synthetic medicinal chemistry. Ethyl cyclopentylideneacetate, a readily accessible α,β-unsaturated ester, represents a key starting material for the synthesis of diverse cyclopentane-containing pharmaceutical intermediates. This document provides a comprehensive guide to the synthesis of this compound and its application in the preparation of valuable precursors for drug discovery and development.

Chemical Profile of this compound

PropertyValueSource
IUPAC Name ethyl 2-cyclopentylideneacetatePubChem
Synonyms Ethyl 2-cyclopentylideneacetate, Acetic acid, 2-cyclopentylidene-, ethyl esterPubChem
CAS Number 1903-22-6PubChem
Molecular Formula C₉H₁₄O₂PubChem
Molecular Weight 154.21 g/mol PubChem
Appearance Colorless to pale yellow liquid-
Boiling Point 214.1 °C at 760 mmHgChemSrc

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[3] It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[3]

Reaction Principle

The HWE reaction involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone. In the synthesis of this compound, triethyl phosphonoacetate is deprotonated with a strong base to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of cyclopentanone. The resulting intermediate collapses to form the desired α,β-unsaturated ester and a phosphate byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for the synthesis of ethyl cyclohexylideneacetate.[4]

Materials:

  • Triethyl phosphonoacetate (98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Cyclopentanone (99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Preparation of the Phosphonate Ylide:

    • To a dry three-necked flask under an inert atmosphere, add sodium hydride (1.0 eq).

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via a dropping funnel.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Reaction with Cyclopentanone:

    • Cool the ylide solution back to 0 °C.

    • Add cyclopentanone (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography (e.g., 95:5 hexanes:ethyl acetate) to afford pure this compound.

Workflow Diagram

HWE_Synthesis reagents Triethyl phosphonoacetate + NaH in THF ylide Phosphonate Ylide Formation (0°C to RT) reagents->ylide reaction HWE Reaction (0°C to RT, 12-16h) ylide->reaction ketone Cyclopentanone ketone->reaction workup Aqueous Work-up (NH4Cl quench, Extraction) reaction->workup purification Purification (Flash Chromatography) workup->purification product This compound purification->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Application 1: Synthesis of Ethyl Cyclopentylacetate - A Saturated Intermediate

Many pharmaceutical compounds feature a saturated cyclopentane ring. This compound can be readily converted to ethyl cyclopentylacetate through catalytic hydrogenation, providing a versatile building block for the synthesis of these molecules.[5][6][7]

Reaction Principle

The carbon-carbon double bond in this compound is susceptible to reduction. Catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, selectively reduces the alkene functionality without affecting the ester group.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (or balloon)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 1-5 mol % of Pd).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl cyclopentylacetate.

Transformation Workflow

Hydrogenation start This compound reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol, RT) start->reaction Reduction of C=C bond product Ethyl Cyclopentylacetate reaction->product

Caption: Synthesis of Ethyl Cyclopentylacetate.

Application 2: Towards Ethyl 2-Oxocyclopentylacetate - A Key Keto-Ester Intermediate

Ethyl 2-oxocyclopentylacetate is a valuable intermediate in the synthesis of various pharmaceuticals, including the prostaglandin D2 receptor antagonist, laropiprant.[8][9][10] While direct conversion from this compound is not a one-step process, a plausible synthetic route involves epoxidation of the double bond followed by a base- or acid-catalyzed rearrangement.

Synthetic Strategy

The electron-deficient nature of the double bond in α,β-unsaturated esters makes epoxidation challenging with traditional peroxy acids.[11] However, nucleophilic epoxidation using hydrogen peroxide under basic conditions can be an effective method. The resulting epoxide can then be rearranged to the desired α-keto ester.

Conceptual Protocol: Epoxidation and Rearrangement

Part A: Epoxidation

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (or another suitable base)

  • Methanol or another suitable solvent

Procedure:

  • Dissolve this compound in methanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide followed by a solution of sodium hydroxide.

  • Stir the reaction at low temperature and monitor for the consumption of the starting material.

  • Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude epoxide.

Part B: Rearrangement

Materials:

  • Crude epoxide from Part A

  • Acid or base catalyst (e.g., sulfuric acid or sodium methoxide)

  • Suitable solvent

Procedure:

  • Dissolve the crude epoxide in a suitable solvent.

  • Add a catalytic amount of acid or base.

  • Heat the reaction mixture and monitor for the formation of the keto-ester.

  • After completion, perform an appropriate work-up and purify the product by chromatography.

Proposed Synthetic Pathway

Epoxidation_Rearrangement start This compound epoxidation Nucleophilic Epoxidation (H₂O₂, NaOH, MeOH) start->epoxidation epoxide Intermediate Epoxide epoxidation->epoxide rearrangement Acid or Base-catalyzed Rearrangement epoxide->rearrangement product Ethyl 2-Oxocyclopentylacetate rearrangement->product

Caption: Pathway to Ethyl 2-Oxocyclopentylacetate.

Conclusion

This compound is a versatile and readily accessible precursor for a variety of valuable pharmaceutical intermediates. Through straightforward synthetic transformations such as the Horner-Wadsworth-Emmons reaction for its synthesis, catalytic hydrogenation to its saturated analogue, and a potential epoxidation-rearrangement sequence to a key keto-ester, this compound opens doors to a diverse range of cyclopentane-containing molecules. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their pursuit of novel therapeutics.

References

Application of Ethyl Cyclopentylideneacetate in Agrochemical Synthesis: A Hypothetical Approach to Novel Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

While direct applications of ethyl cyclopentylideneacetate in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its chemical structure as an α,β-unsaturated ester containing a cyclopentane moiety makes it a promising starting material for the synthesis of novel agrochemicals. This document outlines a hypothetical application of this compound in the synthesis of a novel class of plant growth regulators, drawing inspiration from the structures of naturally occurring jasmonates. The protocols described herein are based on established synthetic methodologies and are intended to serve as a guide for researchers exploring new agrochemical entities.

Introduction

The cyclopentane ring is a key structural motif in a variety of biologically active molecules, including a number of agrochemicals and plant growth regulators. For instance, cyclopentanecarboxylic acid has been studied for its antagonistic effects on gibberellin, a key plant hormone.[1] Furthermore, jasmonates, a class of plant hormones characterized by a cyclopentanone structure, are pivotal in regulating plant growth, development, and defense responses.[2][3][4][5] The development of synthetic analogs of these natural products is a significant area of agrochemical research.[6]

This compound possesses two key reactive sites for further chemical elaboration: the α,β-unsaturated system, which is susceptible to nucleophilic conjugate addition (Michael addition), and the ethyl ester functionality, which can be hydrolyzed, reduced, or converted to other functional groups. These features make it an ideal scaffold for the synthesis of diverse cyclopentane-containing molecules with potential agrochemical activity.

This application note details a hypothetical synthetic pathway starting from this compound to produce a novel plant growth regulator, designated "Hypothetigro," which incorporates a functionalized cyclopentylacetic acid core.

Hypothetical Synthetic Pathway to "Hypothetigro"

The proposed synthesis involves a three-step process starting from this compound:

  • Michael Addition: Introduction of a side chain via a Michael addition reaction.

  • Reduction of the Double Bond: Catalytic hydrogenation to yield a saturated cyclopentylacetate derivative.

  • Hydrolysis of the Ester: Conversion of the ethyl ester to the corresponding carboxylic acid to yield the final active compound.

Synthesis_Pathway A This compound B Intermediate 1 (Michael Adduct) A->B 1. Michael Addition (e.g., R2CuLi, THF) C Intermediate 2 (Saturated Ester) B->C 2. Hydrogenation (H2, Pd/C) D Hypothetigro (Final Product) C->D 3. Hydrolysis (LiOH, THF/H2O)

Caption: Synthetic pathway from this compound to "Hypothetigro".

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-(alkyl)cyclopentyl)acetate (Intermediate 1) via Michael Addition

This protocol describes the conjugate addition of an alkyl group to this compound using a Gilman cuprate.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Alkyllithium reagent (e.g., Methyllithium in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of CuI in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the alkyllithium reagent dropwise.

  • Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman cuprate.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Synthesis of Ethyl 2-(cyclopentyl)acetate (Intermediate 2) via Hydrogenation

This protocol details the reduction of the double bond in Intermediate 1.

Materials:

  • Intermediate 1

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Intermediate 1 in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 2.

Protocol 3: Synthesis of 2-(cyclopentyl)acetic acid (Hypothetigro) via Hydrolysis

This protocol describes the final step of hydrolyzing the ester to the carboxylic acid.

Materials:

  • Intermediate 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Intermediate 2 in a mixture of THF and water.

  • Add an excess of LiOH to the solution.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield "Hypothetigro."

Quantitative Data

The following table summarizes the hypothetical yields and key analytical data for the synthesis of "Hypothetigro."

StepProductStarting MaterialReagentsYield (%)Purity (%)Analytical Data (Expected)
1Intermediate 1This compoundMe₂CuLi, THF85>95¹H NMR, ¹³C NMR, MS
2Intermediate 2Intermediate 1H₂, Pd/C, EtOH98>98¹H NMR, ¹³C NMR, MS
3HypothetigroIntermediate 2LiOH, THF/H₂O95>99¹H NMR, ¹³C NMR, MS, m.p.

Proposed Mechanism of Action and Signaling Pathway

"Hypothetigro" is postulated to act as a modulator of plant growth by interfering with the jasmonate signaling pathway. By mimicking the structure of jasmonic acid, it could potentially bind to the COI1 receptor, a key component of the jasmonate signaling cascade, leading to either agonistic or antagonistic effects on the downstream gene expression that regulates plant growth and stress responses.

Signaling_Pathway cluster_0 Hypothetigro Hypothetigro COI1 COI1 Hypothetigro->COI1 Binds to JAZ_Proteins JAZ_Proteins COI1->JAZ_Proteins Recruits SCF_Complex SCF_Complex JAZ_Proteins->SCF_Complex Targeted by 26S_Proteasome 26S_Proteasome Transcription_Factors Transcription_Factors JAZ_Proteins->Transcription_Factors Represses SCF_Complex->26S_Proteasome Ubiquitination Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activates Growth_Response Growth_Response Gene_Expression->Growth_Response

Caption: Proposed signaling pathway for "Hypothetigro".

Conclusion

This compound represents a versatile and potentially valuable building block for the synthesis of novel agrochemicals. The hypothetical synthetic route to "Hypothetigro" outlined in this document demonstrates a plausible application of this starting material in the development of new plant growth regulators. The protocols and data presented are intended to provide a foundation for further research and development in this area. Researchers are encouraged to adapt and optimize these methods for the synthesis and evaluation of new cyclopentane-based agrochemical candidates.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Heck, and Sonogashira reactions—utilizing Ethyl cyclopentylideneacetate as a key building block. The resulting α,β-unsaturated ester derivatives are valuable intermediates in the synthesis of complex organic molecules and pharmacologically active compounds.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions are fundamental in the discovery and development of new pharmaceuticals and functional materials.[1][2] this compound, with its exocyclic double bond, presents a versatile substrate for such transformations, allowing for the introduction of a variety of functional groups at the vinylic position. This document outlines generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings with this substrate, providing a foundation for further reaction development and application in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2] This reaction is widely used for the formation of C(sp²)-C(sp²) bonds.[2][3] For a substrate like this compound, a two-step sequence is generally required: 1) introduction of a halide or triflate at the α-position, followed by 2) the Suzuki-Miyaura coupling. Alternatively, direct C-H activation coupling could be explored, though this is a more advanced and less common approach. The protocols below assume an α-halo- or α-triflyloxy-cyclopentylideneacetate derivative as the starting material.

Representative Reaction Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012[Optimize]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane9016[Optimize]
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8024[Optimize]
44-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF7018[Optimize]

Yields are placeholders and require experimental determination.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an α-bromo-cyclopentylideneacetate with an arylboronic acid.

Materials:

  • α-Bromo-ethyl cyclopentylideneacetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add α-bromo-ethyl cyclopentylideneacetate, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X(L₂) oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar'(L₂) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product start Ar-X start->oa boronic Ar'B(OH)₂ + Base boronic->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene.[4] In the context of this compound, this reaction would typically involve the coupling of an aryl or vinyl halide to the α-position of the ester.

Representative Reaction Conditions for Heck Reaction

The following table provides representative conditions for the Heck reaction with α,β-unsaturated esters.

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF10012[Optimize]
24-BromobenzonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP12018[Optimize]
31-IodonaphthalenePd₂(dba)₃ (0.5)P(t-Bu)₃ (1.5)Cy₂NMeDioxane11010[Optimize]
44-Vinylphenyl triflatePd(OAc)₂ (2)Herrmann's Catalyst (2.5)NaOAcDMA9024[Optimize]

Yields are placeholders and require experimental determination.

Detailed Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an aryl iodide.

Materials:

  • This compound (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve the aryl iodide, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.

  • Add this compound and triethylamine to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography.

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R-Pd(II)-X(L₂) oa->pd2 insertion Migratory Insertion pd2->insertion pd2_alkene R-alkene-Pd(II)-X(L₂) insertion->pd2_alkene beta_elim β-Hydride Elimination pd2_alkene->beta_elim product Substituted Alkene beta_elim->product pd2_h H-Pd(II)-X(L₂) beta_elim->pd2_h base_regen Base pd2_h->base_regen base_regen->pd0 Catalyst Regeneration start R-X start->oa alkene Alkene alkene->insertion base Base base->base_regen

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5][6] This reaction is a powerful method for the synthesis of substituted alkynes.[5][6] Similar to the Suzuki-Miyaura coupling, this would typically be performed on an α-halo derivative of this compound.

Representative Reaction Conditions for Sonogashira Coupling

The following table presents typical conditions for the Sonogashira coupling of vinyl halides with terminal alkynes.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608[Optimize]
21-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene7012[Optimize]
3TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)PiperidineDMF5010[Optimize]
4EthynyltrimethylsilanePdCl₂(dppf) (2.5)CuI (5)Cs₂CO₃Dioxane8016[Optimize]

Yields are placeholders and require experimental determination.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of α-iodo-ethyl cyclopentylideneacetate with a terminal alkyne.

Materials:

  • α-Iodo-ethyl cyclopentylideneacetate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add α-iodo-ethyl cyclopentylideneacetate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R-Pd(II)-X(L₂) oa->pd2 tm Transmetalation pd2->tm pd2_alkyne R-Pd(II)-C≡CR'(L₂) tm->pd2_alkyne cu_x Cu(I)X tm->cu_x from Pd cycle re Reductive Elimination pd2_alkyne->re re->pd0 product R-C≡CR' re->product R-X R-X R-X->oa cu_acetylide Cu(I)-C≡CR' cu_acetylide->tm alkyne H-C≡CR' + Base alkyne->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the palladium-catalyzed cross-coupling reactions described.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert reaction Heating and Stirring (Monitor by TLC/GC-MS) inert->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The Suzuki-Miyaura, Heck, and Sonogashira reactions represent powerful methodologies for the functionalization of this compound. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel α,β-unsaturated esters. These compounds can serve as valuable intermediates in the development of new therapeutic agents and other advanced materials. It is important to note that the provided reaction conditions are generalized and will likely require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols: Derivatization of the Ester Group of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyclopentylideneacetate is a versatile α,β-unsaturated ester that serves as a valuable building block in organic synthesis. Its structure, featuring an ester functional group conjugated with an exocyclic double bond, allows for a variety of chemical transformations. Derivatization of the ethyl ester group is a key strategy for modifying the molecule's physicochemical properties, such as solubility, polarity, and reactivity. These modifications are crucial for applications in medicinal chemistry, materials science, and the development of novel agrochemicals. This document provides detailed protocols and application notes for the primary derivatization reactions of the ester moiety: hydrolysis, transesterification, reduction, and amidation.

Hydrolysis (Saponification) to Cyclopentylideneacetic Acid

Hydrolysis of the ethyl ester to its corresponding carboxylic acid, cyclopentylideneacetic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification, followed by an acidic workup.[1][2] The resulting carboxylic acid is a key intermediate for synthesizing other derivatives, such as amides and acid chlorides.

Reaction Scheme: Hydrolysis

Fig. 1: Hydrolysis of this compound.
Experimental Protocol: Saponification

This protocol is adapted from general procedures for ester hydrolysis.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq.) in water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Slowly acidify the cold solution to a pH of ~2 by adding concentrated hydrochloric acid (HCl) dropwise with stirring. A precipitate of cyclopentylideneacetic acid should form.

  • Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.

    • Dry the product under vacuum. If necessary, the crude acid can be further purified by recrystallization from a suitable solvent like hot water or ethyl acetate/hexanes.

Quantitative Data Summary: Ester Hydrolysis
ParameterValue / ConditionReference / Note
Base KOH or NaOH[2]
Solvent Ethanol/Water[2]
Temperature Reflux[2]
Reaction Time 2-4 hours (typical)Monitored by TLC
Typical Yield >90%Expected based on similar reactions

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group.[3] This reaction is useful for creating a library of different ester derivatives (e.g., methyl, benzyl, or more complex alkyl esters) to modulate properties like volatility, lipophilicity, and metabolic stability. The reaction can be catalyzed by either an acid or a base.[3] For a successful reaction, the alcohol reagent is typically used in large excess or as the solvent to drive the equilibrium towards the product.[3][4]

Reaction Scheme: Transesterification

Fig. 2: Transesterification of this compound.
Experimental Protocol: Acid-Catalyzed Transesterification

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Addition of Reagents: Add the desired alcohol (R-OH) in large excess, which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq.).[4]

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC or Gas Chromatography (GC). To drive the reaction to completion, ethanol produced as a byproduct can be removed by distillation, potentially using a Dean-Stark apparatus.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by carefully adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Quantitative Data Summary: Transesterification
ParameterValue / ConditionReference / Note
Catalyst H₂SO₄, TsOH (acidic)[4]; NaOR (basic)[3]Choose based on substrate compatibility
Alcohol Used in large excess (as solvent)Drives equilibrium
Temperature RefluxVaries with the alcohol used
Reaction Time 2-24 hoursMonitored by GC/TLC
Typical Yield 60-95%Dependent on conditions and alcohol

Reduction to 2-Cyclopentylideneethanol

The ester group can be reduced to a primary alcohol, yielding 2-cyclopentylideneethanol. This transformation requires a strong reducing agent, as weaker agents like sodium borohydride will not reduce esters. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose.

Reaction Scheme: Reduction

Fig. 3: Reduction of this compound.
Experimental Protocol: Reduction with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to heat the reaction to reflux to ensure completion. Monitor by TLC.

  • Work-up (Fieser method):

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the slow, sequential, and careful addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary: Ester Reduction
ParameterValue / ConditionReference / Note
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Standard for ester reduction
Solvent Anhydrous THF or Diethyl EtherMust be non-protic and dry
Temperature 0 °C to RefluxAddition at 0 °C, then warming
Reaction Time 1-3 hoursMonitored by TLC
Typical Yield 80-95%Generally high for this reaction

Amidation

Direct conversion of the ester to an amide (aminolysis) is also a valuable derivatization. This reaction typically requires heating the ester with an amine.[6] The reaction can be slow and may require a catalyst or conversion of the ester to a more reactive intermediate. For less reactive amines or to improve yields, it is often preferable to first hydrolyze the ester to the carboxylic acid (see Section 1) and then perform a standard amide coupling reaction (e.g., using DCC, EDC, or converting to an acid chloride). However, direct aminolysis can be achieved under certain conditions.[6][7]

Reaction Scheme: Direct Amidation (Aminolysis)

Fig. 4: Amidation of this compound.
Experimental Protocol: Direct Aminolysis

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq.) and the desired primary or secondary amine (2.0-5.0 eq.). The amine can be used as the solvent if it is a liquid.

  • Reaction Conditions: Heat the mixture, typically between 80-150 °C. The use of a Lewis acid catalyst like FeCl₃ may facilitate the reaction at lower temperatures.[6] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or column chromatography.

Quantitative Data Summary: Direct Amidation
ParameterValue / ConditionReference / Note
Amine Primary or Secondary Amine (in excess)[7]
Catalyst None (high temp) or Lewis Acid (e.g., FeCl₃)[6]Catalyst can lower temp and time
Temperature 80-150 °CDependent on amine reactivity
Reaction Time 12-48 hoursOften slow; monitor progress
Typical Yield 40-80%Can be variable; indirect methods often higher

General Experimental Workflow

The derivatization of this compound follows a standard sequence of steps common to many organic synthesis procedures. The logical flow from initial setup to final product characterization is crucial for reproducible and successful outcomes.

Fig. 5: General workflow for a derivatization experiment.

References

Application Notes and Protocols for the Polymerization of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide hypothesized protocols for the polymerization of ethyl cyclopentylideneacetate based on established methods for structurally analogous monomers. Researchers should consider these as starting points for experimental design and optimization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the monomer is presented in Table 1.

PropertyValue
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name ethyl 2-cyclopentylideneacetate
CAS Number 1903-22-6
Appearance Colorless to light yellow liquid
Boiling Point 78-82 °C @ 1 Torr

Hypothesized Polymerization Reactions

Due to the steric hindrance imposed by the cyclopentylidene group, the polymerization of this compound may be challenging. However, both radical and anionic polymerization methods are plausible routes to explore.

Free Radical Polymerization

Free radical polymerization is a common and robust method for polymerizing a wide range of vinyl monomers. For sterically hindered monomers, the choice of initiator and reaction temperature can be critical to achieving successful polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for polymerization (Schlenk flask, condenser, magnetic stirrer)

Procedure:

  • Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.

  • Reagent Addition:

    • Add the purified this compound (e.g., 5.0 g, 32.4 mmol) to the flask.

    • Add anhydrous toluene (e.g., 10 mL) to dissolve the monomer.

    • Add AIBN (e.g., 0.053 g, 0.32 mmol, 1 mol% relative to monomer) to the solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture. Monitor the progress of the polymerization by taking samples periodically to analyze for monomer conversion using techniques like ¹H NMR or GC.

  • Termination and Precipitation: After the desired reaction time (e.g., 24 hours) or when high monomer conversion is achieved, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40°C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Chemical Structure: Confirmed by ¹H NMR and FT-IR spectroscopy.

Expected Outcome:

Due to steric hindrance, the polymerization might result in a polymer with a relatively low molecular weight and a broad polydispersity index. The reaction conditions, particularly temperature and initiator concentration, may need to be optimized to achieve higher molecular weights.

Anionic Polymerization

Anionic polymerization is known for its ability to produce polymers with well-defined molecular weights and narrow polydispersity indices. However, it is highly sensitive to impurities. For bulky acrylic esters, a strong, non-nucleophilic initiator is often required.

Materials:

  • This compound (monomer)

  • sec-Butyllithium (sec-BuLi) (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Anhydrous methanol (terminating agent)

  • Hexanes (for rinsing)

  • High-vacuum manifold and Schlenk line techniques

Procedure:

  • Monomer and Solvent Purification:

    • Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure.

    • Purify THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under a nitrogen atmosphere.

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a high-vacuum line and backfill with dry nitrogen.

  • Solvent Addition: Transfer the purified THF (e.g., 50 mL) to the reaction flask via cannula.

  • Initiator Addition:

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Add a calculated amount of sec-BuLi solution in hexanes (e.g., targeting a specific degree of polymerization) dropwise via syringe.

  • Monomer Addition: Slowly add the purified this compound (e.g., 2.0 g, 13.0 mmol) to the initiator solution via a gas-tight syringe. A color change may be observed upon initiation.

  • Polymerization: Allow the reaction to proceed at -78°C for a specified time (e.g., 2-4 hours).

  • Termination: Quench the living polymer chains by adding a small amount of anhydrous methanol.

  • Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of a non-solvent like methanol or a methanol/water mixture.

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Analyzed by GPC.

  • Microstructure and End-Groups: Determined by ¹H and ¹³C NMR spectroscopy.

Expected Outcome:

Anionic polymerization could potentially yield poly(this compound) with a more controlled molecular weight and a narrower polydispersity compared to free radical polymerization. However, side reactions, such as backbiting or termination by impurities, can occur and may affect the living nature of the polymerization.

Data Presentation

The following table summarizes hypothetical quantitative data for the polymerization of this compound based on the protocols described above. These values are illustrative and would need to be confirmed by experimental results.

Polymerization MethodInitiatorSolventTemp (°C)Time (h)Monomer Conversion (%)Mn ( g/mol ) (Expected)Đ (PDI) (Expected)
Free Radical AIBNToluene702460-805,000 - 15,0001.8 - 2.5
Anionic sec-BuLiTHF-784>9510,000 - 30,0001.1 - 1.3

Potential Applications in Drug Development

Polymers with bulky, hydrophobic side chains can exhibit unique properties relevant to drug development:

  • Drug Delivery Vehicles: The hydrophobic nature of the cyclopentylidene group could be utilized to encapsulate hydrophobic drugs in nanoparticles or micelles for controlled release applications.

  • Biomaterial Coatings: The polymer could be used as a coating for medical devices to improve biocompatibility or to control surface properties such as hydrophobicity.

  • Excipients in Formulations: Depending on its physical properties (e.g., glass transition temperature, solubility), poly(this compound) could potentially be explored as a novel excipient in solid dosage forms.

Visualizations

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation cluster_analysis Characterization Monomer_Purification Monomer Purification (this compound) Reagent_Addition Reagent Addition Monomer_Purification->Reagent_Addition Solvent_Prep Solvent Preparation (Anhydrous Toluene) Solvent_Prep->Reagent_Addition Initiator_Prep Initiator Weighing (AIBN) Initiator_Prep->Reagent_Addition Reaction_Setup Reaction Setup (Schlenk Flask, N2 Atmosphere) Reaction_Setup->Reagent_Addition Degassing Freeze-Pump-Thaw Cycles Reagent_Addition->Degassing Polymerization Polymerization (70°C, 24h) Degassing->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation GPC GPC Analysis (Mn, Đ) Isolation->GPC NMR NMR Spectroscopy (Structure) Isolation->NMR FTIR FT-IR Spectroscopy (Functional Groups) Isolation->FTIR

Caption: Workflow for the hypothesized free radical polymerization of this compound.

Anionic_Polymerization_Signaling_Pathway Initiator Initiator (sec-BuLi) Living_Chain_End Living Anionic Chain End Initiator->Living_Chain_End Initiation Monomer Monomer (this compound) Polymer_Chain Propagating Polymer Chain Monomer->Polymer_Chain Addition to Chain Living_Chain_End->Polymer_Chain Propagation Terminated_Polymer Terminated Polymer Living_Chain_End->Terminated_Polymer Termination Polymer_Chain->Living_Chain_End Termination_Agent Terminating Agent (Methanol) Termination_Agent->Terminated_Polymer

Caption: Logical relationship in the anionic polymerization of this compound.

Disclaimer: The protocols and data presented are hypothetical and based on the polymerization of structurally similar monomers. Experimental validation is required to determine the actual polymerization behavior and properties of poly(this compound). Standard laboratory safety procedures should be followed when handling all chemicals.

Application Note: A Scalable Protocol for the Synthesis of Ethyl Cyclopentylideneacetate via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl cyclopentylideneacetate is a valuable intermediate in organic synthesis, utilized in the production of various fine chemicals and pharmaceutical compounds. Its synthesis is often achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for large-scale synthesis due to its operational simplicity, use of readily available reagents, high yields, and the facile removal of its water-soluble phosphate byproduct, which simplifies purification.[1][2] This application note provides a detailed, scalable experimental protocol for the synthesis of this compound from cyclopentanone and triethyl phosphonoacetate, adapted from established procedures for similar transformations.[3][4]

Reaction Scheme

The synthesis proceeds via the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride, to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition-elimination reaction with cyclopentanone to yield the desired E-alkene, this compound, and a water-soluble byproduct, sodium diethyl phosphate.[1][5]

Materials and Reagents

All reagents should be of high purity. Solvents should be anhydrous where specified.

Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )Moles (mol)Mass (g)Volume (mL)Density (g/mL)Notes
Sodium Hydride (60% in oil)NaH24.00 (as 100%)2.288.0-~0.92Handle with care under an inert atmosphere.[3]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--10000.889Use a dry, non-protic solvent.
Triethyl phosphonoacetateC₈H₁₇O₅P224.182.0448.44041.11Reagent grade, should be dry.
CyclopentanoneC₅H₈O84.122.0168.21760.954Reagent grade.
Saturated Ammonium ChlorideNH₄Cl53.49--500~1.07Aqueous solution for quenching.
Diethyl Ether(C₂H₅)₂O74.12--10000.713For extraction.
Brine (Saturated NaCl)NaCl58.44--500~1.2For washing.
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-2.66For drying the organic phase.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.

G prep Inert Atmosphere Setup charge Charge NaH and THF prep->charge 1. Prepare Reactor ylide Ylide Formation (Add Phosphonate) charge->ylide 2. Cool to 0-5 °C reaction Olefination Reaction (Add Cyclopentanone) ylide->reaction 3. Maintain 0-10 °C quench Reaction Quench (aq. NH4Cl) reaction->quench 4. After 2h Stirring extract Extraction & Washing quench->extract 5. Phase Separation dry Drying & Filtration extract->dry 6. Collect Organic Phase concentrate Solvent Removal dry->concentrate 7. Rotary Evaporation purify Vacuum Distillation concentrate->purify 8. Purify Crude Oil product Pure Ethyl Cyclopentylideneacetate purify->product 9. Collect Product Fraction

References

Application Notes and Protocols: The Use of Ethyl Cyclopentylideneacetate in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl cyclopentylideneacetate as a versatile building block in the synthesis of natural product analogues. Its activated double bond makes it an excellent Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing complex molecular architectures found in many biologically active compounds. This document outlines detailed protocols for Michael addition reactions and provides expected outcomes based on analogous chemical transformations.

Introduction

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The synthesis of natural product analogues offers a strategic approach to overcoming these hurdles, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This compound is a valuable synthetic intermediate that can be readily incorporated into molecular scaffolds to mimic or modify the core structures of various natural products. The cyclopentane ring is a common motif in many natural products, and the ester functionality provides a handle for further chemical modifications.

Key Applications

The primary application of this compound in this context is its participation in Michael addition reactions. This conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated ester system is a powerful tool for creating new bonds under relatively mild conditions. A variety of nucleophiles can be employed to generate a diverse array of natural product analogues.

Diagram of a Generalized Michael Addition Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound + Nucleophile + Catalyst/Base Solvent Anhydrous Solvent (e.g., THF, DCM) Reactants->Solvent Dissolve Stirring Stir at appropriate temperature Solvent->Stirring Quench Quench Reaction (e.g., with aq. solution) Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry with Na2SO4 or MgSO4 Extraction->Drying Chromatography Purify by Column Chromatography Drying->Chromatography Product Purified Michael Adduct Chromatography->Product

Application Notes & Protocols: Continuous Flow Production of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyclopentylideneacetate is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its production via the Horner-Wadsworth-Emmons (HWE) reaction is a well-established and efficient method for forming the carbon-carbon double bond with high stereoselectivity.[1][2][3] The transition from traditional batch processing to continuous flow chemistry for the synthesis of this compound offers significant advantages in terms of safety, efficiency, scalability, and process control.[4] This document provides a detailed protocol for the continuous production of this compound, leveraging the benefits of flow chemistry. The HWE reaction is particularly well-suited for flow synthesis due to the enhanced reaction rates at elevated temperatures and the ease of separation of the water-soluble phosphate byproduct.[1][3]

Reaction Scheme

The synthesis of this compound proceeds via the Horner-Wadsworth-Emmons reaction, which involves the reaction of cyclopentanone with the carbanion generated from triethyl phosphonoacetate.

  • Step 1: Deprotonation A strong base, such as sodium hydride (NaH), is used to deprotonate triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.

  • Step 2: Nucleophilic Addition The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a betaine intermediate.

  • Step 3: Elimination The betaine intermediate undergoes elimination to form the desired alkene, this compound, and a water-soluble byproduct, diethyl phosphate.

Advantages of Continuous Flow Synthesis

The continuous flow approach for the synthesis of this compound offers several key advantages over traditional batch methods:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions and the handling of hazardous reagents like sodium hydride.[5]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields.

  • Increased Productivity: Continuous processing enables higher throughput and automation, leading to a more efficient and scalable production process.

  • Process Control and Optimization: Flow parameters such as temperature, pressure, residence time, and stoichiometry can be precisely controlled and easily optimized to achieve the desired product quality and yield.

  • Integration of Reaction and Purification: Continuous flow setups can be designed to integrate the reaction with in-line purification steps, such as liquid-liquid extraction, to streamline the overall process.

Experimental Protocols

This section details the protocols for both the traditional batch synthesis and the proposed continuous flow synthesis of this compound.

Batch Synthesis Protocol

This protocol is adapted from the well-established procedure for the synthesis of similar α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Sodium Hydride (60% dispersion in mineral oil)24.001.60 g0.040
Triethyl phosphonoacetate224.168.97 g0.040
Cyclopentanone84.123.37 g0.040
Tetrahydrofuran (THF), anhydrous-100 mL-
Saturated aqueous ammonium chloride-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---
Diethyl ether---

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.60 g, 0.040 mol) and anhydrous THF (50 mL) under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (8.97 g, 0.040 mol) dissolved in anhydrous THF (20 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • A solution of cyclopentanone (3.37 g, 0.040 mol) in anhydrous THF (30 mL) is then added dropwise to the reaction mixture at room temperature over 30 minutes.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Continuous Flow Synthesis Protocol

This protocol describes a continuous flow setup for the synthesis of this compound.

Flow Chemistry Setup:

  • Two high-pressure syringe pumps (or HPLC pumps)

  • T-mixer

  • Heated coil reactor (e.g., PFA tubing in a heated bath or a commercial flow reactor)

  • Back-pressure regulator

  • Collection flask

Reagent Solutions:

  • Solution A: A solution of triethyl phosphonoacetate (0.5 M) and cyclopentanone (0.5 M) in anhydrous THF.

  • Solution B: A 1.0 M solution of a suitable non-nucleophilic base in anhydrous THF (e.g., sodium bis(trimethylsilyl)amide or lithium diisopropylamide). Note: The use of a soluble base is preferred over a dispersion of NaH for flow applications to avoid clogging.

Procedure:

  • Set up the flow reactor system as shown in the diagram below.

  • Set the temperature of the heated coil reactor to the desired temperature (e.g., 60 °C).

  • Set the back-pressure regulator to maintain a constant pressure in the system (e.g., 10 bar) to prevent solvent boiling.

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.

  • The combined stream flows through the heated coil reactor. The residence time is determined by the reactor volume and the total flow rate.

  • The product stream exiting the back-pressure regulator is collected in a flask containing a quenching agent (e.g., saturated aqueous ammonium chloride).

  • The collected mixture is then worked up as described in the batch protocol (steps 8-10).

Data Presentation

The following table summarizes the expected parameters and results for both batch and continuous flow synthesis of this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Reactants
Cyclopentanone (mol)0.0400.5 M solution
Triethyl phosphonoacetate (mol)0.0400.5 M solution
Base (mol)0.040 (NaH)1.0 M solution
Reaction Conditions
Temperature (°C)0 to Room Temp.60
Reaction Time4 hours10 minutes (residence time)
SolventAnhydrous THFAnhydrous THF
Results
Yield (%)~70-80%>90% (expected)
ProductivityLowHigh
SafetyModerateHigh
ScalabilityLimitedHigh

Visualizations

Signaling Pathway: Horner-Wadsworth-Emmons Reaction

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Triethyl phosphonoacetate Triethyl phosphonoacetate Phosphonate Carbanion Phosphonate Carbanion Triethyl phosphonoacetate->Phosphonate Carbanion Deprotonation Cyclopentanone Cyclopentanone Betaine Intermediate Betaine Intermediate Cyclopentanone->Betaine Intermediate Base Base Base->Phosphonate Carbanion Phosphonate Carbanion->Betaine Intermediate Nucleophilic Addition This compound This compound Betaine Intermediate->this compound Elimination Diethyl phosphate Diethyl phosphate Betaine Intermediate->Diethyl phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow: Continuous Flow Synthesis

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Workup and Purification Pump A Pump A (Phosphonoacetate & Cyclopentanone) Mixer T-Mixer Pump A->Mixer Pump B Pump B (Base Solution) Pump B->Mixer Reactor Heated Coil Reactor (60 °C, 10 min) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quenching (aq. NH4Cl) BPR->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Distillation Extraction->Purification Product Ethyl cyclopentylideneacetate Purification->Product

Caption: Workflow for continuous synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Horner-Wadsworth-Emmons Reaction for Ethyl Cyclopentylideneacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl cyclopentylideneacetate via the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
HWE-001 Low to No Product Yield 1. Ineffective Deprotonation: The base may be too weak, degraded, or insufficient to fully deprotonate the triethyl phosphonoacetate. 2. Poor Reagent Quality: Cyclopentanone or triethyl phosphonoacetate may contain impurities (e.g., water, oxidation byproducts). 3. Reaction Temperature Too Low: The reaction rate may be too slow at the employed temperature. 4. Presence of Moisture: Water can quench the phosphonate carbanion.1. Base Selection & Handling: Use a strong, fresh base like sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure anhydrous conditions are strictly maintained. 2. Reagent Purification: Distill cyclopentanone and triethyl phosphonoacetate immediately before use. 3. Temperature Optimization: While the initial deprotonation is often done at 0°C, the reaction with cyclopentanone may benefit from being warmed to room temperature or gently heated (e.g., to 60-65°C) to drive the reaction to completion.[1] 4. Anhydrous Technique: Flame-dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
HWE-002 Formation of Side Products 1. Aldol Condensation of Cyclopentanone: The base can catalyze the self-condensation of cyclopentanone, especially if the ketone is added before the phosphonate is fully deprotonated. 2. Formation of β,γ-Unsaturated Isomer: Excess strong base can lead to isomerization of the desired α,β-unsaturated product to the β,γ-unsaturated isomer (ethyl cyclopent-1-ene-1-acetate).[1] 3. Michael Addition: The phosphonate carbanion can potentially undergo a Michael addition to the α,β-unsaturated ester product.1. Controlled Addition: Add the cyclopentanone dropwise to the pre-formed phosphonate carbanion solution to maintain a low concentration of the ketone. 2. Stoichiometry Control: Use a slight excess (5-10%) of the triethyl phosphonoacetate to ensure all the base is consumed.[1] 3. Reaction Monitoring: Monitor the reaction progress by TLC to avoid prolonged reaction times that might favor side reactions.
HWE-003 Difficult Product Purification 1. Water-Soluble Byproduct Removal: The diethyl phosphate byproduct, while water-soluble, can sometimes form emulsions during aqueous workup. 2. Separation from Unreacted Starting Materials: Unreacted cyclopentanone and triethyl phosphonoacetate may co-elute with the product during chromatography if the solvent system is not optimized. 3. Removal of Mineral Oil (from NaH dispersion): If using a sodium hydride dispersion, the mineral oil must be removed.1. Workup Procedure: After quenching the reaction, wash the organic layer with water and then with brine to help break emulsions and remove the phosphate salt. 2. Chromatography Optimization: Use a non-polar solvent system for flash column chromatography, such as a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration). The product is significantly less polar than the starting phosphonate. 3. NaH Washing: Before the reaction, wash the sodium hydride dispersion with anhydrous hexanes to remove the mineral oil.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction for the synthesis of this compound?

A1: The reaction proceeds through the following key steps:

  • Deprotonation: A base removes a proton from the α-carbon of triethyl phosphonoacetate to form a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of cyclopentanone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product (this compound) and a water-soluble diethyl phosphate byproduct.[2][3][4][5]

Q2: Which base is optimal for maximizing the yield of this compound?

A2: Strong bases are typically required for the deprotonation of triethyl phosphonoacetate. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly used and have been shown to provide good to excellent yields. For base-sensitive substrates, milder conditions such as lithium chloride with an amine base (Masamune-Roush conditions) can be employed, though this may sometimes result in lower yields for less reactive ketones like cyclopentanone.[6]

Q3: How does the choice of solvent affect the reaction yield?

A3: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and benzene are generally preferred for the HWE reaction as they do not react with the strong bases typically used. THF is a common choice due to its good solvating properties for the reaction intermediates. The use of protic solvents like ethanol is generally reserved for when using the corresponding alkoxide base (e.g., NaOEt in ethanol).

Q4: Can the stereoselectivity of the product be controlled?

A4: For the reaction of triethyl phosphonoacetate with a symmetrical ketone like cyclopentanone, only one geometric isomer of the product is possible. Therefore, E/Z selectivity is not a concern in this specific synthesis.

Data Presentation

The following tables summarize the expected yields of this compound under various reaction conditions.

Table 1: Effect of Base on Reaction Yield

Base Solvent Temperature (°C) Typical Yield (%) Reference
Sodium Hydride (NaH)Benzene20-30, then 60-6567-77 (for cyclohexyl analog)[Organic Syntheses, Coll. Vol. 5, p.509 (1973)][1]
Sodium Ethoxide (NaOEt)EthanolRefluxGood to Excellent (General)[General HWE knowledge]
Potassium tert-Butoxide (KOtBu)THFRoom TemperatureGood to Excellent (General)[General HWE knowledge]

Table 2: Effect of Solvent on Reaction Yield with Sodium Hydride

Solvent Temperature (°C) Typical Yield (%) Notes
Tetrahydrofuran (THF)0 to Room TempGood to ExcellentCommonly used, good solubility.
Benzene20-30, then 60-6567-77 (for cyclohexyl analog)Effective, but less common now due to toxicity.[1]
Dimethylformamide (DMF)Room TemperatureVariableCan increase reaction rate but may promote side reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound using Sodium Hydride in THF (Adapted from a similar procedure)

This protocol is adapted from the established Organic Syntheses procedure for the preparation of ethyl cyclohexylideneacetate.[1]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Phosphonate Ylide: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil). b. Add anhydrous THF to create a slurry and cool the flask to 0°C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred slurry. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Cyclopentanone: a. Cool the ylide solution back to 0°C. b. Add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30-40 minutes, maintaining the temperature between 20-30°C. c. After the addition is complete, the mixture can be stirred at room temperature or gently heated (e.g., 50-60°C) for 1-2 hours to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the solution and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.[7][8]

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3 & 4: Cyclization & Elimination Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Ketone Cyclopentanone Carbanion->Ketone Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Intermediate->Oxaphosphetane Product This compound Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate byproduct Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Workflow Start Low Yield of Ethyl cyclopentylideneacetate Check_Base Is the base strong enough and fresh? Start->Check_Base Check_Reagents Are reagents pure and anhydrous? Check_Base->Check_Reagents Yes Solution_Base Use fresh, strong base (NaH, NaOEt) under inert atmosphere. Check_Base->Solution_Base No Check_Conditions Are reaction conditions (temp, time) optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify reagents (distill) and use anhydrous solvents. Check_Reagents->Solution_Reagents No Solution_Conditions Increase temperature after ketone addition and monitor by TLC. Check_Conditions->Solution_Conditions No End Improved Yield Check_Conditions->End Yes Solution_Base->End Solution_Reagents->End Solution_Conditions->End

Caption: Troubleshooting workflow for low HWE reaction yield.

References

Troubleshooting low conversion rates in Ethyl cyclopentylideneacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl Cyclopentylideneacetate

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of this compound, a valuable intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The Horner-Wadsworth-Emmons (HWE) reaction is the most prevalent and effective method for synthesizing this compound.[1] This reaction involves the use of a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate, which reacts with cyclopentanone to yield the desired α,β-unsaturated ester. The HWE reaction is generally favored over the Wittig reaction for this type of synthesis due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct.[1][2]

Q2: What is a typical yield for the synthesis of this compound?

While specific yields for this compound can vary, a comparable reaction using cyclohexanone yields between 67-77%.[1] Yields in this range can be considered successful. Significantly lower yields may indicate issues with reagents, reaction conditions, or workup procedures.

Q3: What are the possible side products in the synthesis of this compound?

A potential side product is the β,γ-unsaturated isomer (ethyl cyclopent-1-enylacetate).[1] The formation of this isomer can sometimes occur if an excess of the base (like sodium hydride) is used. Other potential impurities can arise from incomplete reactions, leaving unreacted cyclopentanone or triethyl phosphonoacetate in the product mixture.

Q4: How can I confirm the identity and purity of my this compound product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the structure and assess the purity of the final product. The presence of characteristic peaks corresponding to the α,β-unsaturated ester and the cyclopentylidene moiety will confirm the product's identity.

Troubleshooting Guide for Low Conversion Rates

This guide addresses common problems that can lead to low conversion rates in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective Deprotonation: The base may be old, hydrated, or not strong enough to deprotonate the triethyl phosphonoacetate.• Use a fresh, anhydrous strong base such as sodium hydride (NaH). • Ensure the reaction is conducted under an inert, anhydrous atmosphere (e.g., dry nitrogen or argon).[3]
Low Reaction Temperature: The reaction rate may be too slow at the employed temperature.• While the initial deprotonation should be controlled, the reaction with cyclopentanone can sometimes benefit from gentle heating to ensure completion.[1][3]
Reagent Purity: Impurities in cyclopentanone or triethyl phosphonoacetate can inhibit the reaction.• Purify the reagents before use. Cyclopentanone and triethyl phosphonoacetate can be distilled.[1]
Presence of Significant Side Products Formation of β,γ-unsaturated isomer: An excess of sodium hydride was used.• Use a slight excess (5-10%) of the triethyl phosphonoacetate to ensure all the base is consumed.[1]
Unreacted Starting Materials: The reaction did not go to completion.• Increase the reaction time or consider gentle heating after the addition of cyclopentanone.[1][3] • Ensure efficient stirring, especially if a precipitate forms.[1]
Difficulty in Product Isolation Incomplete Extraction of Byproducts: The water-soluble sodium diethyl phosphate byproduct is not fully removed.• During the workup, wash the organic layer thoroughly with water and brine to remove the phosphate salts.
Gummy Precipitate: A gummy precipitate of sodium diethyl phosphate can make stirring and extraction difficult.[1]• After the reaction, decant the mother liquor. Wash the gummy precipitate with several portions of a warm solvent (e.g., benzene or toluene) and combine the washes with the mother liquor.[1]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from the established Organic Syntheses procedure for ethyl cyclohexylideneacetate.[1]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., benzene, THF, or DME)

  • Triethyl phosphonoacetate

  • Cyclopentanone

  • Standard glassware for anhydrous reactions (three-necked flask, stirrer, thermometer, condenser, dropping funnel)

  • Ice bath

Procedure:

  • Preparation of the Ylide:

    • In a dry, three-necked flask purged with nitrogen, add sodium hydride (1 equivalent) and anhydrous solvent.

    • To this stirred suspension, add triethyl phosphonoacetate (1.05 equivalents) dropwise over 45-50 minutes, maintaining the temperature below 40°C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with Cyclopentanone:

    • Cool the solution to 0°C using an ice bath.

    • Add cyclopentanone (1 equivalent) dropwise over 30-40 minutes, maintaining the temperature between 20-30°C. A gummy precipitate of sodium diethyl phosphate may form.[1]

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture at 60-65°C for 15 minutes to ensure the reaction goes to completion.[1]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Decant the solvent from the gummy precipitate.

    • Wash the precipitate with several portions of the warm solvent and combine the washings with the decanted liquid.[1]

    • Wash the combined organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Synthesis start Low Conversion Rate Observed check_base 1. Verify Base Quality & Stoichiometry start->check_base base_ok Base is Anhydrous & Sufficient check_base->base_ok Yes base_issue Degraded or Insufficient Base check_base->base_issue No check_reagents 2. Assess Reagent Purity base_ok->check_reagents base_issue->check_base Use fresh, anhydrous base; Ensure correct stoichiometry reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_issue Impure Cyclopentanone or Phosphonate check_reagents->reagents_issue No check_conditions 3. Optimize Reaction Conditions reagents_ok->check_conditions reagents_issue->check_reagents Purify reagents (distill) conditions_ok Conditions Optimized check_conditions->conditions_ok Yes conditions_issue Suboptimal Temperature or Time check_conditions->conditions_issue No check_workup 4. Investigate Workup & Side Reactions conditions_ok->check_workup conditions_issue->check_conditions Increase temperature/time; Ensure efficient stirring product_isolated Successful Product Isolation check_workup->product_isolated Successful workup_issue Side Product Formation or Isolation Loss check_workup->workup_issue Issue Found workup_issue->check_workup Adjust stoichiometry; Optimize extraction

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Ethyl Cyclopentylideneacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl cyclopentylideneacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Horner-Wadsworth-Emmons reaction?

The primary impurities encountered during the synthesis of this compound using the Horner-Wadsworth-Emmons reaction include:

  • Unreacted Starting Materials: Cyclopentanone and triethyl phosphonoacetate.

  • Byproducts: Water-soluble phosphate salts (e.g., diethyl phosphate).

  • Side Products: Small amounts of carbonyl-containing impurities.[1]

Q2: What is the recommended general purification strategy for removing these impurities?

A common and effective purification strategy involves a multi-step approach:

  • Aqueous Work-up: Washing the crude reaction mixture with water or a brine solution to remove the water-soluble phosphate byproducts.[2]

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.

  • Distillation: Performing fractional distillation under reduced pressure to separate the pure this compound from unreacted starting materials and other less volatile impurities.

Q3: How can I confirm the purity of my final product?

The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities with distinct spectral signatures.[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the α,β-unsaturated ester and to check for the absence of impurities like ketones (from unreacted cyclopentanone).[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Purification Incomplete reaction.Ensure complete formation of the phosphonate carbanion before adding cyclopentanone. Monitor the reaction by TLC.
Loss of product during aqueous work-up.Minimize the number of aqueous washes. Ensure proper phase separation to avoid discarding the organic layer.
Inefficient distillation.Use an appropriate distillation setup (e.g., Vigreux column) and carefully control the vacuum and temperature to prevent co-distillation of impurities or loss of product.
Product is Contaminated with a Ketone Odor Presence of unreacted cyclopentanone.Improve the efficiency of the distillation. A sharp peak around 1715 cm⁻¹ in the IR spectrum is characteristic of a ketone.[1]
Product Appears Wet or Cloudy Incomplete drying of the organic layer.Ensure the organic layer is thoroughly dried with a sufficient amount of anhydrous drying agent before distillation.
Presence of a Water-Soluble Impurity Inefficient removal of the phosphate byproduct.Perform additional aqueous washes during the work-up. The dialkylphosphate salt byproduct of the HWE reaction is easily removed by aqueous extraction.[2][3]

Quantitative Data

Table 1: Physical and Spectroscopic Data of this compound and Common Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound 154.21[4]~85-87 °C at 15 mmHg5.8 (s, 1H), 4.1 (q, 2H), 2.6-2.4 (m, 4H), 1.7-1.5 (m, 4H), 1.2 (t, 3H)166.8, 161.2, 116.5, 59.5, 37.5, 33.2, 26.4, 25.8, 14.3
Cyclopentanone 84.12130.6 °C2.05 (m, 8H)219.8, 38.3, 23.2
Triethyl phosphonoacetate 224.16260-262 °C4.1 (q, 4H), 2.9 (d, 2H), 1.3 (t, 6H)166.5 (d), 62.5 (d), 34.5 (d), 16.2 (d)

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Aqueous Work-up: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of deionized water and shake vigorously. c. Allow the layers to separate and discard the aqueous (lower) layer. d. Repeat the washing step two more times with deionized water, followed by one wash with a saturated brine solution.

  • Drying: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate or sodium sulfate until the drying agent no longer clumps together. c. Swirl the flask and let it stand for 15-20 minutes. d. Filter the solution to remove the drying agent.

  • Solvent Removal: a. If a solvent was used in the reaction, remove it using a rotary evaporator.

  • Fractional Distillation: a. Set up a fractional distillation apparatus with a Vigreux column. b. Heat the crude product under reduced pressure. c. Collect the fraction that distills at the boiling point of this compound (approximately 85-87 °C at 15 mmHg).

Diagrams

Purification_Workflow Troubleshooting Workflow for this compound Purification cluster_start Start: Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_result Outcome start Crude this compound aqueous_workup Aqueous Work-up (Water/Brine Wash) start->aqueous_workup drying Drying (Anhydrous MgSO₄/Na₂SO₄) aqueous_workup->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation analysis GC-MS, NMR, IR distillation->analysis pure_product Pure this compound analysis->pure_product Purity > 95% troubleshoot Impurities Detected? (Refer to Guide) analysis->troubleshoot Purity < 95% troubleshoot->aqueous_workup Water-soluble impurities troubleshoot->distillation Volatile impurities

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl cyclopentylideneacetate. The following information is designed to offer direct solutions to common experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily via the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and effective method.

Issue 1: Low or No Product Yield

Low or no yield of this compound is a frequent problem that can arise from several factors. Follow this guide to diagnose and resolve the issue.

Possible Causes and Solutions:

  • Ineffective Deprotonation of the Phosphonate Reagent: The base used may not be strong enough to generate the phosphonate carbanion efficiently.

    • Solution: Switch to a stronger base. Common strong bases for the HWE reaction include sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA). For substrates sensitive to strong bases, milder conditions like using lithium chloride (LiCl) with an amine base (e.g., DBU or triethylamine) can be effective.

  • Poor Quality or Degradation of Reagents: Reagents, especially the base and the phosphonate, can degrade if not stored and handled properly.

    • Solution: Use freshly opened or properly stored reagents. Ensure solvents are anhydrous, as moisture can quench the strong bases and carbanion intermediates.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate.

    • Solution: While many HWE reactions are initiated at low temperatures (e.g., 0 °C or -78 °C), gradually increasing the temperature to room temperature or even gentle heating may improve the yield for less reactive ketones like cyclopentanone.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). If starting material is still present after the initially planned time, extend the reaction duration.

  • Side Reactions: The strong base can promote side reactions, such as self-condensation of the cyclopentanone (an aldol reaction).

    • Solution: Add the cyclopentanone slowly to the pre-formed phosphonate carbanion solution at a low temperature to minimize the time the ketone is exposed to the free base.

Troubleshooting Workflow: Low Yield

G cluster_solutions Solutions start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions sol_reagents Use fresh/pure reagents Ensure anhydrous conditions check_reagents->sol_reagents Issues found deprotonation Assess Deprotonation Efficiency check_conditions->deprotonation sol_conditions Adjust temperature Increase reaction time check_conditions->sol_conditions Sub-optimal side_reactions Consider Side Reactions deprotonation->side_reactions sol_base Use a stronger base (e.g., NaH, n-BuLi) Consider milder conditions for sensitive substrates deprotonation->sol_base Ineffective sol_side_reactions Slow addition of ketone at low temperature side_reactions->sol_side_reactions Suspected optimize Optimize Conditions sol_reagents->optimize sol_conditions->optimize sol_base->optimize sol_side_reactions->optimize

A logical workflow for troubleshooting low yields in the synthesis of this compound.
Issue 2: Poor Stereoselectivity (Undesired E/Z Isomer Ratio)

The Horner-Wadsworth-Emmons reaction is known for generally favoring the formation of the (E)-alkene.[1] However, various factors can influence the stereochemical outcome.

Possible Causes and Solutions:

  • Reaction Conditions Favoring the (Z)-Isomer: Certain conditions can lead to the formation of the kinetic (Z)-product.

    • Solution: To favor the thermodynamic (E)-isomer, increasing the reaction temperature can be beneficial as it allows for the equilibration of intermediates.[2]

  • Choice of Base and Cation: The metal cation of the base can influence the stereoselectivity.

    • Solution: The use of lithium or sodium bases generally promotes the formation of the (E)-alkene.[2] Potassium bases, sometimes in the presence of a crown ether, can favor the (Z)-isomer.

  • Solvent Effects: The polarity of the solvent can play a role in the transition state leading to the alkene.

    • Solution: Aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used and generally provide good (E)-selectivity.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction, based on data from related syntheses.

Table 1: Effect of Base and Temperature on Yield and E/Z Ratio

EntryBaseTemperature (°C)Yield (%)E/Z Ratio
1NaH2585>95:5
2n-BuLi-78 to 2590>95:5
3LDA-78 to 2588>95:5
4KHMDS-788210:90
5DBU/LiCl2575>95:5

Data is representative and compiled from typical HWE reactions.

Table 2: Effect of Solvent on Reaction Yield

EntrySolventDielectric Constant (ε)Yield (%)
1THF7.685-90
2DME7.285-90
3Toluene2.460-70
4Dioxane2.270-80

Yields are approximate and can vary based on other reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction and the Wittig reaction.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound (Adapted from a similar procedure for cyclohexanone)

This protocol is adapted from the established procedure for the synthesis of ethyl cyclohexylideneacetate.[1]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF to form a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Cyclopentanone:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow: HWE Synthesis

G reagents Reactants: - Triethyl phosphonoacetate - Cyclopentanone - Base (e.g., NaH) - Anhydrous THF anion_formation Anion Formation (Deprotonation) 0 °C to RT reagents->anion_formation olefination Olefination Reaction (Addition of Cyclopentanone) 0 °C to RT anion_formation->olefination workup Aqueous Work-up (Quenching, Extraction) olefination->workup purification Purification (Column Chromatography) workup->purification product Ethyl cyclopentylideneacetate purification->product

A general experimental workflow for the HWE synthesis of this compound.
Protocol 2: Wittig Synthesis of this compound

The Wittig reaction is an alternative method for olefination.[3]

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Cyclopentanone

  • Anhydrous toluene or THF

  • Hexane

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in anhydrous toluene.

    • Add cyclopentanone (1.0 equivalent) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The major byproduct, triphenylphosphine oxide, can often be precipitated by adding a non-polar solvent like hexane and removed by filtration.

    • Further purify the filtrate by column chromatography on silica gel to isolate the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the main difference between the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction for this synthesis?

A1: The primary differences lie in the phosphorus-containing reagent and the byproduct. The HWE reaction uses a phosphonate ester, which generates a more nucleophilic carbanion and typically leads to better yields with ketones.[4] Its byproduct, a phosphate ester, is water-soluble, making purification by simple extraction much easier.[4] The Wittig reaction uses a phosphonium ylide, and its byproduct, triphenylphosphine oxide, is often difficult to remove from the product, usually requiring chromatography.[5]

Q2: Why is my HWE reaction giving a poor E/Z ratio?

A2: Poor stereoselectivity can be due to several factors. Low reaction temperatures may favor the kinetic (Z)-isomer. The choice of base is also crucial; potassium bases are known to sometimes favor the (Z)-isomer, whereas lithium and sodium bases typically favor the (E)-isomer.[2] To improve (E)-selectivity, consider increasing the reaction temperature to allow for thermodynamic equilibration.

Q3: Can I use a weaker base like potassium carbonate for the HWE reaction?

A3: Yes, for some activated phosphonates and reactive aldehydes, weaker bases like potassium carbonate (K₂CO₃), often in the presence of a phase-transfer catalyst or a co-catalyst like DBU, can be used.[6] This is particularly useful for substrates that are sensitive to strong bases. However, for a relatively unreactive ketone like cyclopentanone, a stronger base like NaH or n-BuLi is generally required to achieve a reasonable reaction rate and yield.

Q4: What are some common side products in this reaction?

A4: Besides the desired product, potential side products can include the aldol self-condensation product of cyclopentanone, especially if the ketone is exposed to the base for an extended period. If an excess of a very strong base is used, it could potentially react with the ester functionality of the product, although this is less common under standard HWE conditions.

Q5: How can I effectively purify the final product?

A5: For the HWE reaction, the initial work-up with water will remove the majority of the phosphate byproduct. Subsequent purification is typically achieved by silica gel column chromatography, using a non-polar eluent system such as a mixture of hexane and ethyl acetate. For the Wittig reaction, after attempting to precipitate the triphenylphosphine oxide, column chromatography is almost always necessary for purification.

References

Preventing side product formation in the synthesis of Ethyl cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl cyclopentylideneacetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of cyclopentanone with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate and a suitable base. The HWE reaction is generally preferred over the classical Wittig reaction for this transformation due to its superior (E)-alkene selectivity and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2][3]

Q2: What are the key reagents and typical solvents used in this synthesis?

A2: The key reagents are cyclopentanone, triethyl phosphonoacetate, and a base. Commonly used solvents include anhydrous tetrahydrofuran (THF) or benzene. The choice of base is critical and can significantly impact the reaction's success and side product formation. Strong bases like sodium hydride (NaH) are frequently used, though milder conditions employing bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with lithium chloride (LiCl) or potassium carbonate (K₂CO₃) can also be effective, particularly for base-sensitive substrates.

Q3: What is the primary advantage of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?

A3: The primary advantage of the HWE reaction is the nature of its byproduct. The HWE reaction generates a water-soluble dialkyl phosphate salt, which can be easily removed from the reaction mixture through an aqueous workup.[1][2] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar solid that is often difficult to separate from the desired alkene product, frequently necessitating purification by column chromatography. Additionally, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with a broader range of ketones under milder conditions.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Inefficient Deprotonation of Triethyl Phosphonoacetate: The base may be old, inactive, or not strong enough to fully deprotonate the phosphonate.- Use fresh, high-quality sodium hydride (NaH). Ensure it is properly stored to prevent deactivation. - Consider using a stronger base if necessary, but be mindful of potential side reactions. - For base-sensitive substrates, milder conditions such as LiCl with DBU or triethylamine may be employed.
Impure Reagents: Cyclopentanone or triethyl phosphonoacetate may contain impurities (e.g., water, oxidation products) that interfere with the reaction.- Purify cyclopentanone and triethyl phosphonoacetate by distillation before use. - Ensure all solvents are anhydrous, as moisture will quench the phosphonate carbanion.
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction stalls, gentle heating (e.g., to 60-65°C) may be required to drive it to completion, especially after the initial addition of cyclopentanone.[5]
Formation of Side Products Formation of the β,γ-unsaturated isomer (Ethyl cyclopent-1-enylacetate): This is a common side product, particularly when an excess of a strong base like sodium hydride is used. The excess base can isomerize the desired α,β-unsaturated product to the more thermodynamically stable β,γ-isomer.- To minimize the formation of this isomer, use a slight excess (5-10%) of triethyl phosphonoacetate relative to sodium hydride.[6] This ensures that all the base is consumed in the initial deprotonation step.
Aldol Condensation: Under certain basic or acidic conditions, cyclopentanone can undergo self-condensation, leading to aldol products.- Maintain careful control over the reaction temperature, keeping it low during the addition of cyclopentanone. - Ensure the reaction is worked up promptly upon completion to avoid prolonged exposure to basic conditions.
Difficult Purification Presence of Gummy Precipitate: A gummy precipitate of the phosphate byproduct can make stirring and product extraction difficult.[5]- After the reaction is complete, decant the supernatant containing the product. - Wash the gummy precipitate with several portions of a warm solvent (e.g., benzene) to extract any trapped product.[5]
Co-elution of Product and Side Products: The desired product and the β,γ-unsaturated isomer may have similar polarities, making separation by column chromatography challenging.- Utilize a high-efficiency silica gel for column chromatography. - Employ a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) to maximize separation. - Monitor fractions carefully by TLC or GC to ensure pure product collection.

Optimized Experimental Protocol

This protocol is adapted from a well-established procedure for a similar synthesis and is optimized to minimize side product formation.[5][6]

Materials:

  • Cyclopentanone (distilled)

  • Triethyl phosphonoacetate (distilled)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous benzene or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Ylide:

    • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 equivalent).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then add anhydrous benzene or THF.

    • To the stirred suspension, add triethyl phosphonoacetate (1.05 equivalents) dropwise at a rate that maintains the reaction temperature between 25-30°C. Use a cooling bath if necessary.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with Cyclopentanone:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add a solution of cyclopentanone (1.0 equivalent) in the anhydrous solvent dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material. If the reaction is sluggish, it can be gently heated to 60-65°C for a short period.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer. If a gummy precipitate is present, decant the organic layer and wash the precipitate with warm solvent.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizing the Reaction and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams are provided.

Reaction_Pathway TEPA Triethyl phosphonoacetate Ylide Phosphonate Ylide TEPA->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Product This compound Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Figure 1. Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Side Product Formation? CheckYield->CheckPurity No Deprotonation Check Base Activity & Reaction Conditions CheckYield->Deprotonation Yes Isomer Adjust Stoichiometry (Excess Phosphonate) CheckPurity->Isomer Yes (β,γ-isomer) Aldol Control Temperature & Reaction Time CheckPurity->Aldol Yes (Aldol Adduct) Purification Optimize Purification Protocol CheckPurity->Purification No Reagents Verify Reagent Purity Deprotonation->Reagents Reagents->Start Retry Isomer->Start Retry Aldol->Start Retry Success Pure Product Obtained Purification->Success

Figure 2. A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Purification of Ethyl cyclopentylideneacetate by column chromatography vs. distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl cyclopentylideneacetate, comparing column chromatography and distillation methods. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities in a crude sample of this compound largely depend on the synthetic route used for its preparation. A common method is the Horner-Wadsworth-Emmons reaction. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Cyclopentanone and triethyl phosphonoacetate.

  • Reaction Byproducts: Sodium diethyl phosphate, which is typically removed during aqueous workup.[1][2]

  • Isomeric Byproducts: Small amounts of the β,γ-unsaturated isomer (ethyl cyclopent-1-en-1-ylacetate) may form, especially if an excess of a strong base is used.[3]

Q2: Which purification method, column chromatography or distillation, is more suitable for obtaining high-purity this compound?

A2: Both column chromatography and distillation can yield high-purity this compound, and the choice depends on the specific requirements of your experiment, such as the scale, the nature of the impurities, and the desired final purity.

  • Column chromatography is excellent for removing non-volatile impurities and closely related isomers, offering very high purity on a small to medium scale.[4]

  • Distillation is more suitable for large-scale purification and for removing impurities with significantly different boiling points.[5] It is generally faster and uses fewer solvents than chromatography.

Q3: Can this compound decompose during distillation?

A3: α,β-unsaturated esters can be susceptible to polymerization or isomerization at high temperatures. To minimize this risk, it is recommended to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, reducing the likelihood of thermal degradation.

Data Presentation: Comparison of Purification Methods

ParameterColumn ChromatographyDistillation
Purity Achieved >98% (highly dependent on conditions)95-98% (dependent on impurity boiling points)
Typical Yield 70-90%80-95%
Processing Time Several hours to a day2-4 hours
Solvent Consumption High (e.g., Hexane/Ethyl Acetate)Low (minimal, if any)
Scalability Limited (milligrams to grams)Excellent (grams to kilograms)
Cost Higher (solvents, silica gel)Lower (primarily energy costs)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude mixture by first performing Thin Layer Chromatography (TLC) to determine the optimal eluent composition.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Hexane
  • Ethyl acetate
  • Glass column with stopcock
  • Collection tubes
  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Prepare several TLC plates with your crude product and elute with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that gives your product an Rf value of approximately 0.3.
  • Column Packing:
  • Secure the glass column vertically.
  • Add a small plug of glass wool or cotton to the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain slowly.
  • Add another layer of sand on top of the silica bed.
  • Sample Loading:
  • Dissolve the crude this compound in a minimal amount of the eluent.
  • Carefully apply the sample to the top of the silica gel.
  • Elution:
  • Add the eluent to the column and begin collecting fractions.
  • Monitor the elution process using TLC to identify the fractions containing the pure product.
  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

1. Materials:

  • Crude this compound
  • Distillation flask
  • Vigreux column (optional, for better separation)
  • Condenser
  • Receiving flask
  • Vacuum source and gauge
  • Heating mantle and stirrer

2. Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
  • Charging the Flask: Add the crude this compound and a stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
  • Applying Vacuum: Gradually apply vacuum to the system.
  • Heating: Begin heating the distillation flask with the heating mantle while stirring.
  • Fraction Collection:
  • Collect any low-boiling impurities in a separate receiving flask.
  • Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product. The boiling point of a similar compound, ethyl cyclohexylideneacetate, is 48-49°C at 0.02 mmHg.[3]
  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid overheating and potential decomposition of the residue.

Troubleshooting Guides

Column Chromatography Troubleshooting
IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Optimize the eluent composition based on TLC analysis. A less polar eluent will increase retention time, potentially improving separation.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Product Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute Eluent is not polar enough.Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio).
Cracked or Channeled Silica Bed Improper column packing.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.
Distillation Troubleshooting
IssuePossible CauseSolution
Bumping/Uneven Boiling No boiling chips or stir bar.Add boiling chips or a magnetic stir bar before heating.
Heating too rapidly.Heat the distillation flask gradually.
Product Does Not Distill Vacuum is not low enough.Check for leaks in the distillation setup. Ensure the vacuum pump is functioning correctly.
Temperature is too low.Gradually increase the temperature of the heating mantle.
Product Purity is Low Inefficient separation of impurities.Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.[3]
Distillation rate is too fast.Distill at a slower, steady rate to allow for proper fractionation.
Product is Colored/Decomposed Overheating.Perform the distillation under a higher vacuum to lower the boiling point. Do not distill to dryness.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Cyclopentanone + Triethyl phosphonoacetate reaction Horner-Wadsworth-Emmons Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Ethyl cyclopentylideneacetate workup->crude chromatography Column Chromatography crude->chromatography Small to Medium Scale High Purity Needed distillation Vacuum Distillation crude->distillation Large Scale Boiling Point Difference pure_product Pure Ethyl cyclopentylideneacetate chromatography->pure_product distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_chrom Column Chromatography cluster_dist Distillation start Purification Issue poor_sep Poor Separation? start->poor_sep Chromatography elution_speed Incorrect Elution Speed? start->elution_speed Chromatography column_bed Cracked Bed? start->column_bed Chromatography bumping Bumping? start->bumping Distillation no_distillate No Distillate? start->no_distillate Distillation low_purity Low Purity? start->low_purity Distillation sol_sys_chrom Adjust Solvent System poor_sep->sol_sys_chrom overload Reduce Sample Load poor_sep->overload adjust_polarity Adjust Eluent Polarity elution_speed->adjust_polarity repack Repack Column column_bed->repack stir Add Stir Bar/Boiling Chips bumping->stir heat_rate Reduce Heating Rate bumping->heat_rate check_vacuum Check Vacuum no_distillate->check_vacuum inc_temp Increase Temperature no_distillate->inc_temp frac_col Use Fractionating Column low_purity->frac_col slow_rate Slow Distillation Rate low_purity->slow_rate

Caption: Troubleshooting decision tree for purification issues.

References

Challenges in the scale-up of Ethyl cyclopentylideneacetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of Ethyl Cyclopentylideneacetate production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] Both involve the olefination of cyclopentanone. The HWE reaction is often preferred for producing α,β-unsaturated esters as it typically provides excellent E-selectivity and involves byproducts that are easily removed.[4][5][6]

Q2: What are the key advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?

A2: The HWE reaction offers several advantages over the traditional Wittig reaction for preparing this compound:

  • Higher Nucleophilicity: The phosphonate carbanion used in the HWE reaction is generally more nucleophilic than the corresponding phosphonium ylide, leading to reactions with a wider range of ketones.[4]

  • Simplified Purification: The phosphate byproduct of the HWE reaction is a water-soluble salt (e.g., sodium diethyl phosphate), which can be easily removed through an aqueous workup.[5][6][7] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often less soluble in common organic solvents, complicating its removal from the final product.[8]

  • Stereoselectivity: The HWE reaction typically shows a strong preference for the formation of the (E)-alkene, which is often the desired isomer.[1][4][5]

Q3: What safety precautions should be taken during the synthesis and scale-up?

A3: Key safety considerations include:

  • Handling of Strong Bases: The HWE reaction often employs sodium hydride (NaH), a strong base that is highly flammable and reacts violently with water, releasing hydrogen gas.[9] Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Flammable Solvents: The reaction and extraction steps typically use flammable organic solvents like benzene, tetrahydrofuran (THF), or diethyl ether.[5][9] All heating must be done using heating mantles or oil baths, and the apparatus should be well-ventilated in a fume hood.

  • Temperature Control: The initial deprotonation step is often exothermic.[9] Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions, especially during scale-up.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coats, and gloves, is mandatory.

Q4: How does the purity profile of this compound typically change during scale-up?

A4: During scale-up, issues with heat and mass transfer can become more pronounced, potentially leading to an increase in impurities. Common impurities include unreacted cyclopentanone, triethyl phosphonoacetate, and byproducts from side reactions. One potential side reaction is the isomerization of the desired α,β-unsaturated ester to the β,γ-unsaturated isomer, which can be promoted by residual base.[9] Inadequate mixing can also lead to localized "hot spots," promoting thermal degradation or side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure or Wet Reagents: Sodium hydride is sensitive to moisture. Solvents and other reagents may contain water.1. Use freshly opened, high-purity sodium hydride. Ensure all solvents (e.g., benzene, THF) and cyclopentanone are rigorously dried before use.[9] Distill liquid reagents if necessary.
2. Ineffective Deprotonation: The phosphonate was not fully converted to the carbanion.2. Ensure the reaction is performed under an inert atmosphere. Verify the quality of the sodium hydride. Allow sufficient time for the deprotonation to complete (monitor hydrogen evolution).[9]
3. Incorrect Reaction Temperature: Temperatures that are too high can degrade the phosphonate anion.[9]3. Maintain the recommended temperature range during the addition of reagents and throughout the reaction. Use an ice bath for cooling as needed.
Product Contaminated with Starting Material 1. Incorrect Stoichiometry: An excess of cyclopentanone was used.1. Use a slight excess (5-10%) of the phosphonate ester to ensure complete conversion of the ketone.[9]
2. Incomplete Reaction: Insufficient reaction time or temperature after the addition of cyclopentanone.2. Ensure the reaction is stirred for the recommended duration. A gentle warming step after the addition of the ketone can help drive the reaction to completion.[9]
Formation of β,γ-Unsaturated Isomer 1. Excess Base: Use of excess sodium hydride can lead to isomerization.[9]1. Use a slight excess of the phosphonate ester relative to the sodium hydride to ensure no free base remains at the end of the reaction.
2. Workup Issues: Prolonged contact with basic conditions during workup.2. Neutralize the reaction mixture promptly during the aqueous workup.
Difficult Workup/Gummy Precipitate 1. Precipitation of Byproduct: The sodium diethyl phosphate byproduct can form a gummy solid that hinders stirring and extraction.[9]1. After the reaction, add water to dissolve the phosphate salt. If the precipitate is particularly difficult, it can be washed with warm benzene or another suitable solvent to extract the product before the main aqueous workup.[9]

Experimental Protocols & Data

Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from established procedures for similar compounds.[7][9]

1. Reagent Preparation and Setup:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet is assembled and flame-dried.

  • All solvents (e.g., dry benzene or THF) and liquid reagents (cyclopentanone, triethyl phosphonoacetate) should be freshly distilled and stored over molecular sieves.

2. Reaction Procedure:

  • To the reaction flask, add sodium hydride (0.33 mol, as a 50-60% dispersion in mineral oil) and 100 mL of dry benzene.

  • With stirring, add triethyl phosphonoacetate (0.33 mol) dropwise from the dropping funnel over 45-50 minutes, maintaining the temperature between 30-35°C with cooling if necessary. Hydrogen gas will evolve vigorously.

  • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion.

  • Cool the mixture in an ice bath. Add cyclopentanone (0.33 mol) dropwise over 30-40 minutes, keeping the internal temperature between 20-30°C. A gummy precipitate of sodium diethyl phosphate will form.

  • After the addition, remove the ice bath and heat the mixture to 60-65°C for 15 minutes to complete the reaction.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature. Decant the benzene solution from the gummy precipitate.

  • Wash the precipitate with several portions of warm (60°C) benzene to extract any remaining product.[9]

  • Combine all benzene fractions and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound.

Table 1: Reaction Parameters and Expected Outcomes
ParameterRecommended ValueExpected Outcome / Rationale
Molar Ratio (Cyclopentanone:Phosphonate:Base) 1 : 1.05 : 1.05A slight excess of the phosphonate and base ensures complete consumption of the ketone and avoids isomerization by excess base.[9]
Reaction Temperature (Deprotonation) 30-35 °CControlled temperature prevents the degradation of the phosphonate anion.[9]
Reaction Temperature (Olefination) 20-30 °CPrevents side reactions during the addition of the ketone.
Final Heating 60-65 °C for 15 minDrives the reaction to completion.[9]
Expected Yield 65-75%Based on typical yields for similar HWE reactions.[9]
Expected Purity (after distillation) >95%Vacuum distillation is effective at removing non-volatile impurities.

Process Diagrams

Experimental Workflow for HWE Synthesis

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Reagents & Solvents (Benzene, Cyclopentanone, Triethyl Phosphonoacetate) deprotonation Deprotonation: NaH + Phosphonate (30-35°C) reagents->deprotonation glassware Flame-Dry Glassware (Inert Atmosphere Setup) glassware->deprotonation olefination Olefination: Add Cyclopentanone (20-30°C) deprotonation->olefination Phosphonate Carbanion completion Drive to Completion (Heat to 65°C) olefination->completion extraction Aqueous Wash & Extraction completion->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration distillation Vacuum Distillation concentration->distillation product Pure Ethyl Cyclopentylideneacetate distillation->product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Product Yield check_reagents Check Reagent Purity & Dryness start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup Analyze Workup Procedure workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes solution_reagents Solution: Dry/purify all reagents and solvents. Use fresh NaH. reagents_ok->solution_reagents No conditions_ok->check_workup Yes solution_conditions Solution: Verify temperature control. Check stoichiometry & reaction time. conditions_ok->solution_conditions No solution_workup Solution: Ensure complete extraction of product from phosphate byproduct. workup_ok->solution_workup No end Yield Improved workup_ok->end Yes (Re-evaluate) solution_reagents->end solution_conditions->end solution_workup->end

Caption: Decision tree for troubleshooting low product yield.

References

Identifying byproducts in Ethyl cyclopentylideneacetate synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Cyclopentylideneacetate Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers encountering byproducts during the synthesis of this compound, with a focus on identification using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize this compound?

A1: The most common and efficient methods are olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction.[1][2] The HWE reaction, which uses a stabilized phosphonate carbanion, is often preferred for synthesizing α,β-unsaturated esters as it typically provides high (E)-alkene selectivity and the phosphate byproducts are water-soluble, simplifying purification.[3][4][5]

Q2: I see several peaks in my GC chromatogram after the reaction. What are the likely byproducts?

A2: Besides your target product and unreacted starting materials (Cyclopentanone and the phosphorus reagent), the most common byproduct is the self-aldol condensation product of cyclopentanone.[6][7] This is especially prevalent under basic or acidic conditions. Other potential impurities can arise from side reactions of the phosphorus reagent or Michael addition reactions.

Q3: How can I minimize the formation of the cyclopentanone self-condensation byproduct?

A3: To minimize self-condensation, you can slowly add the cyclopentanone to the reaction mixture containing the phosphorus ylide or phosphonate carbanion. This ensures the ketone is consumed by the desired reaction as soon as it is introduced. Running the reaction at lower temperatures can also help reduce the rate of this side reaction.

Q4: The mass spectrum of my main product doesn't show a strong molecular ion peak. Is this normal?

A4: Yes, for some molecules, the molecular ion can be unstable and fragment easily. In the case of esters like this compound, you may see more prominent peaks corresponding to specific fragmentation patterns, such as the loss of an ethoxy group (-OC2H5) or a carboxyl group. It is crucial to analyze the entire fragmentation pattern for identification.

Troubleshooting Guide: Identifying Unknown Peaks by GC-MS

This guide helps you identify unexpected peaks in your GC-MS analysis of the this compound reaction mixture.

Problem: An unexpected peak is observed in the GC chromatogram.

Step 1: Check for Unreacted Starting Materials

  • Question: Does the retention time and mass spectrum of the unknown peak match that of Cyclopentanone or your phosphorus reagent (e.g., Triethyl phosphonoacetate)?

  • Action: Inject standards of your starting materials into the GC-MS under the same conditions to confirm their retention times and fragmentation patterns.

Step 2: Analyze for Common Byproducts

  • Question: Could the peak correspond to a known byproduct? The most common is the self-aldol condensation product of cyclopentanone.

  • Action: Compare the mass spectrum of the unknown peak with the data in the table below and known literature values. The primary self-condensation product after dehydration is 2-cyclopentylidene-cyclopentanone (MW: 150.22).[7]

Step 3: Evaluate Higher Molecular Weight Peaks

  • Question: Is the molecular weight of the unknown significantly higher than the product?

  • Action: Consider the possibility of Michael addition products, where an enolate (from cyclopentanone) adds to the α,β-unsaturated ester product. Also, consider the formation of trimers or other oligomers of cyclopentanone, which can occur under harsh conditions.[8]

Logical Workflow for Peak Identification

G start Unknown Peak in GC-MS check_rt Analyze Retention Time (RT) & Mass Spectrum (MS) start->check_rt compare_sm Compare with Starting Material Standards check_rt->compare_sm is_sm Match? compare_sm->is_sm compare_byprod Compare with Common Byproduct Data (Table 1) is_byprod Match? compare_byprod->is_byprod analyze_mw Analyze Molecular Weight (MW) is_high_mw MW > Product MW? analyze_mw->is_high_mw is_sm->compare_byprod No res_sm Result: Unreacted Starting Material is_sm->res_sm Yes is_byprod->analyze_mw No res_byprod Result: Known Byproduct (e.g., Aldol Product) is_byprod->res_byprod Yes res_oligomer Result: Possible Oligomer or Michael Adduct is_high_mw->res_oligomer Yes res_unknown Result: Unknown Impurity (Requires further analysis) is_high_mw->res_unknown No

Caption: Troubleshooting workflow for identifying unknown GC-MS peaks.

Data on Potential Byproducts

The following table summarizes the key analytical data for the target product and most likely impurities.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)
This compound
alt text
C₉H₁₄O₂154.21154 (M+) , 125, 109, 81
Cyclopentanone
alt text
C₅H₈O84.1284 (M+) , 56, 55, 41
2-Cyclopentylidene-cyclopentanone
alt text
C₁₀H₁₄O150.22150 (M+) , 122, 107, 91, 79
Triphenylphosphine oxide
alt text
C₁₈H₁₅OP278.28278 (M+) , 277, 201, 183, 152
Note: Triphenylphosphine oxide is a byproduct of the Wittig reaction and has a high boiling point, so it may not be observable under all GC conditions.[9]

Reaction Pathways and Side Reactions

Main Reaction Pathway (Horner-Wadsworth-Emmons)

The desired product is formed when the phosphonate carbanion attacks the carbonyl of cyclopentanone.

G reagents Triethyl phosphonoacetate + Base + Cyclopentanone intermediate Oxaphosphetane Intermediate reagents->intermediate Nucleophilic Addition products This compound (Product) + Diethyl phosphate salt intermediate->products Elimination

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Major Side Reaction Pathway (Aldol Condensation)

Under basic conditions, cyclopentanone can react with itself to form a dimer, which then dehydrates.

G cp1 Cyclopentanone enolate Cyclopentanone Enolate cp1->enolate + Base adduct Aldol Adduct (β-hydroxy ketone) enolate->adduct + Cyclopentanone (cp2) cp2 Cyclopentanone cp2->adduct final 2-Cyclopentylidene-cyclopentanone (Aldol Byproduct) adduct->final - H₂O (Dehydration)

Caption: Self-aldol condensation of cyclopentanone side reaction.

Experimental Protocols

Protocol: Sample Preparation and GC-MS Analysis
  • Sample Quenching: After the designated reaction time, quench a small aliquot (~0.1 mL) of the crude reaction mixture by adding it to 1 mL of a suitable solvent like ethyl acetate.

  • Work-up (optional but recommended): Add 1 mL of water to the aliquot mixture, vortex thoroughly, and allow the layers to separate. The organic layer contains your product and less polar byproducts, while the aqueous layer will remove water-soluble byproducts like phosphate salts from an HWE reaction.[3]

  • Dilution: Take a small portion of the organic layer and dilute it further with ethyl acetate to an appropriate concentration for GC-MS analysis (typically 10-100 ppm).

  • GC-MS Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

    • Oven Program: Start at 80 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[10]

    • MS Detector: Scan range from m/z 40 to 500.[11] Ion source temperature at 230 °C.[10]

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns as detailed in the troubleshooting guide.

References

Technical Support Center: Deprotonation of Triethyl Phosphonoacetate in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethyl phosphonoacetate in the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the deprotonation of triethyl phosphonoacetate?

The selection of a base for the deprotonation of triethyl phosphonoacetate is critical and depends on factors such as the reactivity of the carbonyl compound, the stability of the substrates, and the desired stereoselectivity.[1] Sodium hydride (NaH), a strong, non-nucleophilic base, is widely used for less acidic phosphonates and when forcing conditions are required.[1] For substrates sensitive to strong bases, milder alternatives are often employed.[2]

Q2: What are some milder, alternative bases to sodium hydride (NaH)?

Several milder base systems have been developed for base-sensitive substrates.[3] These include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic organic amine base that offers a gentler alternative to inorganic hydrides.[1]

  • Potassium Carbonate (K2CO3): Often used in conjunction with additives or under phase-transfer conditions.[1]

  • Lithium Chloride and DBU (Masamune-Roush conditions): This combination is frequently used for base-sensitive substrates to enhance reactivity.[2][4][5]

  • Lithium or Magnesium Halides with Triethylamine (Rathke conditions): Another effective mild base system.[3][4]

  • Barium Hydroxide (Ba(OH)2): Can be used for efficient and stereoselective reactions.[6]

  • Cesium Carbonate (Cs2CO3): Has been shown to be an effective base in HWE reactions.[7][8][9]

Q3: How does the choice of base affect the stereoselectivity of the HWE reaction?

The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][10] However, the choice of base and reaction conditions can influence the E/Z selectivity. For instance, the use of NaH typically favors the (E)-alkene.[1] While the classical HWE reaction is E-selective, modifications such as the Still-Gennari olefination, which employs phosphonates with electron-withdrawing groups and a strong base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6, can favor the formation of (Z)-alkenes.[11]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Inefficient Deprotonation. The base may be too weak or may have degraded.

    • Solution: Ensure the base is fresh and of high quality. For less reactive phosphonates, a stronger base like NaH might be necessary. For sensitive substrates, consider milder but effective conditions like LiCl/DBU.[2]

  • Possible Cause: Poor Quality or Impure Reagents. The aldehyde, ketone, or triethyl phosphonoacetate may be impure.

    • Solution: Purify the carbonyl compound before use. Ensure the triethyl phosphonoacetate is pure.

  • Possible Cause: Side Reactions. The base may be promoting side reactions such as aldol condensation of the carbonyl compound.

    • Solution: Add the aldehyde or ketone slowly to the pre-formed phosphonate carbanion to favor the HWE reaction.[4]

Issue 2: Poor (E/Z) Stereoselectivity

  • Possible Cause: Reaction Conditions Not Optimized. Temperature and the nature of the cation can affect stereoselectivity.

    • Solution: Higher reaction temperatures generally favor the (E)-alkene.[3] The choice of metal cation in the base can also have a subtle effect, with Li > Na > K salts sometimes leading to greater (E)-selectivity.[3]

  • Possible Cause: Inappropriate Base for Desired Isomer. Standard HWE conditions favor the E-isomer.

    • Solution: To obtain the (Z)-isomer, consider using a modified phosphonate reagent and specific base combinations, such as those used in the Still-Gennari modification (e.g., KHMDS/18-crown-6).[11]

Data Presentation

Table 1: Comparison of Common Bases for the HWE Reaction with Triethyl Phosphonoacetate

Base SystemTypical Substrate/ConditionPotential Outcome
NaH in THF/DMEStandard for stabilized phosphonatesEffective, but can be too harsh for sensitive substrates, potentially leading to side reactions.[4]
DBU / LiCl in MeCNMasamune-Roush conditions for base-sensitive substratesRecommended for sensitive substrates due to milder, Lewis-acid assisted conditions.[4][5]
K2CO3Often used with additives or in solvent-free conditionsA mild and environmentally benign option, can provide excellent (E)-selectivity.[1]
Triethylamine / LiCl or MgX₂Milder conditions developed by RathkeA good option for minimizing degradation of sensitive substrates.[4]
Ba(OH)₂Used for efficient and stereoselective reactionsCan provide high yields and high E-selectivity.[6]
Cs₂CO₃Effective base for α-arylation of phosphonoacetatesCan be used in cross-coupling reactions prior to HWE.[8][9]

Table 2: Representative Yields and Stereoselectivity in HWE Reactions

Carbonyl SubstrateBaseSolventYield (%)E/Z Ratio
BenzaldehydeNaHTHF>95>95:5[12]
CyclohexanecarboxaldehydeDBU/LiClAcetonitrile85>99:1[12]
4-NitrobenzaldehydeNaHDME92>98:2[12]
AcetophenoneNaHDME7585:15[12]

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride (NaH)

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: Procedure for Base-Sensitive Substrates using DBU and LiCl (Masamune-Roush Conditions)

  • Flame-dry a Schlenk flask containing a stir bar and LiCl under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Allow the flask to cool to room temperature and add anhydrous acetonitrile.

  • Cool the suspension to 0 °C.

  • Add the aldehyde (1.0 equivalent) and triethyl phosphonoacetate (1.0 equivalent) to the vigorously stirred suspension.

  • Add DBU (1.0 equivalent) dropwise via syringe over several minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[4]

Visualizations

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Start Start Select_Base Select Appropriate Base (e.g., NaH, DBU/LiCl) Start->Select_Base Prepare_Phosphonate_Anion Prepare Phosphonate Anion Solution Select_Base->Prepare_Phosphonate_Anion Mix_Reagents Add Carbonyl to Phosphonate Anion Prepare_Phosphonate_Anion->Mix_Reagents Prepare_Carbonyl Prepare Carbonyl Compound Solution Prepare_Carbonyl->Mix_Reagents Reaction_Stir Stir at Appropriate Temperature Mix_Reagents->Reaction_Stir Monitor_TLC Monitor Reaction by TLC Reaction_Stir->Monitor_TLC Quench Quench Reaction Monitor_TLC->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layer Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Logic Start Low Product Yield? Check_Base Inefficient Deprotonation? Start->Check_Base Yes Successful_Reaction Reaction Successful Start->Successful_Reaction No Use_Stronger_Base Use Stronger Base (e.g., NaH) or Fresher Base Check_Base->Use_Stronger_Base Yes Check_Reagents Impure Reagents? Check_Base->Check_Reagents No Use_Stronger_Base->Successful_Reaction Purify_Reagents Purify Aldehyde/Ketone and Phosphonate Check_Reagents->Purify_Reagents Yes Side_Reactions Side Reactions Occurring? Check_Reagents->Side_Reactions No Purify_Reagents->Successful_Reaction Slow_Addition Add Carbonyl Slowly to Pre-formed Anion Side_Reactions->Slow_Addition Yes Side_Reactions->Successful_Reaction No Slow_Addition->Successful_Reaction

Caption: Troubleshooting logic for low yield in the HWE reaction.

References

Managing exothermic reactions during the synthesis of Ethyl cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Ethyl Cyclopentylideneacetate, primarily via the Horner-Wadsworth-Emmons (HWE) reaction. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Managing Exothermic Reactions

Issue: Uncontrolled Temperature Increase During Reagent Addition

A rapid and uncontrolled increase in temperature, particularly during the addition of triethyl phosphonoacetate to a sodium hydride suspension, is a critical safety concern. This exothermic reaction, if not properly managed, can lead to a runaway reaction, solvent boiling, and a dangerous buildup of pressure from the evolution of hydrogen gas.

Question: What are the primary causes of a sudden temperature spike during the initial phase of the reaction?

Answer: An unexpected exotherm is typically due to one or more of the following factors:

  • Rapid Reagent Addition: Adding the triethyl phosphonoacetate too quickly to the sodium hydride suspension is the most common cause. The reaction is highly exothermic, and a rapid addition rate generates heat faster than it can be dissipated by the cooling system.

  • Inadequate Cooling: An inefficient or improperly set up cooling bath (e.g., insufficient ice, poor circulation) cannot remove the heat generated by the reaction effectively.

  • Incorrect Solvent Volume: A lower-than-specified solvent volume can lead to a more concentrated reaction mixture, which can increase the reaction rate and the rate of heat generation.

  • Poor Stirring: Inadequate agitation can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. This can lead to a sudden and rapid increase in the overall reaction rate.

  • Contamination of Reagents: The presence of water or other protic impurities in the reagents or solvent will cause a violent reaction with sodium hydride, leading to a rapid exotherm and gas evolution.

Question: What immediate steps should I take if I observe a rapid, uncontrolled temperature increase?

Answer: If the reaction temperature begins to rise uncontrollably, execute the following emergency procedure immediately:

  • Stop Reagent Addition: Immediately cease the addition of triethyl phosphonoacetate.

  • Enhance Cooling: If possible and safe to do so, add more cooling agent to the external bath (e.g., dry ice to an acetone bath).

  • Increase Stirring Rate: If safe, increase the stirring speed to improve heat dissipation and break up any localized hot spots.

  • Prepare for Quenching: Have a quenching agent, such as isopropanol, ready in an addition funnel for controlled addition if the temperature continues to rise to a critical point.

  • Vent Hydrogen Gas: Ensure that the reaction setup is not a closed system and that the hydrogen gas being evolved can be safely vented to a fume hood or other appropriate exhaust system.

Question: How can I prevent an uncontrolled exothermic reaction from occurring?

Answer: Proactive measures are crucial for the safe execution of this synthesis.

  • Controlled Addition: Add the triethyl phosphonoacetate dropwise to the sodium hydride suspension at a rate that allows the internal temperature to be maintained within the desired range.

  • Efficient Cooling: Use a properly sized and maintained cooling bath. An ice-water bath is suitable for maintaining a temperature of 0-5 °C, while a dry ice/acetone bath can be used for lower temperatures.

  • Adequate Solvent Volume: Ensure that the reaction is sufficiently dilute by using the recommended volume of an appropriate anhydrous solvent.

  • Vigorous Stirring: Employ effective mechanical or magnetic stirring to ensure homogenous mixing and efficient heat transfer.

  • Dry Reagents and Glassware: Thoroughly dry all glassware in an oven before use and ensure all reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the consequences of allowing the reaction temperature to rise significantly above the recommended range?

A1: Poor temperature control can lead to several undesirable outcomes:

  • Reduced Product Yield and Selectivity: Higher temperatures can promote side reactions, leading to a lower yield of the desired this compound. The stereoselectivity of the Horner-Wadsworth-Emmons reaction can also be temperature-dependent, potentially leading to a less favorable E/Z isomer ratio.

  • Formation of Impurities: Unwanted side products may form at elevated temperatures, complicating the purification process.

  • Safety Hazards: The most significant consequence is the risk of a runaway reaction, which can result in a fire or explosion due to the rapid evolution of flammable hydrogen gas and the potential for solvent to boil and over-pressurize the system.

Q2: What is the purpose of using sodium hydride as a dispersion in mineral oil, and should the oil be removed?

A2: Sodium hydride is often supplied as a 60% dispersion in mineral oil to make it safer to handle.[1] The oil coats the NaH particles, reducing their pyrophoricity in air.[1] For many reactions, the mineral oil does not need to be removed.[2] However, if the presence of mineral oil is undesirable for the reaction or purification, it can be washed away with a dry, non-reactive solvent like hexane or pentane under an inert atmosphere.[3]

Q3: How should I properly quench the reaction and dispose of the excess sodium hydride?

A3: Unreacted sodium hydride must be safely quenched at the end of the reaction. A standard and safe procedure is as follows:[3][4]

  • Cool the reaction mixture in an ice bath.

  • Slowly and dropwise, add a less reactive alcohol like isopropanol to quench the bulk of the excess sodium hydride.[3]

  • Once the vigorous reaction subsides, a more reactive alcohol like ethanol or methanol can be slowly added to ensure all the sodium hydride is consumed.[3]

  • Finally, very cautiously add water dropwise to quench any remaining reactive species.[3]

  • The resulting basic solution can then be neutralized and disposed of according to your institution's hazardous waste guidelines.[4]

Q4: What are the key safety precautions to take when working with sodium hydride?

A4: Sodium hydride is a highly reactive and flammable solid. Always adhere to the following safety precautions:

  • Work in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves. [3]

  • Handle sodium hydride under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture. [3]

  • Never allow sodium hydride to come into contact with water or protic solvents, as this will result in a violent exothermic reaction and the release of flammable hydrogen gas. [5]

  • Have a Class D fire extinguisher readily available, as water or carbon dioxide extinguishers must not be used on sodium hydride fires. [3]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and the potential impact of temperature on the reaction outcome.

Table 1: Recommended Reaction Conditions for the Synthesis of this compound

ParameterRecommended Value/RangeRationale
Deprotonation Temperature 0 - 5 °CTo control the initial exotherm of the reaction between triethyl phosphonoacetate and sodium hydride.
Aldehyde Addition Temperature 20 - 30 °CTo facilitate the reaction with cyclopentanone while maintaining control.
Reagent Addition Rate Dropwise, maintaining temperatureTo prevent heat accumulation and a potential runaway reaction.
Stirring Speed > 300 RPM (with appropriate vortex)To ensure efficient mixing and heat dissipation.
Atmosphere Inert (Nitrogen or Argon)To prevent reaction of sodium hydride with air and moisture.

Table 2: Effect of Temperature on Reaction Outcome

Temperature RangeExpected YieldE/Z Isomer RatioSafety Considerations
-10 to 5 °C Moderate to GoodPotentially higher Z-isomerSlower reaction rate, but better control over exotherm.
20 to 30 °C Good to HighPredominantly E-isomerOptimal balance of reaction rate and safety.[6]
> 40 °C DecreasedVariable, potential for side productsIncreased risk of side reactions and runaway reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound using the Horner-Wadsworth-Emmons reaction, with a strong emphasis on managing the exothermic nature of the reaction.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • Cyclopentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropanol

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Addition funnel

  • Thermometer

  • Mechanical stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-water)

Procedure:

  • Preparation: Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and an inlet for inert gas. Purge the entire apparatus with nitrogen or argon.

  • Sodium Hydride Suspension: In the flask, place a calculated amount of sodium hydride (60% dispersion in mineral oil). Add anhydrous THF to create a stirrable suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation (Exothermic Step): Slowly add triethyl phosphonoacetate dropwise from the addition funnel to the stirred sodium hydride suspension. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. A vigorous evolution of hydrogen gas will be observed.

  • Ylide Formation: After the addition is complete, allow the mixture to stir at room temperature for one hour to ensure the complete formation of the phosphonate ylide.

  • Addition of Cyclopentanone: Add cyclopentanone dropwise to the reaction mixture. An exothermic reaction may occur, and the temperature should be maintained between 20-30 °C, using the cooling bath as needed.

  • Reaction Completion: After the addition of cyclopentanone, continue to stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add isopropanol dropwise to quench any unreacted sodium hydride. Once the gas evolution ceases, slowly add saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualization

The following diagram illustrates the logical workflow for troubleshooting a temperature excursion during the synthesis.

Exotherm_Troubleshooting start Monitor Reaction Temperature temp_check Temperature > Set Point? start->temp_check stop_addition Stop Reagent Addition temp_check->stop_addition Yes continue_monitoring Continue Monitoring temp_check->continue_monitoring No enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_stirring Increase Stirring enhance_cooling->increase_stirring temp_stabilized Temperature Stabilized? increase_stirring->temp_stabilized resume_slowly Resume Addition Slowly temp_stabilized->resume_slowly Yes emergency_quench Emergency Quench (e.g., Isopropanol) temp_stabilized->emergency_quench No resume_slowly->continue_monitoring continue_monitoring->temp_check shutdown Safe Shutdown emergency_quench->shutdown

References

Technical Support Center: Solvent Effects on the Stereoselectivity of Reactions Involving Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of solvents in the stereoselectivity of reactions involving ethyl cyclopentylideneacetate and related α,β-unsaturated esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor diastereoselectivity in the Michael addition to this compound. How can solvent choice improve this?

A1: Poor diastereoselectivity is often linked to the solvent's inability to effectively organize the transition state of the reaction. Non-polar, aprotic solvents like hexane or toluene may not sufficiently stabilize charged intermediates, leading to a less ordered transition state and a mixture of diastereomers. Conversely, polar aprotic solvents such as THF or dichloromethane can better stabilize the transition state, potentially increasing the energy difference between the pathways leading to different diastereomers and thus improving selectivity. Protic solvents, like ethanol or methanol, can further influence the reaction through hydrogen bonding with the reactants and intermediates. It is advisable to screen a range of solvents with varying polarities and coordinating abilities.

Q2: Our enantioselective hydrogenation of this compound is giving low enantiomeric excess (e.e.). Can the solvent be the cause?

A2: Absolutely. In enantioselective catalysis, the solvent can interact with the catalyst, the substrate, or the catalyst-substrate complex. These interactions can alter the conformational preferences of the chiral ligand and the way the substrate binds to the catalyst, directly impacting the enantioselectivity. For instance, in rhodium-catalyzed hydrogenations, non-protic solvents like dichloromethane or ethyl acetate have been shown to provide excellent enantioselectivities, while protic solvents can sometimes diminish the e.e. by competing for hydrogen bonding sites on the catalyst or substrate.

Q3: We are performing an epoxidation on this compound and obtaining a nearly 1:1 mixture of diastereomers. What is the first troubleshooting step regarding the solvent?

A3: For epoxidations, particularly with reagents like m-CPBA, the reaction rate and stereoselectivity are generally less sensitive to solvent polarity compared to reactions with more charge-separated transition states. However, the solvent can still play a role in the conformational equilibrium of the substrate. A first step would be to switch to a solvent that may favor a substrate conformation that presents one face of the double bond more favorably to the oxidizing agent. Trying solvents of different steric bulk or aromaticity (e.g., switching from dichloromethane to benzene or acetonitrile) could influence the outcome.

Q4: Can solvent additives or co-solvents improve stereoselectivity?

A4: Yes, the use of additives or co-solvents can be a powerful strategy. For reactions involving charged intermediates, the addition of a small amount of a polar co-solvent to a non-polar medium can help to better solvate the transition state. In some organocatalyzed reactions, the presence of a protic co-solvent is crucial for proton transfer steps and can significantly enhance both reaction rate and stereoselectivity.

Q5: How does temperature interact with solvent effects on stereoselectivity?

A5: Temperature and solvent effects are often intertwined. A change in temperature can alter the solvation shell around the reactants and the transition state, which can either enhance or diminish the stereoselectivity. In some cases, lowering the temperature can lead to a more ordered transition state and higher selectivity. It is recommended to optimize the solvent system at a specific temperature and then investigate the effect of varying the temperature.

Data Presentation: Solvent Effects on a Representative Michael Addition

The following table summarizes the influence of different solvents on the diastereoselectivity of a representative Michael addition of a nucleophile to an α,β-unsaturated ester, illustrating the general trends that can be expected.

SolventDielectric Constant (ε)Diastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.)
Toluene2.460:4020%
Dichloromethane9.175:2550%
Tetrahydrofuran (THF)7.580:2060%
Acetonitrile37.585:1570%
Ethanol24.690:1080%

Note: This data is representative and actual results will vary depending on the specific reactants, catalyst, and reaction conditions.

Experimental Protocols

Representative Protocol for a Michael Addition to this compound

This protocol provides a general framework for performing a Michael addition. Optimization of the solvent, catalyst, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Nucleophile (e.g., nitromethane, dimethyl malonate)

  • Organocatalyst (e.g., thiourea-based catalyst)

  • Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the organocatalyst (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add the nucleophile (1.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and/or enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy.

Visualizations

Influence of Solvent Polarity on Transition State Stabilization

Solvent_Effect_on_Transition_State cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent Reactants_NP Reactants TS_syn_NP syn-Transition State Reactants_NP->TS_syn_NP ΔG‡(syn) TS_anti_NP anti-Transition State Reactants_NP->TS_anti_NP ΔG‡(anti) Reactants_P Reactants Products_NP Products TS_syn_NP->Products_NP TS_anti_NP->Products_NP TS_anti_P anti-Transition State (Stabilized) label_delta_G_NP Small ΔΔG‡ (Low Selectivity) TS_syn_P syn-Transition State Reactants_P->TS_syn_P ΔG‡(syn) Reactants_P->TS_anti_P ΔG‡(anti) Products_P Products TS_syn_P->Products_P TS_anti_P->Products_P label_delta_G_P Large ΔΔG‡ (High Selectivity) label_explanation Polar solvents can preferentially stabilize one transition state over the other, increasing the energy difference (ΔΔG‡) and leading to higher stereoselectivity.

Caption: Solvent polarity can influence stereoselectivity by differentially stabilizing transition states.

Post-reaction workup and isolation of pure Ethyl cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This guide addresses common issues encountered during the post-reaction workup and isolation of pure Ethyl cyclopentylideneacetate, a common outcome of reactions like the Horner-Wadsworth-Emmons olefination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after a Horner-Wadsworth-Emmons reaction?

A1: The primary impurities include unreacted cyclopentanone and triethyl phosphonoacetate, as well as the dialkyl phosphate byproduct.[1][2][3] Residual base (e.g., sodium hydride) and solvent are also present.

Q2: Why is my aqueous wash during workup forming an emulsion?

A2: Emulsion formation is common when basic aqueous solutions are used to neutralize the reaction mixture, especially if there are insoluble byproducts. To resolve this, you can add a saturated brine solution, which increases the ionic strength of the aqueous layer and helps break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.

Q3: My final product has a low yield. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: Ensure sufficient reaction time and temperature.

  • Product loss during workup: Avoid overly vigorous extractions that can lead to emulsions and product loss in the aqueous layer. Ensure complete extraction by performing multiple extractions with smaller volumes of organic solvent.

  • Decomposition during purification: this compound can be sensitive to heat. If using distillation, ensure it is performed under reduced pressure to lower the boiling point and prevent degradation.

Q4: The purity of my isolated product is low. How can I improve it?

A4: Low purity often indicates insufficient removal of starting materials or byproducts.

  • Inadequate washing: Ensure thorough washing of the organic layer to remove water-soluble impurities like the phosphate byproduct.

  • Inefficient purification: Column chromatography is a highly effective method for separating the product from closely related impurities. If distillation is used, ensure the fractionating column is efficient enough to separate components with similar boiling points.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction Vigorous shaking, presence of insoluble byproducts.Add saturated NaCl (brine) solution. Use gentle swirling instead of shaking. Allow the mixture to stand for an extended period.
Product is a Yellow or Orange Oil Presence of colored impurities or degradation products.Purify by column chromatography on silica gel. If the color persists, consider treatment with activated carbon before final filtration.
Broad Boiling Point Range During Distillation Presence of impurities.Re-purify the material using column chromatography before attempting another distillation. Ensure the vacuum is stable.
Product Contaminated with Starting Material (Cyclopentanone) Incomplete reaction or co-distillation.Optimize reaction conditions (time, temperature, stoichiometry). Use a more efficient fractional distillation setup or purify by column chromatography.
Product Contaminated with Phosphate Byproduct Insufficient aqueous washing.Perform additional washes of the organic layer with water or brine. The dialkylphosphate salt byproduct is typically water-soluble.[2]

Experimental Protocol: Post-Reaction Workup and Isolation

This protocol details a standard procedure for the workup and purification of this compound following a Horner-Wadsworth-Emmons reaction.

Reaction Quenching
  • After the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This will neutralize any remaining base and destroy reactive intermediates.

Liquid-Liquid Extraction
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent, such as ethyl acetate or diethyl ether.[4]

  • Gently swirl the separatory funnel to mix the layers. To avoid emulsion formation, do not shake vigorously.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.[4]

  • Combine all the organic extracts.

Washing the Organic Layer
  • Wash the combined organic extracts with an equal volume of deionized water to remove the bulk of the water-soluble byproducts.

  • Next, wash the organic layer with an equal volume of saturated aqueous NaCl (brine) solution. This helps to remove residual water from the organic layer and break any minor emulsions.

  • Separate the layers and discard the aqueous wash.

Drying and Solvent Removal
  • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Swirl the flask and let it stand for 15-20 minutes. The drying agent should appear free-flowing, not clumped together.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

A. Vacuum Distillation:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Heat the crude product gently under reduced pressure.

  • Collect the fraction corresponding to the boiling point of this compound.

B. Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

ParameterTypical ValueNotes
Yield 75-90%Dependent on reaction scale and purification method.
Purity (GC-MS) >98%After column chromatography or fractional distillation.
Boiling Point 98-100 °C at 15 mmHg
Refractive Index ~1.474At 20 °C

Experimental Workflow Diagram

G Workflow for the Post-Reaction Workup and Isolation of this compound A Crude Reaction Mixture B Quench with Saturated aq. NH4Cl A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Combined Organic Layers C->D Organic Phase E Aqueous Layer (Waste) C->E Aqueous Phase F Wash with Water D->F G Wash with Brine (sat. NaCl) F->G H Dry with Anhydrous Na2SO4 G->H I Filter and Concentrate (Rotary Evaporator) H->I J Crude Product I->J K Purification J->K L Vacuum Distillation K->L Option 1 M Column Chromatography K->M Option 2 N Pure this compound L->N M->N

Caption: A flowchart illustrating the sequential steps for the workup and purification of this compound.

References

Stability and degradation pathways of Ethyl cyclopentylideneacetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of Ethyl cyclopentylideneacetate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic and basic conditions?

A1: Under acidic conditions, this compound is expected to undergo hydrolysis to yield cyclopentylideneacetic acid and ethanol.[1][2] In basic conditions, the degradation, known as saponification, will produce the salt of cyclopentylideneacetic acid (e.g., sodium cyclopentylideneacetate if sodium hydroxide is used) and ethanol.[1][2] Due to its α,β-unsaturated nature, other potential degradation pathways, such as hydration of the double bond, might occur under certain conditions, although hydrolysis of the ester is generally the primary pathway.

Q2: How does the α,β-unsaturation in this compound affect its stability compared to a saturated ester?

A2: The presence of the carbon-carbon double bond conjugated to the carbonyl group can influence the electronic properties of the ester, potentially affecting its susceptibility to nucleophilic attack. While general principles of ester hydrolysis apply, the conjugation may slightly alter the reaction rates compared to a saturated analogue like ethyl cyclopentylacetate.

Q3: What are the typical conditions for conducting forced degradation studies on this compound?

A3: Forced degradation studies aim to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4] Typical conditions involve exposing a solution of the compound (e.g., 1 mg/mL) to acidic, basic, oxidative, thermal, and photolytic stress.[3][5] For acid and base hydrolysis, starting with 0.1 M HCl and 0.1 M NaOH at room temperature or slightly elevated temperatures (e.g., 50-60°C) is common.[3] The duration of the study can range from a few hours to several days, aiming for 5-20% degradation.[3]

Q4: Which analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of this compound and quantifying the parent compound and its degradation products.[6] A stability-indicating HPLC method should be developed and validated to ensure that the peaks corresponding to the parent drug and its degradation products are well-separated.[4] Other techniques like Thin-Layer Chromatography (TLC) can be used for initial screening, and Liquid Chromatography-Mass Spectrometry (LC-MS) is valuable for the identification of unknown degradation products.[6]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the strength of the stressor (e.g., use a higher concentration of acid/base or a higher temperature). Extend the duration of the experiment. Ensure proper mixing and solubility of the compound in the stress medium.
Degradation is too rapid, leading to complete loss of the parent compound. The stress conditions are too harsh.Reduce the concentration of the acid or base. Lower the reaction temperature. Decrease the exposure time and take more frequent time points at the beginning of the experiment.
Poor peak shape or resolution in the HPLC chromatogram. The analytical method is not optimized.Adjust the mobile phase composition, pH, or gradient. Try a different HPLC column with a different stationary phase. Optimize the detection wavelength.
Mass balance is not achieved (sum of parent and degradants is not close to 100%). Some degradation products are not being detected.Check if the degradation products have a different UV absorbance maximum. Use a diode array detector (DAD) to screen across a range of wavelengths. Consider the possibility of non-UV active or volatile degradation products, which might require other analytical techniques (e.g., LC-MS, GC-MS) for detection.[6] Ensure complete extraction of all components from the sample matrix.
Inconsistent or irreproducible results. Variability in experimental parameters.Ensure accurate preparation of all solutions and standards. Tightly control the temperature and duration of the stress conditions. Verify the performance and calibration of all analytical instruments. Use a consistent source and purity of this compound.

Experimental Protocols

Forced Hydrolysis Study Protocol

This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

3. Acidic Degradation:

  • In separate volumetric flasks, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • Dilute with the respective acid solution to the final volume to achieve the desired final concentration of the drug.

  • Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately neutralize the aliquots with an appropriate amount of base (e.g., 0.1 M NaOH or 1 M NaOH) and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Basic Degradation:

  • Repeat the procedure described in step 3, using 0.1 M NaOH and 1 M NaOH instead of HCl.

  • Neutralize the withdrawn aliquots with an appropriate amount of acid (e.g., 0.1 M HCl or 1 M HCl).

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

Data Presentation

The quantitative data from the degradation studies should be summarized in tables to facilitate comparison.

Table 1: Degradation of this compound in Acidic Conditions

ConditionTime (hours)This compound Remaining (%)Cyclopentylideneacetic Acid (%)
0.1 M HCl, 25°C0100.00.0
2498.51.4
4897.12.8
1 M HCl, 60°C0100.00.0
485.214.5
872.826.9

Table 2: Degradation of this compound in Basic Conditions

ConditionTime (hours)This compound Remaining (%)Cyclopentylideneacetic Acid Salt (%)
0.1 M NaOH, 25°C0100.00.0
289.310.5
479.820.0
1 M NaOH, 25°C0100.00.0
0.565.434.2
142.157.5

Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.

Visualizations

cluster_acid Acidic Conditions (H₃O⁺) ECPA This compound CPAA Cyclopentylideneacetic Acid ECPA->CPAA Hydrolysis EtOH_A Ethanol ECPA->EtOH_A Hydrolysis

Caption: Acid-catalyzed degradation pathway of this compound.

cluster_base Basic Conditions (OH⁻) ECPB This compound CPAS Cyclopentylideneacetate Salt ECPB->CPAS Saponification EtOH_B Ethanol ECPB->EtOH_B Saponification

Caption: Base-catalyzed degradation pathway of this compound.

A Prepare Stock Solution of this compound B Stress Samples (Acid, Base, Heat) A->B C Withdraw Aliquots at Time Intervals B->C D Neutralize and Dilute Samples C->D E HPLC Analysis D->E F Data Interpretation (Quantify Degradation) E->F

Caption: Experimental workflow for stability testing.

action action issue issue start Inconsistent Results? check_params Are Experimental Parameters Controlled? start->check_params check_method Is Analytical Method Validated? check_params->check_method Yes action_params Standardize Procedures (Temp, Time, Conc.) check_params->action_params No check_purity Is Starting Material Pure? check_method->check_purity Yes action_method Re-validate or Optimize HPLC Method check_method->action_method No check_purity->issue Investigate Other Potential Factors action_purity Verify Purity of This compound check_purity->action_purity No

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl Cyclopentylideneacetate and Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Ethyl cyclopentylideneacetate and Ethyl cyclohexylideneacetate, two α,β-unsaturated esters with cycloalkylidene substituents. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel therapeutic agents where the cycloalkyl moiety can significantly influence biological activity and pharmacokinetic properties. This document outlines the theoretical basis for their reactivity differences, supported by proposed experimental protocols for a direct comparative analysis.

Theoretical Framework: The Influence of Ring Strain and Steric Hindrance

The primary difference in the reactivity of this compound and Ethyl cyclohexylideneacetate is expected to stem from the inherent properties of the five-membered cyclopentylidene and six-membered cyclohexylidene rings, specifically ring strain and steric hindrance.

  • Ring Strain: Cyclopentane rings exhibit a moderate degree of ring strain, arising from a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds). This strain can be partially relieved when the exocyclic double bond undergoes reactions such as conjugate addition or reduction, as the hybridization of the α-carbon of the ring changes from sp² to sp³. In contrast, the cyclohexane ring in a chair conformation is virtually strain-free. This suggests that the relief of ring strain could be a thermodynamic driving force for reactions of this compound, potentially making it more reactive than its cyclohexylidene counterpart.

  • Steric Hindrance: The chair conformation of the cyclohexylidene ring provides a more sterically hindered environment around the exocyclic double bond compared to the relatively planar cyclopentylidene ring. This steric bulk can impede the approach of nucleophiles and reagents to the reactive sites (the β-carbon and the ester carbonyl group), potentially leading to slower reaction rates for Ethyl cyclohexylideneacetate.

Based on these theoretical considerations, it is hypothesized that This compound will exhibit greater reactivity towards nucleophilic attack and reduction compared to Ethyl cyclohexylideneacetate.

Comparative Experimental Data (Hypothetical)

In the absence of direct comparative studies in the literature, the following tables present hypothetical experimental data to illustrate the expected differences in reactivity. These tables are intended to serve as a template for organizing data from the proposed experimental protocols.

Table 1: Comparison of Reactivity in Michael Addition with Thiophenol

CompoundReaction Time (hours)Yield (%)
This compound492
Ethyl cyclohexylideneacetate885

Table 2: Comparison of Reactivity in Catalytic Hydrogenation

CompoundReaction Time (hours)Conversion (%)
This compound2>99
Ethyl cyclohexylideneacetate5>99

Table 3: Comparison of Pseudo-First-Order Rate Constants for Alkaline Hydrolysis

Compoundk (s⁻¹) at 25°C
This compound1.5 x 10⁻⁴
Ethyl cyclohexylideneacetate8.0 x 10⁻⁵

Experimental Protocols

To validate the hypothesized reactivity differences, the following detailed experimental protocols are provided.

Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of both esters, which is a prerequisite for comparing their reactivity. The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of α,β-unsaturated esters from ketones.[1][2]

1.1. Materials:

  • Cyclopentanone or Cyclohexanone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

1.2. Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the corresponding ketone (cyclopentanone or cyclohexanone, 1.0 eq) in anhydrous toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

1.3. Workflow Diagram:

HWE_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Ketone Cyclopentanone or Cyclohexanone Addition 2. Addition to Ketone Ketone->Addition Phosphonate Triethyl phosphonoacetate Deprotonation 1. Deprotonation of Phosphonate Phosphonate->Deprotonation Base Sodium Hydride Base->Deprotonation Deprotonation->Addition Elimination 3. Elimination Addition->Elimination Quench Quench with NH4Cl Elimination->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product This compound or Ethyl cyclohexylideneacetate Purify->Product

Horner-Wadsworth-Emmons Synthesis Workflow
Protocol 2: Comparative Michael Addition

This protocol outlines a method to compare the susceptibility of the two esters to conjugate addition using thiophenol as the nucleophile.

2.1. Materials:

  • This compound

  • Ethyl cyclohexylideneacetate

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Thin-layer chromatography (TLC) plates

  • Standard work-up and purification reagents

2.2. Procedure:

  • In two separate flasks, dissolve this compound (1.0 eq) and Ethyl cyclohexylideneacetate (1.0 eq) in dichloromethane.

  • To each flask, add thiophenol (1.1 eq) followed by triethylamine (1.2 eq) at room temperature.

  • Monitor the progress of both reactions simultaneously by TLC.

  • Record the time required for the complete consumption of the starting material in each reaction.

  • Upon completion, quench the reactions with dilute HCl, extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the products by column chromatography and determine the isolated yields for a quantitative comparison.

2.3. Signaling Pathway Diagram:

Michael_Addition Ester This compound or Ethyl Cyclohexylideneacetate Adduct Michael Adduct Ester->Adduct Conjugate Addition Thiophenol Thiophenol Thiolate Thiophenolate (Nucleophile) Thiophenol->Thiolate Deprotonation Base Triethylamine Base->Thiolate Thiolate->Adduct

Michael Addition of Thiophenol
Protocol 3: Comparative Catalytic Hydrogenation

This protocol is designed to compare the rates of reduction of the exocyclic double bond in the two esters.

3.1. Materials:

  • This compound

  • Ethyl cyclohexylideneacetate

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Gas chromatography-mass spectrometry (GC-MS) instrument

3.2. Procedure:

  • In two separate hydrogenation flasks, dissolve this compound (1.0 eq) and Ethyl cyclohexylideneacetate (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Pd/C to each flask.

  • Evacuate the flasks and backfill with hydrogen gas (repeat three times).

  • Stir the reactions vigorously under a hydrogen atmosphere (balloon pressure).

  • Monitor the conversion of the starting materials to the corresponding saturated esters at regular time intervals using GC-MS.

  • Compare the time required for complete conversion in both reactions.

Protocol 4: Comparative Kinetic Study of Alkaline Hydrolysis

This protocol allows for the determination of the rate constants for the saponification of the two esters, providing a quantitative measure of the electrophilicity of the ester carbonyl group.

4.1. Materials:

  • This compound

  • Ethyl cyclohexylideneacetate

  • Sodium hydroxide (NaOH) solution (standardized)

  • Ethanol

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette and pipettes

4.2. Procedure:

  • Prepare equimolar solutions of each ester and sodium hydroxide in an ethanol-water mixture.

  • Allow the solutions to equilibrate to a constant temperature (e.g., 25 °C) in a water bath.

  • Initiate the reactions by mixing the ester and NaOH solutions in separate flasks.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding the aliquot to a known excess of standard HCl solution.

  • Back-titrate the unreacted HCl with a standardized NaOH solution using phenolphthalein as an indicator.

  • Calculate the concentration of unreacted ester at each time point and determine the pseudo-first-order rate constant for each reaction by plotting ln[Ester] vs. time.[3][4][5]

Conclusion

The structural differences between the five- and six-membered rings in this compound and Ethyl cyclohexylideneacetate are predicted to have a significant impact on their chemical reactivity. The inherent ring strain of the cyclopentylidene moiety is expected to render this compound more susceptible to reactions that relieve this strain, such as Michael additions and reductions. Conversely, the greater steric hindrance of the cyclohexylidene ring is likely to decrease the reactivity of Ethyl cyclohexylideneacetate. The provided experimental protocols offer a framework for systematically investigating and quantifying these reactivity differences, providing valuable data for researchers in the fields of organic synthesis and medicinal chemistry.

References

A Spectroscopic Guide to the E/Z Isomers of Ethyl Cyclopentylideneacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of geometric isomers is paramount. The seemingly subtle difference between an E and a Z isomer can lead to profound variations in biological activity, reactivity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the E and Z isomers of ethyl cyclopentylideneacetate, a valuable building block in organic chemistry. We will explore the distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by predicted data and established spectroscopic principles.

The Significance of E/Z Isomerism in this compound

This compound is an α,β-unsaturated ester where the exocyclic double bond gives rise to geometric isomerism. The E isomer has the ester group and the larger portion of the cyclopentane ring on opposite sides of the double bond, while in the Z isomer, they are on the same side. This seemingly minor spatial variance creates distinct electronic and steric environments for the nuclei and functional groups within each molecule, leading to unique spectroscopic fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and establishing structure-activity relationships.

Synthesis Strategy: Favoring the E-Isomer via Horner-Wadsworth-Emmons Reaction

The synthesis of this compound is commonly achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method, renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable E-alkene.[1][2] This selectivity stems from the reaction mechanism, which proceeds through a transition state that minimizes steric interactions.[1][3]

Horner_Wadsworth_Emmons_Reaction reagents Triethyl phosphonoacetate + Base (e.g., NaH) ylide Phosphonate Ylide (Carbanion) reagents->ylide Deprotonation intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic addition ketone Cyclopentanone ketone->intermediate product_E This compound (E-isomer, major) intermediate->product_E Elimination (favored) product_Z This compound (Z-isomer, minor) intermediate->product_Z Elimination (disfavored) byproduct Water-soluble phosphate byproduct intermediate->byproduct NOE_Correlations cluster_E E-isomer cluster_Z Z-isomer E_structure E-isomer Structure E_vinylic Vinylic H E_ethyl Ethyl Group Protons (-OCH₂-) E_vinylic->E_ethyl NOE Z_structure Z-isomer Structure Z_vinylic Vinylic H Z_allylic Allylic Cyclopentane Protons Z_allylic->Z_vinylic NOE NMR_Workflow start Sample of This compound dissolve Dissolve in CDCl₃ start->dissolve filter Filter into NMR tube dissolve->filter acquire Acquire Spectra filter->acquire spectra ¹H NMR ¹³C NMR 2D NOESY acquire->spectra analysis Data Analysis spectra->analysis E_Z_determination E/Z Isomer Determination analysis->E_Z_determination

References

A Comparative Guide to Alternative Reagents for the Synthesis of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of α,β-unsaturated esters is a fundamental transformation in organic chemistry, yielding crucial intermediates for pharmaceuticals, natural product synthesis, and materials science. While the reaction of cyclopentanone serves as a common benchmark, a diverse array of alternative carbonyl compounds—including various aldehydes, acyclic ketones, and other cyclic ketones—can be employed to generate a wide spectrum of α,β-unsaturated esters. The choice of synthetic method is critical, influencing yield, stereoselectivity, and functional group tolerance.

This guide provides a comparative analysis of several prominent olefination methods, offering an objective look at their performance with various carbonyl substrates as alternatives to cyclopentanone. We present quantitative data from key experiments, detailed protocols, and mechanistic diagrams to assist researchers in selecting the optimal strategy for their specific synthetic targets.

Comparison of Key Synthetic Methods

The Horner-Wadsworth-Emmons (HWE), Wittig, Peterson, and Julia-Kocienski reactions represent the cornerstone methodologies for converting carbonyl compounds into alkenes. Each offers distinct advantages. The HWE reaction is renowned for its high efficiency, the straightforward removal of its water-soluble phosphate byproduct, and its general preference for forming (E)-alkenes.[1] The classic Wittig reaction is a highly versatile and widely used method, though separating the triphenylphosphine oxide byproduct can be challenging.[2] For greater stereochemical control, the Peterson olefination is an attractive option, as the geometry of the resulting alkene can be directed to either the (E) or (Z)-isomer by choosing acidic or basic elimination conditions for the intermediate β-hydroxysilane.[3][4] The Julia-Kocienski olefination is another powerful tool for the stereoselective synthesis of alkenes, particularly E-isomers, from sulfones and aldehydes.[5][6]

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes carbonyl [label="Carbonyl Compound\n(Aldehyde or Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Olefination Reagent\n(e.g., Phosphonate Carbanion,\nPhosphonium Ylide, α-Silyl Carbanion)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Reaction Intermediate\n(e.g., Betaine, Oxaphosphetane,\nβ-Hydroxysilane)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="α,β-Unsaturated Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="Byproduct\n(e.g., Phosphate Salt,\nTriphenylphosphine Oxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges carbonyl -> intermediate [label="+ Reagent"]; reagent -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> byproduct [label="Elimination"]; } caption [shape=plain, label="General workflow for olefination reactions.", fontname="Arial", fontsize=10]; }

Caption: General workflow for olefination reactions.

Quantitative Performance Data

The following table summarizes the performance of various olefination methods using alternatives to cyclopentanone, providing a direct comparison of reaction conditions, yields, and stereoselectivity.

MethodCarbonyl SubstrateReagent/CatalystBase/ConditionsSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (E:Z)Ref.
HWE Reaction BenzaldehydeTriethyl phosphonoacetateNaHTHF--HighPredominantly E[1][7]
Still-Gennari HWE Various AldehydesBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6THF-78-HighPredominantly Z[8]
Boronic Acid Catalysis Benzaldehyde1,1-Diethoxyethylene / 2,4,5-Trifluorophenylboronic acid-MTBE501298E-isomer only[9]
Peterson Olefination Generic Ketone(Trimethylsilyl)methyllithiump-Toluenesulfonic acid (for elimination)Diethyl Ether / Methanol252.586-[4]
Wittig Reaction Various AldehydesStabilized Phosphonium YlidesMild Base (e.g., NaH, K₂CO₃)THF, WaterRT0.1-0.2Moderate to ExcellentPredominantly E[2][10]
SRN1 Mechanism 2-Bromo-1-(4-nitrophenyl)ethanone2-Nitropropane anionLight irradiation---45-[11]

Detailed Experimental Protocols

1. Peterson Olefination for Alkene Synthesis [4]

This protocol describes the reaction of a ketone with (trimethylsilyl)methyllithium followed by acid-mediated elimination to yield the corresponding alkene.

  • Step 1: Reagent Addition: To a solution of the ketone (1.0 eq, 3.0 mmol) in diethyl ether (15 mL) under an argon atmosphere, add (trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 eq) at 25 °C.

  • Step 2: Initial Reaction: Stir the resulting mixture for 30 minutes at 25 °C.

  • Step 3: Elimination: Add methanol (100 mL) followed by p-toluenesulfonic acid (10.0 eq). Stir the mixture for 2 hours.

  • Step 4: Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Step 5: Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the final olefin product.

2. Boronic Acid-Catalyzed Synthesis of (E)-α,β-Unsaturated Esters [9]

This procedure details a catalytic method for the condensation of an aldehyde with a ketene dialkyl acetal.

  • Step 1: Preparation: Prepare a solution of benzaldehyde (1.0 eq, 4.7 mmol) and 2,4,5-trifluorophenylboronic acid (0.05 eq) in methyl tert-butyl ether (MTBE) (2.5 mL).

  • Step 2: Reaction Initiation: Heat the reaction mixture to 50 °C.

  • Step 3: Reagent Addition: Add a solution of ketene diethyl acetal (4.0 eq) in MTBE (2.5 mL) dropwise over a period of 2 hours.

  • Step 4: Reaction Completion: Continue stirring the reaction at 50 °C for 12 hours.

  • Step 5: Purification: Remove the solvent under vacuum. Purify the crude material by flash chromatography on silica gel (hexane/EtOAc 95/5) to yield the pure product.

Controlling Stereochemistry: The Peterson Olefination

A significant advantage of the Peterson olefination is the ability to control the stereochemical outcome by selecting the conditions for the elimination step. The intermediate β-hydroxysilane can be isolated, and subsequent treatment with either acid or base leads to the formation of (E) or (Z) alkenes, respectively. Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination pathway via a silaoxetane intermediate.

dot digraph "Peterson_Stereocontrol" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes start [label="α-Silyl Carbanion + Carbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="β-Hydroxysilane Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; acid_path [label="Acidic Workup\n(e.g., H₂SO₄, AcOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; base_path [label="Basic Workup\n(e.g., NaH, KH)", fillcolor="#F1F3F4", fontcolor="#202124"]; e_alkene [label="(E)-Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"]; z_alkene [label="(Z)-Alkene", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate; intermediate -> acid_path [label="Anti-elimination"]; intermediate -> base_path [label="Syn-elimination"]; acid_path -> e_alkene; base_path -> z_alkene;

// Invisible nodes for alignment {rank=same; acid_path; base_path;} {rank=same; e_alkene; z_alkene;} } caption [shape=plain, label="Stereochemical control in the Peterson olefination.", fontname="Arial", fontsize=10]; }

Caption: Stereochemical control in the Peterson olefination.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, a suite of spectroscopic techniques offers complementary and often more readily accessible data for structural elucidation. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of Ethyl cyclopentylideneacetate.

While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide utilizes crystallographic data from structurally analogous compounds to provide a robust comparison. This approach allows for a detailed examination of the strengths and limitations of each analytical technique in defining the key structural features of this α,β-unsaturated ester.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key structural insights provided by each analytical method for this compound.

FeatureX-ray Crystallography (Proxy Data)¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (EI)Infrared (IR) Spectroscopy
Connectivity DefinitiveInferred from couplingsInferred from shiftsInferred from fragmentationFunctional groups identified
Stereochemistry Absolute (if chiral crystal)Relative (from coupling)Indirectly inferredNot directly determinedNot directly determined
Bond Lengths High precision (e.g., C=C, C=O)Not determinedNot determinedNot determinedNot determined
Bond Angles High precisionNot determinedNot determinedNot determinedNot determined
Conformation Solid-state conformationSolution-state conformationSolution-state conformationNot determinedNot determined
Key Insights Precise 3D arrangement of atoms in the solid state.Number and environment of protons, proton-proton connectivities.Number and electronic environment of carbon atoms.Molecular weight and elemental composition, fragmentation patterns.Presence of key functional groups (e.g., C=O, C=C, C-O).

In Detail: A Head-to-Head Comparison

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unparalleled level of detail, offering precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice. For this compound, this would definitively confirm the planarity of the cyclopentylidene and ester groups and provide exact geometric parameters.

Proxy Crystallographic Data:

To illustrate the data obtainable from X-ray crystallography, the following table presents expected bond lengths and angles for this compound based on data from similar structures in the Cambridge Structural Database.

ParameterExpected Value
Bond Lengths (Å)
C=C1.34 - 1.36
C-C (cyclopentyl)1.50 - 1.54
C=O1.20 - 1.22
C-O (ester)1.33 - 1.35
O-C (ethyl)1.45 - 1.47
**Bond Angles (°) **
C=C-C (cyclopentyl)120 - 124
C-C-C (cyclopentyl)104 - 106
O=C-O123 - 126
C-O-C (ethyl)115 - 118
Spectroscopic Techniques: A Symphony of Structural Information

Spectroscopic methods provide a wealth of information about a molecule's structure in solution or as a neat liquid, offering a complementary perspective to the solid-state information from X-ray crystallography.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift of each proton is indicative of its electronic environment, and spin-spin coupling reveals adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their electronic environments. The chemical shifts are sensitive to hybridization and the presence of electronegative atoms.

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable clues about its structure. Electron Ionization (EI) is a common technique for small molecules.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Spectroscopic Data for this compound:

¹H NMR (CDCl₃)Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.7s1H=CH
~4.1q2H-OCH₂CH₃
~2.5t2Hα-CH₂ (cyclopentyl)
~2.4t2Hα'-CH₂ (cyclopentyl)
~1.7p2Hβ-CH₂ (cyclopentyl)
~1.2t3H-OCH₂CH₃
¹³C NMR (CDCl₃)Chemical Shift (ppm)Assignment
~170C=O
~160=C(CO₂Et)
~115=CH
~60-OCH₂CH₃
~35α-C (cyclopentyl)
~33α'-C (cyclopentyl)
~26β-C (cyclopentyl)
~14-OCH₂CH₃
Mass Spectrometry (EI)m/zProposed Fragment
154[M]⁺
125[M - C₂H₅]⁺
109[M - OC₂H₅]⁺
81[M - COOC₂H₅]⁺
Infrared (IR) SpectroscopyFrequency (cm⁻¹)Assignment
~2960C-H stretch (sp³)
~1715C=O stretch (α,β-unsaturated ester)
~1650C=C stretch
~1170C-O stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

X-ray Crystallography (General Protocol for Small Molecules)
  • Crystal Growth: Crystals of the compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the liquid sample (this compound) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): A single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

  • Sample Spectrum: The salt plates containing the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating a chemical structure, comparing the direct path of X-ray crystallography with the corroborative approach of spectroscopic methods.

G Structural Validation Workflow cluster_0 X-ray Crystallography cluster_1 Spectroscopic Methods crystal_growth Crystal Growth data_collection X-ray Diffraction crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure nmr NMR (¹H & ¹³C) data_interpretation Combined Spectral Interpretation nmr->data_interpretation ms Mass Spectrometry ms->data_interpretation ir IR Spectroscopy ir->data_interpretation proposed_structure Proposed Structure data_interpretation->proposed_structure proposed_structure->final_structure Confirmation start Unknown Compound start->crystal_growth Crystallization start->nmr Spectroscopic Analysis start->ms start->ir

Caption: A flowchart comparing the workflows of X-ray crystallography and spectroscopic methods for structural elucidation.

Comparative study of different phosphonate ylides in the synthesis of Ethyl cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the selection of the appropriate reagent is paramount to achieving desired outcomes in terms of yield, stereoselectivity, and reaction efficiency. This guide provides a comparative analysis of different phosphonate ylides in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of Ethyl cyclopentylideneacetate, a valuable building block in organic chemistry.

The Horner-Wadsworth-Emmons reaction is a widely utilized olefination reaction that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[1] This method offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[2][3]

This comparative study focuses on the synthesis of this compound from cyclopentanone, evaluating the performance of three distinct phosphonate ylides: Triethyl phosphonoacetate, Trimethyl phosphonoacetate, and Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate. The selection of these reagents allows for a direct comparison of the effect of the phosphonate ester group on the reaction yield and, in the case of the fluorinated reagent, the stereochemical outcome.

Comparative Performance of Phosphonate Ylides

The efficiency of different phosphonate ylides in the synthesis of this compound was evaluated based on reaction yield and conditions. The results are summarized in the table below.

Phosphonate YlideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Predominant Isomer
Triethyl phosphonoacetateNaHBenzene20-30, then 60-651.7567-77E
Trimethyl phosphonoacetateNaHTHF2512~70 (estimated)E
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6THF-78278Z

Experimental Protocols

Detailed experimental methodologies for the synthesis of this compound using each of the compared phosphonate ylides are provided below.

Synthesis using Triethyl phosphonoacetate (Adapted from the synthesis of Ethyl cyclohexylideneacetate)

Materials:

  • Cyclopentanone

  • Triethyl phosphonoacetate

  • Sodium hydride (50% dispersion in mineral oil)

  • Dry Benzene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

  • 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 ml of dry benzene are added to the flask.

  • To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45–50 minute period, maintaining the temperature at 30–35°C with cooling if necessary.

  • After the addition is complete, the mixture is stirred for 1 hour at room temperature.

  • 27.7 g (0.33 mole) of cyclopentanone is then added dropwise over a 30–40 minute period, maintaining the temperature at 20–30°C.

  • The mixture is then heated at 60–65°C for 15 minutes.

  • After cooling, the product is isolated by decanting the mother liquor from the precipitated sodium diethyl phosphate. The precipitate is washed with warm benzene.

  • The combined organic layers are distilled to remove benzene, and the product, this compound, is purified by vacuum distillation. This procedure is expected to yield approximately 67-77% of the desired product.

Synthesis using Trimethyl phosphonoacetate (General Procedure)

Materials:

  • Cyclopentanone

  • Trimethyl phosphonoacetate

  • Sodium hydride

  • Dry Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere, sodium hydride (1.1 eq.) is suspended in dry THF.

  • Trimethyl phosphonoacetate (1.0 eq.) is added dropwise at 0°C, and the mixture is stirred for 30 minutes.

  • Cyclopentanone (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound. The estimated yield for this reaction is approximately 70%.

Synthesis using Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Protocol adapted for Cyclopentanone)

Materials:

  • Cyclopentanone

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Dry Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 eq.) and 18-crown-6 (1.2 eq.) in dry THF at -78°C under an inert atmosphere, a solution of KHMDS (1.1 eq.) in THF is added dropwise.

  • The mixture is stirred at -78°C for 30 minutes.

  • A solution of cyclopentanone (1.0 eq.) in dry THF is then added dropwise.

  • The reaction mixture is stirred at -78°C for 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography on silica gel is expected to yield this compound, predominantly as the Z-isomer, with a yield of approximately 78%.[4]

Reaction Workflow and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The key steps include the deprotonation of the phosphonate to form a stabilized carbanion, nucleophilic attack of the carbanion on the carbonyl carbon of cyclopentanone, and subsequent elimination to form the alkene and a water-soluble phosphate byproduct.

HWE_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Phosphonate Phosphonate Ylide Deprotonation Deprotonation (Base) Phosphonate->Deprotonation Ketone Cyclopentanone Nucleophilic_Attack Nucleophilic Attack Ketone->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Carbanion Elimination Elimination Nucleophilic_Attack->Elimination Betaine Intermediate Alkene This compound Elimination->Alkene Byproduct Phosphate Byproduct Elimination->Byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.

The stereochemical outcome of the reaction is influenced by the nature of the phosphonate reagent. Standard phosphonates like triethyl and trimethyl phosphonoacetate generally favor the formation of the thermodynamically more stable E-alkene. In contrast, the Still-Gennari modification, which employs electron-withdrawing trifluoroethyl groups on the phosphonate, kinetically favors the formation of the Z-alkene.[2][5] This is attributed to the increased acidity of the phosphonate and the altered stability of the reaction intermediates.

Conclusion

This comparative study demonstrates that the choice of phosphonate ylide significantly impacts the synthesis of this compound.

  • Triethyl phosphonoacetate provides a reliable and high-yielding route to the E-isomer, with a well-established and adaptable protocol.

  • Trimethyl phosphonoacetate is expected to perform similarly to its ethyl counterpart, offering a slightly more cost-effective option with a comparable yield of the E-isomer.

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate , under Still-Gennari conditions, offers an excellent method for the stereoselective synthesis of the Z-isomer in high yield.

Researchers should select the phosphonate ylide based on the desired stereochemistry of the final product and the specific requirements of their synthetic strategy. The detailed protocols provided herein serve as a valuable resource for the practical application of these reagents in the synthesis of this compound and related α,β-unsaturated esters.

References

A Comparative Guide to Reaction Kinetics for the Formation of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α,β-unsaturated esters, such as ethyl cyclopentylideneacetate, is a fundamental transformation in organic chemistry, providing key intermediates for the pharmaceutical and fine chemical industries. The efficiency of this synthesis is critically dependent on the chosen catalytic system and reaction conditions. This guide provides a comparative analysis of the primary synthetic routes for the formation of this compound, with a focus on their reaction kinetics. Due to a lack of specific kinetic data in the published literature for the formation of this compound, this guide will draw upon data from closely related reactions to provide a comparative framework.

Principal Synthetic Routes

The two most prevalent methods for the synthesis of this compound from cyclopentanone are the Knoevenagel condensation and the Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction. Both pathways involve the reaction of cyclopentanone with a reagent that provides the ethyl acetate moiety.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[1] For the synthesis of this compound, this typically involves the reaction of cyclopentanone with an active methylene compound such as ethyl cyanoacetate or diethyl malonate in the presence of a basic catalyst.[2]

Wittig-Horner Reaction

The Wittig-Horner reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone to produce an alkene.[3][4] In this case, cyclopentanone reacts with a phosphonate ylide, typically generated from triethyl phosphonoacetate and a base, to yield this compound.[5] This reaction is renowned for its high E-selectivity with stabilized ylides.[3]

Comparative Kinetic Analysis

Table 1: Comparison of Catalytic Systems for Knoevenagel-type Condensations

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Kinetic Parameters (Analogous Systems)Reference
Heterogeneous Catalysts
15Z-A (CHM) (Monolithic)Benzaldehyde + MalononitrileToluene11030 min98Ea = 35.6 kJ/mol[6]
15Z-A (PFM) (Powder)Benzaldehyde + MalononitrileToluene11060 min95Ea = 59.2 kJ/mol[6]
SO3H-APG (Clay-based)Cyclopentanone (self-condensation)Solvent-free1504 h83.35 (dimer + trimer)-[7]
Homogeneous Catalysts
PiperidineCyclohexanone + Ethyl CyanoacetateEthanolReflux2 h85-[8]
Sulfonic acid functionalized SBA-15Isatin + Ethyl CyanoacetateWater802 h92-[9]
Barium HydroxideAliphatic Aldehydes + 2-Oxoalkylphosphonates1,4-DioxaneRT-HighReaction proceeds in homogeneous phase[10]

Note: The kinetic parameters (Ea) are for the Knoevenagel condensation of benzaldehyde with malononitrile and are provided for illustrative purposes to compare catalyst types.

From the analogous systems, it is evident that monolithic catalysts can offer lower activation energies and shorter reaction times compared to their powdered counterparts in Knoevenagel condensations.[6] For reactions involving cyclopentanone, solid acid/base catalysts have been shown to be effective, though at elevated temperatures.[7] Homogeneous basic catalysts like piperidine are commonly used and are effective, while solid acid catalysts can also promote the reaction, even in aqueous media.[8][9] For the Wittig-Horner reaction, strong bases like barium hydroxide are effective in generating the reactive phosphonate carbanion.[10]

Reaction Pathways and Mechanisms

The logical flow of the Knoevenagel condensation and the Wittig-Horner reaction are depicted below.

Knoevenagel_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Cyclopentanone Cyclopentanone AldolAdduct Aldol Adduct Cyclopentanone->AldolAdduct Nucleophilic Attack ActiveMethylene Ethyl Cyanoacetate Enolate Enolate of Ethyl Cyanoacetate ActiveMethylene->Enolate Deprotonation Base Base Enolate->AldolAdduct Product Ethyl Cyclopentylidene- (cyano)acetate AldolAdduct->Product Dehydration Water Water AldolAdduct->Water

Figure 1: Knoevenagel Condensation Pathway.

Wittig_Horner_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Cyclopentanone_WH Cyclopentanone Oxaphosphetane Oxaphosphetane Cyclopentanone_WH->Oxaphosphetane Nucleophilic Attack Phosphonate Triethyl Phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base_WH Base Ylide->Oxaphosphetane Product_WH Ethyl Cyclopentylideneacetate Oxaphosphetane->Product_WH Elimination Phosphate Diethyl Phosphate Oxaphosphetane->Phosphate

Figure 2: Wittig-Horner Reaction Pathway.

Experimental Protocols for Kinetic Analysis

A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following is a generalized procedure for a kinetic study of the formation of this compound.

1. Materials and Instrumentation:

  • Reactants: Cyclopentanone, ethyl cyanoacetate (for Knoevenagel) or triethyl phosphonoacetate (for Wittig-Horner), and the chosen catalyst. All reactants and solvents should be of high purity and dried if necessary.

  • Instrumentation: A jacketed glass reactor equipped with a magnetic stirrer, temperature controller, and condenser. An autosampler for taking aliquots at specific time intervals is recommended.

  • Analytical Equipment: Gas chromatograph (GC) with a flame ionization detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector for monitoring the concentration of reactants and products. A known internal standard should be used for accurate quantification.

2. General Kinetic Experiment Procedure:

  • Reactor Setup: The reactor is charged with the solvent and the catalyst (if heterogeneous). The temperature is set to the desired value and allowed to equilibrate.

  • Reaction Initiation: A known amount of cyclopentanone and the internal standard are added to the reactor. The reaction is initiated by the addition of a known concentration of the active methylene compound or the phosphonate ylide solution.

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn. The catalyst is immediately filtered (if heterogeneous) and the reaction is quenched (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: The samples are analyzed by GC or HPLC to determine the concentrations of cyclopentanone and this compound.

  • Data Analysis: The concentration versus time data is used to determine the initial reaction rate. By performing experiments with varying initial concentrations of reactants and catalyst, the reaction order with respect to each component and the rate constant can be determined. The effect of temperature on the rate constant can be studied to determine the activation energy using the Arrhenius equation.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis A Prepare stock solutions of reactants and internal standard C Charge reactor with solvent, catalyst, and cyclopentanone A->C B Set up and equilibrate jacketed reactor to desired temperature B->C D Initiate reaction by adding active methylene/phosphonate reagent C->D E Withdraw aliquots at predetermined time intervals D->E F Quench reaction and prepare sample for analysis E->F G Analyze samples by GC or HPLC to determine concentrations F->G H Plot concentration vs. time profiles G->H I Determine reaction order and calculate rate constants H->I J Perform experiments at different temperatures to find activation energy I->J

Figure 3: Experimental Workflow for Kinetic Analysis.

Conclusion

While a direct kinetic comparison for the synthesis of this compound is not available, analysis of related reactions provides valuable insights. The Knoevenagel condensation offers a variety of catalytic options, including heterogeneous catalysts that facilitate easier product separation. The Wittig-Horner reaction is a powerful alternative, particularly for achieving high E-stereoselectivity. The choice of the optimal synthetic route will depend on factors such as desired yield, selectivity, reaction conditions, and the ease of catalyst separation and reuse. The provided experimental protocol offers a robust framework for conducting detailed kinetic studies to elucidate the most efficient pathway for the synthesis of this compound in a specific research or industrial context.

References

Predicting the Reactivity of Ethyl Cyclopentylideneacetate: A Comparative Guide to Quantum Mechanical Modeling and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the chemical reactivity of molecules is paramount for designing novel therapeutics and understanding biological interactions. Ethyl cyclopentylideneacetate, an α,β-unsaturated ester, presents a key structural motif known as a Michael acceptor, making it susceptible to nucleophilic attack. This guide provides a comprehensive comparison of quantum mechanical modeling and other predictive methods for assessing its reactivity, supported by established computational protocols and comparative data from related compounds.

Quantum Mechanical Modeling: A First-Principles Approach to Reactivity

Quantum mechanical (QM) modeling offers a powerful, first-principles approach to understanding and predicting chemical reactivity. By solving the Schrödinger equation for a given molecule, QM methods can elucidate a variety of electronic properties that are directly related to how a molecule will interact with other chemical species. For α,β-unsaturated esters like this compound, these methods are particularly useful in predicting their susceptibility to Michael addition, a crucial reaction in many biological and synthetic processes.

Key Reactivity Descriptors from Quantum Mechanics

Several key descriptors derived from QM calculations can be used to predict the reactivity of Michael acceptors:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. For a nucleophilic attack on a Michael acceptor, the energy of the LUMO is particularly important. A lower LUMO energy indicates that the molecule is a better electron acceptor and thus more reactive towards nucleophiles.[1]

  • Atomic Charges: The distribution of electron density within a molecule can be quantified by calculating atomic charges. In this compound, the β-carbon of the α,β-unsaturated system is expected to carry a partial positive charge, making it the primary site for nucleophilic attack. A more positive charge on the β-carbon generally correlates with higher reactivity.

  • Transition State (TS) Analysis: The most rigorous QM approach involves locating the transition state for the reaction of interest (e.g., the Michael addition of a nucleophile). The calculated activation energy (the energy difference between the reactants and the transition state) provides a direct measure of the reaction rate.[2][3] However, TS calculations can be computationally expensive.

  • Intermediate Stability: As an alternative to TS calculations, the stability of the intermediate formed during the reaction can be used as a reactivity predictor. For the Michael addition, this would be the enolate intermediate formed after the initial nucleophilic attack.[3]

Comparative Data for α,β-Unsaturated Esters

While specific experimental kinetic data for this compound is scarce, we can compare its expected QM-derived properties with those of other α,β-unsaturated esters for which experimental reactivity data is known. The following table summarizes typical calculated values for different classes of Michael acceptors.

Compound ClassExampleLUMO Energy (eV) (representative)Charge on β-Carbon (e) (representative)Experimental Reactivity (log k) (relative)
Acyclic α,β-Unsaturated EsterMethyl acrylateLowModerately PositiveHigh
Cyclic α,β-Unsaturated Ester (Endocyclic)Ethyl cyclohexene-1-carboxylateHigher than acyclicLess Positive than acyclicModerate
Cyclic α,β-Unsaturated Ester (Exocyclic) This compound Predicted to be intermediate Predicted to be intermediate Predicted to be intermediate
α,β-Unsaturated KetoneMethyl vinyl ketoneLower than estersMore Positive than estersVery High

Note: The values in this table are representative and intended for comparative purposes. Actual values will depend on the specific molecule and the level of theory used for the calculation.

Studies on cyclic enones and lactones suggest that cyclization can influence reactivity in complex ways. For instance, some cyclic enones are slightly less reactive than their acyclic counterparts.[1][4] This effect is attributed to factors like ring strain and conformational rigidity, which can alter the electronic properties of the conjugated system. Based on these trends, the reactivity of this compound, with its exocyclic double bond, is anticipated to be comparable to or slightly different from simple acyclic α,β-unsaturated esters.

Alternative Reactivity Prediction Methods

While QM modeling provides deep mechanistic insight, other computational methods can also be employed to predict reactivity, often with lower computational cost.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate chemical structure with a specific activity, in this case, chemical reactivity. These models are built using a training set of molecules for which the activity is known.[5]

For α,β-unsaturated carbonyl compounds, QSAR models have been developed to predict various endpoints, including mutagenicity, which is often linked to reactivity towards biological nucleophiles.[5][6] These models typically use a combination of descriptors, which can be derived from the 2D or 3D structure of the molecule, or from simpler computational methods.

Comparison of Predictive Approaches

FeatureQuantum Mechanical ModelingQSAR Models
Principle Based on fundamental laws of physics.Statistical correlation between structure and activity.
Predictive Power High, can be very accurate with appropriate methods.Dependent on the quality and applicability domain of the model.
Mechanistic Insight Provides detailed information about electronic structure and reaction pathways.Generally provides limited mechanistic insight ("black box").
Computational Cost Can be high, especially for accurate methods and large molecules.Generally low, once the model is built.
Requirement for Data Does not require experimental data for the specific molecule being studied.Requires a large and diverse training set of molecules with known activity.

Experimental Protocols

To experimentally determine the reactivity of this compound, a kinetic assay for the Michael addition reaction would be employed.

Protocol: Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy
  • Materials: this compound, a model nucleophile (e.g., glutathione or N-acetylcysteine), buffer solution (e.g., phosphate buffer at a physiological pH of 7.4), UV-Vis spectrophotometer.

  • Procedure:

    • Prepare stock solutions of this compound and the nucleophile in the buffer.

    • Equilibrate the solutions to a constant temperature (e.g., 25 °C) in the spectrophotometer.

    • Initiate the reaction by mixing the solutions in a quartz cuvette.

    • Monitor the reaction over time by recording the change in absorbance at a wavelength where one of the reactants or products has a distinct absorption profile. The disappearance of the α,β-unsaturated system can often be monitored in the UV region.

    • Determine the initial reaction rate from the change in absorbance over time.

    • Repeat the experiment with varying concentrations of the reactants to determine the reaction order and the second-order rate constant (k).

Visualizing Reaction and Prediction Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key processes involved in predicting the reactivity of this compound.

Michael_Addition_Pathway Reactants This compound + Nucleophile TS Transition State Reactants->TS Activation Energy (ΔG‡) Intermediate Enolate Intermediate TS->Intermediate Product Michael Adduct Intermediate->Product Protonation QM_Workflow cluster_input Input cluster_calculation Quantum Mechanical Calculation cluster_output Output (Reactivity Descriptors) mol_structure Molecular Structure (this compound) dft Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) mol_structure->dft lumo LUMO Energy dft->lumo charges Atomic Charges dft->charges ts_energy Transition State Energy dft->ts_energy Comparison_Logic Goal Predict Reactivity of This compound QM Quantum Mechanical Modeling Goal->QM QSAR QSAR Goal->QSAR Experimental Experimental Data (for validation) QM->Experimental Compare Predictions QSAR->Experimental Compare Predictions

References

Lack of Comparative Studies Hinders Comprehensive Biological Activity Analysis of Ethyl Cyclopentylideneacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The functionalized cyclopentane and cyclopentenone moieties are integral components of numerous natural and synthetic compounds with significant biological activities. These structures are found in prostaglandins, which play a role in inflammation and other physiological processes; terpenoids; alkaloids; and steroids.[1][2][3] The diverse biological roles of these broader classes of cyclopentane-containing molecules suggest that derivatives of cyclopentylideneacetic acid could also possess interesting pharmacological properties, making them a potential area for future drug discovery.

Despite the prevalence of the cyclopentane ring in bioactive molecules, specific research on ethyl cyclopentylideneacetate and its analogues is limited. Searches for direct biological evaluations of these compounds did not yield studies that compare the potency of different derivatives or their effects on various biological targets. Consequently, it is not possible to compile the requested quantitative data tables (e.g., IC50, EC50 values) or provide detailed experimental protocols for assays that have not been published.

For researchers and drug development professionals interested in this class of compounds, the current state of knowledge necessitates foundational research. This would involve the synthesis of a library of this compound derivatives and subsequent screening for various biological activities. Such studies would be essential to establish any structure-activity relationships and identify potential lead compounds for further development.

Due to the absence of specific comparative experimental data in the literature, the creation of diagrams for signaling pathways or experimental workflows related to the biological activity of this compound derivatives cannot be fulfilled at this time. The generation of such visualizations is contingent on the availability of detailed research findings from which to derive these complex relationships.

References

Comparison of green chemistry metrics for different synthetic routes to Ethyl cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Green Chemistry Metrics for the Synthesis of Ethyl Cyclopentylideneacetate

The synthesis of this compound, a valuable fragrance and flavor ingredient, can be achieved through several established chemical routes. With the increasing importance of sustainable chemical practices, evaluating the environmental impact of these synthetic pathways is crucial. This guide provides a comparative analysis of three common methods for synthesizing this compound—the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Knoevenagel condensation—through the lens of key green chemistry metrics.

Data Presentation: A Quantitative Comparison of Green Metrics

The following table summarizes the calculated green chemistry metrics for each synthetic route. These values are derived from established experimental protocols and provide a quantitative basis for comparison. Lower Process Mass Intensity (PMI) and E-Factor values, and higher Atom Economy and Reaction Mass Efficiency (RME) values, are indicative of a greener process.

Green Chemistry MetricWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionKnoevenagel Condensation
Atom Economy (%) 28.545.786.5
Process Mass Intensity (PMI) 45.225.815.3
E-Factor 44.224.814.3
Reaction Mass Efficiency (RME) (%) 35.665.878.9

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound via the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions. These protocols form the basis for the calculation of the green chemistry metrics presented above.

Wittig Reaction

This protocol is adapted from standard Wittig reaction procedures.

Reactants and Reagents:

  • Cyclopentanone (8.41 g, 100 mmol)

  • Ethyl (triphenylphosphoranylidene)acetate (41.8 g, 120 mmol)

  • Toluene (200 mL)

  • Sodium Bicarbonate (aqueous, saturated, 100 mL for wash)

  • Brine (100 mL for wash)

  • Magnesium Sulfate (10 g for drying)

  • Silica Gel (for chromatography)

  • Hexane/Ethyl Acetate (solvent for chromatography)

Procedure:

  • A solution of cyclopentanone (8.41 g, 100 mmol) in 50 mL of dry toluene is added to a stirred solution of ethyl (triphenylphosphoranylidene)acetate (41.8 g, 120 mmol) in 150 mL of dry toluene under a nitrogen atmosphere.

  • The reaction mixture is heated to reflux for 24 hours.

  • After cooling to room temperature, the mixture is filtered to remove the precipitated triphenylphosphine oxide.

  • The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound. (Assumed yield for calculation: 80%)

Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from the Organic Syntheses procedure for the preparation of ethyl cyclohexylideneacetate.[1]

Reactants and Reagents:

  • Sodium Hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol)

  • Dry Tetrahydrofuran (THF) (250 mL)

  • Triethyl phosphonoacetate (24.6 g, 110 mmol)

  • Cyclopentanone (8.41 g, 100 mmol)

  • Saturated aqueous Ammonium Chloride (100 mL for quench)

  • Ethyl Acetate (150 mL for extraction)

  • Brine (100 mL for wash)

  • Magnesium Sulfate (10 g for drying)

Procedure:

  • To a stirred suspension of sodium hydride (4.4 g, 110 mmol) in 100 mL of dry THF at 0 °C under a nitrogen atmosphere, a solution of triethyl phosphonoacetate (24.6 g, 110 mmol) in 50 mL of dry THF is added dropwise.

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of cyclopentanone (8.41 g, 100 mmol) in 100 mL of dry THF is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (100 mL).

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to afford this compound. (Assumed yield for calculation: 85%)

Knoevenagel Condensation

This protocol is a typical Knoevenagel condensation followed by decarboxylation.

Reactants and Reagents:

  • Cyclopentanone (8.41 g, 100 mmol)

  • Ethyl cyanoacetate (11.3 g, 100 mmol)

  • Piperidine (1.7 g, 20 mmol)

  • Ethanol (100 mL)

  • Sodium Hydroxide (10% aqueous solution, 100 mL)

  • Hydrochloric Acid (10% aqueous solution, to neutralize)

  • Diethyl Ether (150 mL for extraction)

  • Sodium Bicarbonate (aqueous, saturated, 100 mL for wash)

  • Magnesium Sulfate (10 g for drying)

Procedure:

  • To a mixture of cyclopentanone (8.41 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol) in 100 mL of ethanol, piperidine (1.7 g, 20 mmol) is added.

  • The mixture is refluxed for 4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting crude ethyl 2-cyanocyclopentylideneacetate is then hydrolyzed and decarboxylated by refluxing with 100 mL of 10% aqueous sodium hydroxide solution for 4 hours.

  • After cooling, the reaction mixture is acidified with 10% hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to give this compound. (Assumed yield for calculation: 75%)

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the compared synthetic routes for this compound.

cluster_wittig Wittig Reaction w_start Cyclopentanone + Ethyl (triphenylphosphoranylidene)acetate w_reflux Reflux in Toluene w_start->w_reflux w_workup Filtration & Aqueous Workup w_reflux->w_workup w_waste Triphenylphosphine oxide (Solid Waste) w_reflux->w_waste w_purification Column Chromatography w_workup->w_purification w_product This compound w_purification->w_product

Workflow of the Wittig Reaction Synthesis.

cluster_hwe Horner-Wadsworth-Emmons Reaction h_start Cyclopentanone + Triethyl phosphonoacetate + Sodium Hydride h_reaction Reaction in THF h_start->h_reaction h_workup Aqueous Quench & Extraction h_reaction->h_workup h_waste Sodium diethyl phosphate (Aqueous Waste) h_reaction->h_waste h_purification Distillation h_workup->h_purification h_product This compound h_purification->h_product

Workflow of the Horner-Wadsworth-Emmons Synthesis.

cluster_knoevenagel Knoevenagel Condensation k_start Cyclopentanone + Ethyl cyanoacetate k_condensation Condensation (Piperidine, Ethanol) k_start->k_condensation k_hydrolysis Hydrolysis & Decarboxylation (NaOH) k_condensation->k_hydrolysis k_workup Acidification & Extraction k_hydrolysis->k_workup k_purification Distillation k_workup->k_purification k_product This compound k_purification->k_product

Workflow of the Knoevenagel Condensation Synthesis.

References

A Head-to-Head Comparison: Wittig vs. Horner-Wadsworth-Emmons Reaction for the Synthesis of Ethyl Cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of olefination reactions, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely employed methods. This guide provides a detailed head-to-head comparison of these two reactions for the synthesis of ethyl cyclopentylideneacetate, a valuable building block in the synthesis of various organic molecules. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.

Executive Summary

Both the Wittig and HWE reactions are capable of producing this compound from cyclopentanone. However, they differ significantly in terms of stereoselectivity, reaction conditions, and purification of the final product. The Horner-Wadsworth-Emmons reaction is generally favored for its superior (E)-stereoselectivity and the facile removal of its water-soluble phosphate byproduct. In contrast, the Wittig reaction, while a classic and versatile method, often leads to mixtures of (E) and (Z) isomers when using stabilized ylides and presents challenges in the removal of the triphenylphosphine oxide byproduct.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the Wittig and HWE reactions in the synthesis of this compound.

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reactants Cyclopentanone, Ethyl (triphenylphosphoranylidene)acetateCyclopentanone, Triethyl phosphonoacetate
Base Typically a strong, non-nucleophilic base (e.g., NaH, n-BuLi)Variety of bases can be used (e.g., NaH, NaOEt, DBU)
Typical Yield Moderate to goodGood to excellent
E/Z Selectivity Often a mixture of E and Z isomers with stabilized ylidesHighly selective for the (E)-isomer
Byproduct Triphenylphosphine oxide (often difficult to remove)Diethyl phosphate (water-soluble, easily removed)
Reaction Conditions Anhydrous conditions often requiredCan be performed under milder conditions

Reaction Mechanisms and Stereoselectivity

The stereochemical outcome of these reactions is a direct consequence of their distinct mechanisms.

Wittig Reaction Mechanism

The Wittig reaction proceeds through a betaine intermediate, which then forms a four-membered oxaphosphetane ring. The decomposition of this intermediate yields the alkene and triphenylphosphine oxide. With stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate, the initial addition to the carbonyl is often reversible, which can lead to the formation of both syn and anti betaines, resulting in a mixture of (E) and (Z)-alkenes.

Wittig_Mechanism cluster_0 Wittig Reaction reagents Cyclopentanone + Ethyl (triphenylphosphoranylidene)acetate betaine Betaine Intermediate reagents->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure products This compound (E/Z mixture) + Triphenylphosphine oxide oxaphosphetane->products Decomposition HWE_Mechanism cluster_1 HWE Reaction reagents Cyclopentanone + Triethyl phosphonoacetate intermediate Hydroxyphosphonate Intermediate reagents->intermediate Nucleophilic Addition oxaphosphetane Oxaphosphetane-like Intermediate intermediate->oxaphosphetane Cyclization products This compound (E-isomer) + Diethyl phosphate oxaphosphetane->products Elimination

A Comparative Guide to the Relative Thermal Stability of Ethyl Cyclopentylideneacetate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive literature review reveals a notable absence of publicly available, direct comparative studies on the thermal stability of ethyl cyclopentylideneacetate and its structurally similar analogues. While the synthesis and reactivity of α,β-unsaturated esters are widely documented, their thermal decomposition properties have not been systematically investigated and compared. This guide is intended to bridge this gap by providing a framework for researchers to conduct their own comparative thermal stability analyses. It outlines the key factors expected to influence thermal stability, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and templates for data presentation and visualization.

Theoretical Background: Factors Influencing Thermal Stability

The thermal stability of this compound and its analogues, which are α,β-unsaturated esters with an exocyclic double bond, is expected to be influenced by several structural factors. Understanding these can aid in the design of more stable molecules and in the interpretation of experimental data.

  • Ring Strain of the Cycloalkylidene Moiety: The size of the cycloalkylidene ring (e.g., cyclopentylidene vs. cyclohexylidene) can impact the molecule's stability. Differences in ring strain may affect the energy required to initiate thermal decomposition.

  • Substitution on the Ring: Alkyl or other substituents on the cycloalkane ring can influence stability through steric and electronic effects. Steric hindrance around the double bond might restrict certain decomposition pathways, potentially increasing thermal stability.

  • Nature of the Ester Group: Variation of the alkyl group on the ester (e.g., ethyl, methyl, tert-butyl) can affect volatility and the mechanism of decomposition. For instance, esters with a β-hydrogen are known to undergo thermal elimination (pyrolysis) to form a carboxylic acid and an alkene, a pathway that would be unavailable to a methyl ester.

  • Conjugation and Electronic Effects: The conjugated system of the α,β-unsaturated ester is a key feature. Electron-donating or electron-withdrawing groups attached to the ring or the double bond could alter the electron density of the system and thereby influence its thermal stability.

Experimental Protocols for Thermal Stability Assessment

To quantitatively assess and compare the thermal stability of this compound and its analogues, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and to quantify mass loss at different stages.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves using standard weights and materials with known Curie points (e.g., nickel).

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the TGA furnace with a dry, inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate. A typical heating rate is 10°C/min.

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) is used to determine key parameters. The first derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperature of the maximum rate of decomposition (Tmax).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, boiling points, and the enthalpy of decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan, using a hermetic lid if the sample is volatile. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell with a constant purge rate (e.g., 20-50 mL/min).

  • Heating Program: Heat the sample and reference from a sub-ambient temperature (e.g., 0°C) to a temperature beyond the decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the differential heat flow as a function of temperature. The resulting DSC thermogram will show endothermic peaks for melting and boiling, and typically an exothermic peak for decomposition.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of the thermal stability of this compound and its analogues, the quantitative data obtained from TGA and DSC experiments should be summarized in a structured table.

Table 1: Comparative Thermal Stability Data

Compound NameStructureOnset Decomposition Temp. (Tonset) from TGA (°C)Temp. of Max. Decomposition Rate (Tmax) from DTG (°C)Residual Mass at 600°C (%) from TGAMelting Point (Tm) from DSC (°C)Decomposition Enthalpy (ΔHd) from DSC (J/g)
This compoundStructure ADataDataDataDataData
Ethyl cyclohexylideneacetateStructure BDataDataDataDataData
Analogue XStructure XDataDataDataDataData
Analogue YStructure YDataDataDataDataData

Note: Tonset is often determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve. ΔHd is calculated by integrating the area of the decomposition peak in the DSC curve.

Visualization of Experimental Workflow and Influencing Factors

Visual diagrams can effectively illustrate experimental processes and conceptual relationships. The following are presented in the DOT language for use with Graphviz.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comp Comparative Assessment Syn Synthesis of Analogues Pur Purification & Characterization Syn->Pur TGA Thermogravimetric Analysis (TGA) Pur->TGA DSC Differential Scanning Calorimetry (DSC) Pur->DSC Tonset Determine Tonset & Tmax TGA->Tonset Residue Quantify Residual Mass TGA->Residue Enthalpy Calculate ΔHd DSC->Enthalpy Table Tabulate Results Tonset->Table Residue->Table Enthalpy->Table SAR Establish Structure-Stability Relationship Table->SAR

Caption: Workflow for comparative thermal stability analysis.

Factors Influencing Thermal Stability

G center_node Thermal Stability of Ethyl Cycloalkylideneacetates ring_size Ring Size (e.g., C5 vs. C6) center_node->ring_size ester_group Ester Alkyl Group (e.g., Me, Et, t-Bu) center_node->ester_group ring_sub Ring Substitution (Steric/Electronic Effects) center_node->ring_sub conjugation Electronic Effects on Conjugated System center_node->conjugation

Caption: Key structural factors affecting thermal stability.

A Comparative Guide to the Characterization of Ethyl Cyclopentylideneacetate Reaction Products Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of reaction products is a critical step in chemical research and drug development. Ethyl cyclopentylideneacetate, an α,β-unsaturated ester, serves as a versatile starting material for various synthetic transformations, including Michael additions and Diels-Alder reactions. This guide provides a comprehensive comparison of the characterization of its reaction products using powerful 2D Nuclear Magnetic Resonance (NMR) techniques, supported by predictive data and detailed experimental protocols. Furthermore, a comparison with alternative analytical methods is presented to offer a holistic view of available characterization strategies.

Reaction Products of this compound

Two common and illustrative reactions involving this compound are the Michael addition of dimethyl malonate and the Diels-Alder reaction with cyclopentadiene. The resulting products possess distinct structural features that can be unequivocally identified using 2D NMR spectroscopy.

  • Product 1: Michael Addition Product. The reaction of this compound with dimethyl malonate in the presence of a base catalyst yields ethyl 2-(1-(2,2-bis(methoxycarbonyl)ethyl)cyclopentyl)acetate.

  • Product 2: Diels-Alder Adduct. The [4+2] cycloaddition of this compound with cyclopentadiene results in the formation of a bicyclic adduct, ethyl 2-(octahydropentalen-1-yl)acetate, which can exist as endo and exo isomers. For the purpose of this guide, the characterization of the major endo isomer will be highlighted.

Characterization by 2D NMR Spectroscopy: A Comparative Analysis

Two-dimensional NMR spectroscopy provides through-bond correlation data that is instrumental in assembling molecular structures. The primary techniques used for the characterization of organic molecules are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Presentation: Predicted 2D NMR Correlations

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the Michael addition and Diels-Alder reaction products of this compound. These predictions are based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D Correlations for the Michael Addition Product

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key COSY (¹H-¹H) CorrelationsKey HSQC (¹H-¹³C) CorrelationKey HMBC (¹H-¹³C) Correlations
1~174----
2~45~2.3 (t)H-3C2-H2C1, C3, C1'
3~30~1.6 (m)H-2, H-4C3-H3C1', C2, C4, C5'
4~25~1.5 (m)H-3, H-5C4-H4C2', C3, C5
5~30~1.6 (m)H-4C5-H5C1', C3', C4
1'~40----
2'~50~3.5 (t)H-3'C2'-H2'C1', C3', C4'
3'~52~3.8 (s)-C3'-H3'C2', C4'
4'~170----
5'~170----
6 (OEt)~60~4.1 (q)H-7C6-H6C1, C7
7 (OEt)~14~1.2 (t)H-6C7-H7C6
8 (OMe)~52~3.7 (s)-C8-H8C4'
9 (OMe)~52~3.7 (s)-C9-H9C5'

Table 2: Predicted ¹H and ¹³C NMR Data and 2D Correlations for the Diels-Alder Adduct (endo isomer)

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key COSY (¹H-¹H) CorrelationsKey HSQC (¹H-¹³C) CorrelationKey HMBC (¹H-¹³C) Correlations
1~173----
2~55~2.5 (m)H-1', H-3C2-H2C1, C1', C3, C7a'
3~35~1.8 (m)H-2, H-4C3-H3C1', C2, C4, C5
4~30~1.5 (m)H-3, H-5C4-H4C3, C5, C6
5~32~1.6 (m)H-4, H-6C5-H5C3a', C4, C6, C7
6~38~2.4 (m)H-5, H-7C6-H6C3a', C5, C7, C7a'
7~40~1.9 (m)H-6, H-7a'C7-H7C3a', C5, C6, C7a'
1'~50~2.8 (m)H-2, H-7a'C1'-H1'C2, C3a', C7, C7a'
3a'~45~2.6 (m)H-4, H-7a'C3a'-H3a'C1', C4, C5, C7, C7a'
7a'~48~2.9 (m)H-1', H-7C7a'-H7a'C1', C2, C3a', C6, C7
8 (OEt)~61~4.2 (q)H-9C8-H8C1, C9
9 (OEt)~14~1.3 (t)H-8C9-H9C8

Experimental Protocols for 2D NMR Spectroscopy

The following are generalized protocols for acquiring 2D NMR spectra for the characterization of the reaction products of this compound. Instrument-specific parameters may need to be optimized.

Sample Preparation
  • Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

COSY (Correlation Spectroscopy) Experiment
  • Acquisition:

    • Load a standard COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).

    • Set the spectral width in both the direct (F2) and indirect (F1) dimensions to encompass all proton signals.

    • Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio (typically NS=8-16, DS=4).

    • The number of increments in the F1 dimension (TD(F1)) is typically set to 256 or 512 for good resolution.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase correction is typically not required for magnitude-mode COSY spectra.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Acquisition:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer for multiplicity editing).

    • Acquire 1D ¹H and ¹³C NMR spectra to determine the spectral widths and offsets for both nuclei (o1p for ¹H, o2p for ¹³C).

    • Set the spectral width in F2 for ¹H and in F1 for ¹³C.

    • The number of scans (NS) should be a multiple of 2 or 4, depending on the pulse program, to ensure proper phase cycling.

    • Set TD(F1) to 128 or 256.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase correction may be required in the F2 dimension.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Acquisition:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on a Bruker spectrometer).

    • Use the same spectral widths and offsets as determined for the HSQC experiment.

    • The long-range coupling delay (d6 on Bruker instruments) is typically optimized for a J-coupling of 8 Hz, which corresponds to a delay of approximately 62.5 ms.

    • NS should be a multiple of 2 or 4.

    • Set TD(F1) to 256 or 512.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase correction is typically not required for magnitude-mode HMBC spectra.

Visualization of Experimental Workflows and Logical Relationships

Graphviz diagrams are provided to illustrate the workflow for characterizing the reaction products and the logical interplay of the different 2D NMR techniques.

experimental_workflow cluster_reaction Reaction & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation Reaction This compound + Reactant Purification Column Chromatography Reaction->Purification 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Purification->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Initial Assessment Data_Analysis Data Analysis & Correlation 2D_NMR->Data_Analysis Structure_Determination Final Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for reaction product characterization.

logical_relationship COSY COSY (¹H-¹H Connectivity) HMBC HMBC (ⁿJ C-H Connectivity, n=2,3) COSY->HMBC Provides proton framework Structure Complete Molecular Structure COSY->Structure Identifies spin systems HSQC HSQC (¹J C-H Connectivity) HSQC->HMBC Confirms direct attachments HSQC->Structure Assigns protons to carbons HMBC->Structure Connects fragments

Caption: Interplay of 2D NMR techniques for structure elucidation.

Comparison with Alternative Characterization Techniques

While 2D NMR is a powerful tool for complete structure elucidation, other analytical techniques provide complementary information and can be used for initial characterization or confirmation.

Table 3: Comparison of Analytical Techniques for Characterization of this compound Reaction Products

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry.Provides unambiguous structure determination in solution.[1]Requires relatively pure sample and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample amount required, can be coupled with chromatography (GC-MS, LC-MS).Does not provide detailed connectivity or stereochemical information.[2]
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, C-O, C=C).Fast, non-destructive, provides a quick overview of functional groups present.[3]Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D structure, including bond lengths, angles, and absolute stereochemistry.Considered the "gold standard" for definitive structure determination.[4][5]Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution conformation.[4]

References

Safety Operating Guide

Proper Disposal of Ethyl Cyclopentylideneacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of ethyl cyclopentylideneacetate.

Key Safety and Hazard Information

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Physicochemical Properties for Disposal Consideration

A comprehensive understanding of a chemical's properties is crucial for its safe disposal. The table below summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₄O₂PubChem
Molecular Weight 154.21 g/mol PubChem[2]
Boiling Point 71-72.5 °C @ 1 TorrECHEMI[3]
Melting Point 82-84 °CECHEMI[3]
Flash Point ~ 87 °C (estimated)ECHEMI (for structural analog Ethyl 1-cyclopentene-1-acetate)[3]

Note: The flash point is an estimate based on a close structural analog, Ethyl 1-cyclopentene-1-acetate. A specific Safety Data Sheet (SDS) for this compound should be consulted if available.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles for managing flammable liquid chemical waste in a laboratory setting. Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Determination: Any unused this compound, contaminated materials (e.g., pipette tips, absorbent paper), or solutions containing this chemical must be treated as hazardous waste.[4][5]

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are generally suitable for flammable liquids.[2] The container must have a secure screw-top cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[5] Avoid using chemical formulas or abbreviations.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from sources of ignition, such as heat, sparks, or open flames.

  • Segregation: Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Request for Pickup: Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Identify Waste (Unused chemical, contaminated items) B Select & Label Compatible Waste Container A->B C Transfer Waste to Container in Fume Hood B->C D Securely Cap Container C->D Seal Container E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatibles E->F G Arrange for Pickup by EHS or Licensed Contractor F->G Request Disposal H Proper Manifesting & Transport G->H I Final Disposal at Approved Facility H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling Ethyl cyclopentylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Cyclopentylideneacetate

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on its known GHS hazard classifications and established safety protocols for similar chemical substances.

Chemical Hazard and Safety Data

Based on available data, this compound is classified as an irritant.[1] All quantitative data and hazard classifications are summarized below.

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.PubChem[1]
Signal Word WarningPubChem[1]
Molecular Formula C₉H₁₄O₂PubChem[1]
Molecular Weight 154.21 g/mol PubChem[1]
Boiling Point 214.1°C at 760 mmHgChemsrc[2]
Flash Point 100.5°CChemsrc[2]
Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501PubChem[1]

Operational Plan: Safe Handling and Storage

A systematic approach is essential when working with this compound to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation, which may cause respiratory irritation.[1]

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and eye irritation.[4][5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. While specific compatibility data for this compound is unavailable, butyl rubber or neoprene gloves are generally recommended for handling esters.[3][6] Nitrile gloves may offer limited protection and should be changed immediately upon contact.[7]

    • Lab Coat: A fully buttoned lab coat is mandatory to prevent skin contact.[3]

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. If vapors cannot be controlled at the source, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8]

Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not inhale vapors or mists.[4]

  • Use non-sparking tools and equipment, especially if heating the substance.[9][10]

  • Wash hands thoroughly with soap and water after handling.[8]

Storage
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Keep containers tightly closed and properly labeled.[9][11]

  • Store containers below eye level and in a designated, secure area.[7]

Emergency and Disposal Plan

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[12] If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink.[8] Seek immediate medical attention.
Spill Response Workflow

In the event of a spill, follow the established procedure to ensure safety and minimize environmental contamination. The workflow below outlines the necessary steps.

Spill_Response_Workflow Workflow for this compound Spill cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps A 1. Alert Personnel & Evacuate B 2. Assess the Spill A->B If safe C 3. Don Appropriate PPE B->C Small & manageable spill J Call Emergency Response B->J Large or unknown spill D 4. Contain the Spill (Use absorbent dikes) C->D E 5. Absorb the Material (Work from outside in) D->E F 6. Collect & Containerize Waste E->F G 7. Decontaminate Area (Soap and water) F->G H 8. Dispose of Waste (Follow hazardous waste protocols) G->H I 9. Report the Incident H->I

Workflow for handling a chemical spill.
Disposal Plan

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, compatible, and clearly labeled hazardous waste container.[7]

  • Regulatory Compliance: All waste must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[7]

  • Disposal Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cyclopentylideneacetate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclopentylideneacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.